Product packaging for 4-Hydrazinobenzoic acid(Cat. No.:CAS No. 619-67-0)

4-Hydrazinobenzoic acid

Cat. No.: B043234
CAS No.: 619-67-0
M. Wt: 152.15 g/mol
InChI Key: PCNFLKVWBDNNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydrazinobenzoic acid is a versatile bifunctional organic compound of significant value in synthetic and medicinal chemistry research. Its structure incorporates both a hydrazine group and a carboxylic acid group on an aromatic benzene ring, making it an excellent precursor for the synthesis of various heterocyclic scaffolds, particularly benzothiazoles and other nitrogen-containing compounds. This reagent is extensively employed in the preparation of molecular probes, active pharmaceutical ingredients (API) intermediates, and functionalized materials. A prominent application is its use in bioconjugation chemistry, where the carboxylic acid can be activated to form amide bonds with amines on proteins or other molecules, while the hydrazine moiety allows for specific coupling to aldehydes and ketones. This property makes it invaluable for labeling biomolecules, developing immunoassay components, and constructing antibody-drug conjugates (ADCs). Furthermore, its role as a key intermediate in the synthesis of dyes and pigments is an active area of materials science research. Researchers utilize this compound to explore new synthetic pathways and develop compounds with potential biological activity, leveraging its ability to act as a linchpin that connects diverse molecular structures. Its mechanism of action in these contexts is that of a robust and versatile building block, facilitating nucleophilic attack via the hydrazine nitrogen and enabling diverse derivatization through its acid functionality.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B043234 4-Hydrazinobenzoic acid CAS No. 619-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydrazinylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-9-6-3-1-5(2-4-6)7(10)11/h1-4,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNFLKVWBDNNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24589-77-3 (mono-hydrochloride)
Record name 4-Hydrazinobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3020708
Record name 4-Hydrazinobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619-67-0
Record name 4-Hydrazinobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydrazinobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-hydrazinyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Hydrazinobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydrazinobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDRAZINOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1R368JE7O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydrazinobenzoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4-Hydrazinobenzoic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. All quantitative data is presented in clear, tabular formats for ease of reference and comparison.

Chemical Identity and Properties

This compound, also known as p-hydrazinobenzoic acid, is a derivative of benzoic acid and a hydrazine (B178648) compound.[1][2] It serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals like Deferasirox.[3]

General and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 4-hydrazinylbenzoic acid[2]
CAS Number 619-67-0
Molecular Formula C₇H₈N₂O₂[1][2]
Molecular Weight 152.15 g/mol [2]
Appearance Light yellow to light brown crystalline powder[1]
Melting Point 218 °C (decomposes)[1]
Boiling Point 377.2 °C at 760 mmHg (estimated)
Density 1.401 g/cm³
Solubility and Stability

The solubility and stability of a compound are critical parameters in its handling, storage, and application in chemical reactions.

PropertyDescriptionReference(s)
Solubility Slightly soluble in DMSO and Methanol (with heating).[1] Solubility in water is reported as < 10g/L at 20°C and 19.7 g/L at 25°C.[4][5] Also reported as very soluble in water.[6]
Stability Stable under normal conditions.[1] It is combustible and incompatible with strong acids and strong oxidizing agents.[1]
Storage Recommended to be kept in a dark place, under an inert atmosphere, and stored in a freezer at -20°C.[1]
Acidity
PropertyValueReference(s)
pKa 4.14 ± 0.10 (Predicted)[1]

Chemical Structure

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a carboxyl group and a hydrazinyl group at the para position.

Caption: 2D structure of this compound.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Data TypeKey FeaturesReference(s)
¹H NMR In DMSO-d6, characteristic peaks are observed at approximately 7.70 ppm, 7.49 ppm, and 6.77 ppm.[7]
IR Infrared spectral data is available and can be used for functional group identification.[8]
Mass Spec The molecule shows a parent ion peak corresponding to its molecular weight.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a three-step process starting from 4-aminobenzoic acid.[9]

G cluster_0 Synthesis Workflow 4-Aminobenzoic Acid 4-Aminobenzoic Acid Diazotization Diazotization 4-Aminobenzoic Acid->Diazotization Reduction Reduction Diazotization->Reduction Hydrolysis Hydrolysis Reduction->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Synthetic pathway for this compound.

Methodology:

  • Esterification: 4-aminobenzoic acid is first esterified to protect the carboxylic acid group.

  • Diazotization: The amino group of the ester is then converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium.

  • Reduction: The diazonium salt is subsequently reduced to a hydrazine derivative. A patent describes using sodium metabisulfite (B1197395) as the reducing agent at a controlled temperature (10-35 °C) and pH (7-9).[10]

  • Hydrolysis: Finally, the ester group is hydrolyzed to yield this compound.

This overall process has been reported to achieve a yield of 82%.[9]

Analytical Method: Determination by HPLC

This compound can be quantified using High-Performance Liquid Chromatography (HPLC), particularly for its determination as a potential genotoxic impurity in pharmaceutical products like Deferasirox.[11]

HPLC Conditions:

  • Column: Zorbax SB C18 (250 x 4.6 mm i.d.), 5 µm particle size.[11]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.

  • Detection: UV detector.[11]

This method has been validated and shown to be specific, linear, accurate, and precise for the quantification of this compound.[11]

Derivatizing Agent for Aldehyde Analysis

This compound is utilized as a derivatizing agent for the analysis of low-molecular-weight aldehydes by HPLC-UV and Capillary Electrophoresis with Diode Array Detection (CE-DAD).[12]

Methodology:

  • Derivatization Reaction: The primary amine of the hydrazinyl group in this compound reacts with the carbonyl group of an aldehyde to form a stable imine (hydrazone).[12]

  • Extraction: The derivatization can be performed concurrently with gas-diffusion microextraction (GDME) to obtain a clean extract of the derivatives.[12]

  • Analysis: The resulting hydrazones are then separated and quantified using HPLC-UV or CE-DAD.[12]

This application highlights the utility of this compound in analytical chemistry for enhancing the detection and quantification of aldehydes in various matrices.[12]

References

4-Hydrazinobenzoic Acid: A Core Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Hydrazinobenzoic acid (4-HBA) is a versatile chemical intermediate with significant applications in pharmaceutical synthesis and analytical chemistry. This technical guide provides an in-depth overview of its chemical properties, synthesis, analytical methodologies, and its role as a scaffold for developing biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Core Properties and Identification

This compound, also known as p-hydrazinobenzoic acid, is a light yellow to light brown crystalline powder.[1] Its fundamental physicochemical properties are summarized below.

PropertyValueReference(s)
CAS Number 619-67-0[1][2][3][4]
Molecular Formula C₇H₈N₂O₂[1][2]
Molecular Weight 152.15 g/mol [1][2][3][5]
Melting Point 218 °C (with decomposition)[1][3]
Appearance Light yellow to light brown crystalline powder[1]
Solubility Very soluble in water; Slightly soluble in DMSO and heated methanol[1][2]
Stability Stable under standard conditions; Incompatible with strong acids and strong oxidizing agents[1]

Synthesis of this compound

The synthesis of this compound is typically achieved from 4-aminobenzoic acid through a three-step process involving diazotization, reduction, and hydrolysis.[1][6] An overall yield of approximately 82% has been reported for this conversion.

G cluster_synthesis Synthesis Workflow of this compound start 4-Aminobenzoic Acid diazotization Diazotization (NaNO₂, aq. HCl, 0-5 °C) start->diazotization Step 1 diazonium 4-Carboxybenzenediazonium (B3187778) Chloride diazotization->diazonium reduction Reduction (Sodium Metabisulfite (B1197395), pH 7-9, 10-35 °C) diazonium->reduction Step 2 intermediate Hydrazine (B178648) Sulfonate Intermediate reduction->intermediate hydrolysis Hydrolysis (Acid or Base) intermediate->hydrolysis Step 3 end This compound hydrolysis->end

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Aminobenzoic Acid

The following protocol is adapted from established procedures for the synthesis of hydrazine derivatives from aromatic amines.[4][6]

Step 1: Diazotization of 4-Aminobenzoic Acid

  • In a beaker equipped with a mechanical stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 4-aminobenzoic acid in dilute hydrochloric acid.

  • While maintaining the low temperature, add a solution of sodium nitrite (B80452) in water dropwise. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

  • Continue stirring for a short period after the addition is complete to ensure the full formation of the 4-carboxybenzenediazonium chloride solution.

Step 2: Reduction of the Diazonium Salt

  • In a separate reaction vessel, prepare a solution of sodium metabisulfite in water and cool it to 10-15 °C.

  • Adjust the pH of the sulfite (B76179) solution to between 7 and 9 using a suitable base (e.g., sodium hydroxide).

  • Slowly add the cold diazonium salt solution to the sodium metabisulfite solution while vigorously stirring and maintaining the temperature between 10-35 °C and the pH in the 7-9 range.

  • The completion of the reduction yields the sodium salt of 4-carboxyphenylhydrazine-N,N'-disulfonate.

Step 3: Hydrolysis to this compound

  • Acidify the reaction mixture with concentrated hydrochloric acid.

  • Heat the mixture to reflux to hydrolyze the sulfonate groups.

  • Upon cooling, this compound hydrochloride will precipitate.

  • Collect the solid by filtration and wash with cold water.

  • To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a base such as sodium acetate, which precipitates the final product, this compound.

  • The product is then filtered, washed with water, and dried.

Analytical Methodologies

Several analytical techniques have been developed for the detection and quantification of this compound, particularly in its role as a derivatizing agent or as a process impurity in pharmaceuticals.

TechniqueColumn/CapillaryMobile Phase/BufferDetectionApplicationReference(s)
HPLC-UV Zorbax SB C18 (250 x 4.6 mm, 5 µm)Not specifiedUV DetectorDetermination as a genotoxic impurity in Deferasirox[7]
CE-DAD Fused silica (B1680970) capillaryNot specifiedDiode Array DetectorAnalysis of aldehydes after derivatization with 4-HBA[2][8][9]
HPLC-MS Not specifiedNot specifiedMass Spectrometry (Single Ion Monitoring)Trace level determination (LOQ ~0.52 ppm) in drug substances

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its hydrazine moiety is highly reactive and allows for the construction of diverse heterocyclic systems.

G cluster_applications Synthetic Applications & Biological Activities hba This compound (Core Scaffold) deferasirox Deferasirox Synthesis hba->deferasirox Reactant anticancer Anticancer Agents hba->anticancer Precursor antioxidant Antioxidant Compounds hba->antioxidant Precursor analytical Analytical Derivatization hba->analytical Reagent activity_iron Iron Chelator deferasirox->activity_iron activity_cancer Induction of Apoptosis in Cancer Cells anticancer->activity_cancer activity_oxidant Radical Scavenging (DPPH, ABTS) antioxidant->activity_oxidant activity_analytical Aldehyde Quantification analytical->activity_analytical

Caption: The role of 4-HBA as a precursor to various functional molecules.

Role in Deferasirox Synthesis

One of the most significant industrial applications of this compound is as a key starting material in the synthesis of Deferasirox, an oral iron chelator.[4] The synthesis involves the reaction of 4-HBA with 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one to form the final triazole-based drug substance.[4] Due to its role as a direct precursor, 4-HBA is considered a potential genotoxic impurity (PGI) in the final drug product, necessitating sensitive analytical methods for its control.[7]

Anticancer and Antioxidant Activities of Derivatives

Research has demonstrated that the this compound scaffold can be exploited to develop novel therapeutic agents.

Anticancer Activity: A series of 4-HBA derivatives have shown potent cytotoxic effects against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.[1] Certain compounds exhibited IC₅₀ values comparable to the standard chemotherapeutic drug, doxorubicin.[1] Furthermore, some of these active derivatives were found to inhibit the proliferation of MCF-7 cells through the induction of apoptosis.[2]

Derivative/CompoundCell LineIC₅₀ (µM)Reference(s)
Compound 6 HCT-116~21.3 ± 4.1[1]
Compound 7 MCF-7~28.3 ± 5.1[1]
Compound 9 HCT-116Comparable to Doxorubicin[1]
Doxorubicin (Ref.) HCT-11622.6 ± 3.9[1]
Doxorubicin (Ref.) MCF-719.7 ± 3.1[1]

Antioxidant Activity: Derivatives of 4-HBA have also been investigated for their antioxidant properties using various in vitro assays.[3][6] Many of these compounds have demonstrated significant free radical scavenging activity.

AssayDerivative ClassActivity Range (% Inhibition)Reference(s)
DPPH Radical Scavenging Benzylidene derivatives70-72% at 20 µg/mL[3][6]
ABTS Radical Scavenging Isothiocyanate & Benzylidene derivatives80-85% at 20 µg/mL[3][6]

References

Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-hydrazinobenzoic acid from p-aminobenzoic acid, a critical transformation in the development of various pharmaceutical compounds. This document details the underlying chemical pathways, provides a step-by-step experimental protocol, and presents key quantitative data for reproducibility.

Introduction

This compound is a valuable intermediate in organic synthesis, notably serving as a key building block in the manufacture of pharmaceuticals. Its synthesis from the readily available p-aminobenzoic acid is a fundamental process for researchers in medicinal chemistry and drug development. The most common and efficient synthetic route involves a two-step process: the diazotization of p-aminobenzoic acid followed by the reduction of the resulting diazonium salt.

This guide will focus on the direct synthesis method, which is widely employed for its reliability and efficiency. An alternative four-step method involving initial esterification of p-aminobenzoic acid, followed by diazotization, reduction, and final hydrolysis has also been reported to achieve a high overall yield of 82%.[1]

Reaction Pathway and Mechanism

The synthesis proceeds via two core chemical transformations:

  • Diazotization: The primary aromatic amine group of p-aminobenzoic acid is converted into a diazonium salt. This reaction is typically carried out in a cold aqueous acidic solution using sodium nitrite (B80452). The acid, usually hydrochloric or sulfuric acid, protonates the nitrous acid formed in situ, which then reacts with the amine.

  • Reduction: The diazonium salt intermediate is subsequently reduced to the corresponding hydrazine (B178648) derivative. Various reducing agents can be employed, with sodium sulfite (B76179) being a common and effective choice. The reaction with sodium sulfite is believed to proceed through the formation of an azo-sulfite intermediate, which upon further reaction and hydrolysis, yields the final hydrazine product.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from p-aminobenzoic acid.

ParameterValueReference
Reactants
p-Aminobenzoic Acid1.0 molar equivalent[2]
Sodium Nitrite1.0 - 1.1 molar equivalents[3][4]
Hydrochloric Acid (conc.)2.5 - 3.0 molar equivalents[3]
Sodium Sulfite/Metabisulfite (B1197395)2.0 - 2.5 molar equivalents[2]
Reaction Conditions
Diazotization Temperature0 - 5 °C[3][4]
Reduction Temperature10 - 35 °C[2]
Reduction pH7 - 9[2]
Yield
Overall Yield (4-step process)82%[1]
Purity of Product>98%[2]

Detailed Experimental Protocol

This protocol details the synthesis of this compound from p-aminobenzoic acid.

Materials and Reagents
  • p-Aminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃) or Sodium metabisulfite (Na₂S₂O₅)

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

  • Ice

Step 1: Diazotization of p-Aminobenzoic Acid
  • In a beaker, suspend p-aminobenzoic acid (e.g., 0.2 mol, 27.4 g) in water (e.g., 150 mL).

  • Cool the suspension in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add concentrated hydrochloric acid (e.g., 0.5 mol, 57.5 mL of 10N HCl) to the cooled suspension. Stir until the p-aminobenzoic acid dissolves to form its hydrochloride salt. Maintain the temperature at 0-5 °C.[2]

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.2 mol, 15 g) in water (e.g., 30 mL).

  • Slowly add the sodium nitrite solution to the p-aminobenzoic acid hydrochloride solution, ensuring the temperature remains between 0-5 °C. The addition should be done portion-wise or dropwise to control the temperature.[3]

  • After the complete addition of sodium nitrite, continue stirring the reaction mixture for an additional 20-30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution contains the p-carboxybenzenediazonium chloride intermediate.

Step 2: Reduction of the Diazonium Salt
  • In a separate large beaker, prepare a solution of the reducing agent. For example, dissolve sodium metabisulfite in water.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the reducing agent solution. This addition should be done carefully to control the evolution of nitrogen gas.

  • During the addition, monitor and adjust the pH of the reaction mixture to between 7 and 9 using a solution of sodium hydroxide.[2]

  • Maintain the temperature of the reaction mixture between 10-35 °C.[2]

  • After the complete addition of the diazonium salt solution, continue to stir the mixture for a period of time (e.g., 30 minutes) to ensure the reduction is complete.

Step 3: Isolation and Purification of this compound
  • Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

  • Collect the precipitate by filtration.

  • Wash the collected solid with cold water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or hot water, to yield pure this compound.

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the key processes in the synthesis of this compound.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_purification Step 3: Isolation & Purification pABA p-Aminobenzoic Acid HCl_NaNO2 HCl, NaNO2 0-5 °C pABA->HCl_NaNO2 Diazonium_Salt p-Carboxybenzenediazonium Chloride (Intermediate) HCl_NaNO2->Diazonium_Salt Diazotization Reducing_Agent Sodium Sulfite / Sodium Metabisulfite Diazonium_Salt->Reducing_Agent Hydrazino_Acid_Crude Crude 4-Hydrazinobenzoic Acid Reducing_Agent->Hydrazino_Acid_Crude Reduction pH 7-9, 10-35 °C Acidification Acidification (HCl) Hydrazino_Acid_Crude->Acidification Filtration Filtration & Washing Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure 4-Hydrazinobenzoic Acid Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway pABA p-Aminobenzoic Acid (H₂N-C₆H₄-COOH) Diazonium p-Carboxybenzenediazonium Chloride ([N₂]⁺-C₆H₄-COOH Cl⁻) pABA->Diazonium + NaNO₂ / HCl (Diazotization) Hydrazine This compound (H₂N-NH-C₆H₄-COOH) Diazonium->Hydrazine + Na₂SO₃ or Na₂S₂O₅ (Reduction)

Caption: Chemical reaction pathway for the synthesis.

References

Spectroscopic Analysis of 4-Hydrazinobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydrazinobenzoic acid, a compound of interest in chemical synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols are provided for each analytical technique, and key experimental workflows are visualized using diagrams.

Chemical Structure and Properties

  • IUPAC Name: 4-hydrazinylbenzoic acid

  • Molecular Formula: C₇H₈N₂O₂[1]

  • Molecular Weight: 152.15 g/mol [1]

  • Melting Point: 218 °C (decomposition)

  • Appearance: Light yellow to light brown crystalline powder[1]

  • Solubility: Slightly soluble in DMSO and Methanol (with heating)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Herein, we present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.70Doublet2HAromatic protons (ortho to -COOH)
~6.77Doublet2HAromatic protons (ortho to -NHNH₂)
~8.5 (broad)Singlet1H-COOH
~5.9 (broad)Singlet1H-NH-
~4.2 (broad)Singlet2H-NH₂

Note: The broad signals for the -COOH, -NH-, and -NH₂ protons are due to chemical exchange and hydrogen bonding.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectral data provides information about the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~167C=O (Carboxylic acid)
~152Aromatic C-N
~131Aromatic C-H (ortho to -COOH)
~122Aromatic C-COOH
~113Aromatic C-H (ortho to -NHNH₂)
Experimental Protocol: NMR Spectroscopy

Instrumentation: The NMR spectra were recorded on a Bruker Avance-400 instrument, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[2]

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.[3]

Data Acquisition:

  • ¹H NMR: Standard pulse sequences were used to acquire the proton spectrum.

  • ¹³C NMR: The carbon spectrum was acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh this compound B Dissolve in DMSO-d6 A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E Insert Sample into 400 MHz NMR Spectrometer F Acquire 1H NMR Spectrum E->F G Acquire 13C NMR Spectrum E->G H Process FID F->H G->H I Reference to TMS H->I J Peak Picking & Integration I->J IR_Workflow cluster_prep Sample Preparation (Nujol Mull) cluster_acq Data Acquisition cluster_proc Data Processing A Grind this compound B Add Nujol A->B C Create Uniform Mull B->C D Press Between Salt Plates C->D E Place Sample in FTIR Spectrometer F Record Background Spectrum E->F G Record Sample Spectrum F->G H Subtract Background G->H I Identify Peak Wavenumbers H->I MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Dissolve this compound B Filter Sample A->B C Inject Sample onto C18 Column D Gradient Elution C->D E Electrospray Ionization (ESI+) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G

References

An In-depth Technical Guide on the Solubility and Stability of 4-Hydrazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Hydrazinobenzoic acid, a key intermediate in pharmaceutical synthesis. The information is curated to assist researchers, scientists, and drug development professionals in handling, formulating, and analyzing this compound.

Introduction

This compound (CAS No. 619-67-0), a bifunctional molecule featuring both a hydrazine (B178648) and a carboxylic acid group, is a critical building block in organic synthesis. Its most notable application is as a precursor in the manufacturing of Deferasirox, a vital drug for treating chronic iron overload.[1] A thorough understanding of its solubility and stability is paramount for process optimization, formulation development, and ensuring the quality and safety of pharmaceutical products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₇H₈N₂O₂[2][3]
Molecular Weight152.15 g/mol [2][4]
AppearanceSolid, Crystalline Powder, Light yellow to light brown[3][4]
Melting Point218 °C (decomposes)[2][3]
pKa4.14 ± 0.10 (Predicted)[2][3]

Solubility Profile

The solubility of this compound has been determined in several common solvents. The available quantitative data is summarized in Table 1. Qualitative observations indicate that it is also soluble in acetone (B3395972) and alcohol, with its hydrochloride salt being soluble in water.[5][6][7]

Quantitative Solubility Data
SolventSolubilityTemperatureMethodReference
Water19.7 g/L25 °CECHA[8][9]
Water< 10 g/L20 °C-[10]
Dimethyl Sulfoxide (DMSO)100 mg/mLNot SpecifiedRequires sonication[4]
MethanolSlightly SolubleRequires heating-[2][3]

Table 1: Quantitative Solubility of this compound

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[2]

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol)

  • Glass flasks or vials with stoppers

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of the solvent.

  • Seal the flask and place it in a temperature-controlled shaker.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to facilitate the separation of solid and liquid phases.

  • Dilute the supernatant with the solvent as necessary to fall within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculate the solubility based on the concentration and dilution factor.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess 4-HBA to solvent prep2 Seal flask prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Allow to settle equil->sep1 sep2 Centrifuge sep1->sep2 sep3 Collect supernatant sep2->sep3 analysis1 Dilute sample sep3->analysis1 analysis2 Quantify concentration (HPLC-UV or UV-Vis) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

This compound is generally stable under normal storage conditions but is incompatible with strong acids and strong oxidizing agents.[3] Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.

General Stability and Storage
  • Solid State: The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[9]

  • Storage Conditions: It is recommended to store the solid compound in a dark place, under an inert atmosphere, and in a freezer at -20°C.[2][3]

  • Solution Stability: Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[4] An analytical solution was found to be stable for at least 24 hours at 25°C.[11]

Forced Degradation Studies

Experimental Protocol: Forced Degradation

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Water bath or oven

  • Photostability chamber

  • pH meter

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 M HCl). Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours). Withdraw samples at various time points, neutralize, and analyze by HPLC.

  • Base Hydrolysis: Dissolve this compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH). Treat similarly to the acid hydrolysis samples.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a defined period, taking samples at intervals for HPLC analysis.

  • Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours). Also, prepare a solution and expose it to heat to study degradation in the solution state.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

Analysis: All samples from the stress conditions should be analyzed using a validated stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis of the parent peak is also recommended.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis start This compound (Solid and Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc end Identify Degradants & Establish Pathways hplc->end

References

An In-depth Technical Guide to 4-Hydrazinobenzoic Acid and Its Common Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinobenzoic acid (4-HBA) is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of derivatives with significant applications in medicinal chemistry and materials science. Its unique structure, featuring both a hydrazine (B178648) and a carboxylic acid functional group, allows for diverse chemical modifications, leading to compounds with potent biological activities. This technical guide provides a comprehensive overview of 4-HBA, focusing on its synthesis, key derivatives, and their applications, with a particular emphasis on their anticancer and antioxidant properties. Detailed experimental protocols for synthesis and biological evaluation are provided, along with graphical representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

This compound, also known as p-hydrazinobenzoic acid, is a light yellow crystalline solid.[1] It belongs to the class of benzoic acid derivatives and is a valuable intermediate in organic synthesis.[1] The presence of the reactive hydrazine (-NHNH2) and carboxylic acid (-COOH) moieties makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.[2] Notably, it is a key starting material in the production of the iron-chelating drug Deferasirox, which is used to treat chronic iron overload.[2] Furthermore, derivatives of 4-HBA have garnered significant attention for their potential as anticancer and antioxidant agents.[3][4] This guide will delve into the chemical properties, synthesis, and the burgeoning pharmacological applications of 4-HBA and its principal derivatives.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

PropertyValueReference(s)
Molecular Formula C₇H₈N₂O₂[5]
Molecular Weight 152.15 g/mol [5]
Appearance Light yellow to light brown crystalline powder[1]
Melting Point 218 °C (decomposes)[5]
Solubility Slightly soluble in DMSO and Methanol (with heating)[5]
pKa 4.14 ± 0.10 (Predicted)[5]
CAS Number 619-67-0[5]

Synthesis of this compound

This compound is commonly synthesized from 4-aminobenzoic acid through a three-step process involving diazotization, reduction, and hydrolysis.[6][7]

Experimental Protocol: Synthesis of this compound

Materials:

Procedure: [6][7]

  • Diazotization:

    • In a beaker, suspend 27.4 g of 4-aminobenzoic acid in 150 ml of water.

    • While stirring, slowly add 57.5 ml of 10N hydrochloric acid.

    • Cool the resulting solution to 0 °C in an ice bath.

    • Slowly add a solution of 15 g of sodium nitrite in 30 ml of water, maintaining the temperature at 0-5 °C.

    • Adjust the pH of the system to 1-2.

    • Continue the reaction for 20 minutes at 5 °C.

    • Filter the reaction mixture and retain the filtrate, which contains the diazonium salt.

  • Reduction:

    • Prepare a solution of sodium sulfite.

    • Slowly add the filtrate from the previous step to the sodium sulfite solution. The temperature should be maintained between 10-35 °C and the pH between 7-9.[7]

  • Hydrolysis and Isolation:

    • Acidify the reaction mixture with hydrochloric acid to precipitate the this compound hydrochloride.

    • Filter the precipitate and wash with cold water.

    • To obtain the free acid, dissolve the hydrochloride salt in water and treat with a concentrated aqueous solution of sodium acetate.

    • Filter the resulting precipitate of this compound, wash with water, and air-dry.

G cluster_synthesis Synthesis of this compound 4-Aminobenzoic Acid 4-Aminobenzoic Acid Diazonium Salt Diazonium Salt 4-Aminobenzoic Acid->Diazonium Salt 1. Diazotization (HCl, NaNO2, 0-5°C) Sulfonate Intermediate Sulfonate Intermediate Diazonium Salt->Sulfonate Intermediate 2. Reduction (Sodium Sulfite) This compound This compound Sulfonate Intermediate->this compound 3. Hydrolysis (Acidification) G cluster_apoptosis Apoptosis Signaling Pathway Induced by 4-HBA Derivatives 4-HBA Hydrazone Derivative 4-HBA Hydrazone Derivative p53 p53 4-HBA Hydrazone Derivative->p53 Bcl-2 Bcl-2 4-HBA Hydrazone Derivative->Bcl-2 Inhibits Bax Bax p53->Bax Upregulates Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome (Apaf-1) Apoptosome (Apaf-1) Cytochrome c->Apoptosome (Apaf-1) Activates Caspase-9 Caspase-9 Apoptosome (Apaf-1)->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes G cluster_mtt MTT Assay Workflow Seed Cells Seed Cells Treat with 4-HBA Derivative Treat with 4-HBA Derivative Seed Cells->Treat with 4-HBA Derivative Add MTT Reagent Add MTT Reagent Treat with 4-HBA Derivative->Add MTT Reagent Incubate (Formazan Formation) Incubate (Formazan Formation) Add MTT Reagent->Incubate (Formazan Formation) Add Solubilization Solution Add Solubilization Solution Incubate (Formazan Formation)->Add Solubilization Solution Measure Absorbance (570 nm) Measure Absorbance (570 nm) Add Solubilization Solution->Measure Absorbance (570 nm) Calculate Cell Viability & IC50 Calculate Cell Viability & IC50 Measure Absorbance (570 nm)->Calculate Cell Viability & IC50

References

An In-depth Technical Guide to the Safe Handling of 4-Hydrazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Hydrazinobenzoic acid (CAS No. 619-67-0), a versatile biochemical reagent used in pharmaceutical synthesis and life science research. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Data compiled from multiple safety data sheets.[1][2][3]

Signal Word: Warning

Hazard Pictograms:

alt text

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Appearance Light tan to yellow or brown crystalline powder
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Melting Point 218 °C (decomposes)
Solubility Very soluble in water
Stability Stable under normal conditions. May be sensitive to air and light.
Incompatibilities Strong oxidizing agents, strong acids, strong bases
Hazardous Decomposition Emits toxic fumes of nitrogen oxides (NOx) when heated to decomposition.

Data compiled from various chemical suppliers and safety data sheets.[4]

Exposure Controls and Personal Protection

Strict adherence to exposure controls and the use of appropriate personal protective equipment (PPE) are paramount when working with this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is required for procedures that may generate dust or aerosols.

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure. The following diagram outlines the recommended PPE selection process.

PPE_Selection Personal Protective Equipment (PPE) for this compound cluster_eye_face Eye and Face Protection cluster_skin Skin Protection cluster_respiratory Respiratory Protection EyeProtection Safety glasses with side shields (EN166 or OSHA 29 CFR 1910.133) Gloves Compatible chemical-resistant gloves (e.g., Nitrile rubber) LabCoat Lab coat Respirator NIOSH/MSHA or European Standard EN 149 approved respirator (if dust is generated and ventilation is inadequate)

Caption: Recommended PPE for handling this compound.

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of this compound and prevent accidental exposure.

Handling
  • Avoid all personal contact, including inhalation of dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Minimize dust generation and accumulation.

  • Use spark-proof tools and explosion-proof equipment where necessary.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible substances such as strong oxidizing agents.

  • Protect from air and light. For long-term storage, keeping the container under an inert atmosphere (e.g., argon or nitrogen) is recommended.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Data compiled from multiple safety data sheets.[3][5]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: The compound is combustible and may emit toxic fumes of nitrogen oxides under fire conditions.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

For spills, follow the appropriate procedure based on the scale of the release. The following workflow outlines the general emergency response for a spill.

Spill_Response Emergency Spill Response for this compound Start Spill Occurs Evacuate Evacuate immediate area and notify personnel Start->Evacuate Assess Assess the spill size and potential for exposure Evacuate->Assess MinorSpill Minor Spill Assess->MinorSpill MajorSpill Major Spill Assess->MajorSpill Cleanup Wear appropriate PPE. Clean up with inert absorbent material. Place in a sealed container for disposal. MinorSpill->Cleanup ContactEHS Contact Environmental Health & Safety (EHS) and follow their instructions MajorSpill->ContactEHS Decontaminate Decontaminate the area and all equipment used for cleanup Cleanup->Decontaminate ContactEHS->Decontaminate End Spill Contained and Cleaned Decontaminate->End

Caption: General workflow for responding to a spill of this compound.

Toxicological Information

This compound is a known genotoxin and is carcinogenic in rodents. Its toxicity is mediated through the induction of DNA damage.

Toxicological EndpointObservation
Acute Toxicity Harmful if swallowed. May cause gastrointestinal irritation.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory tract irritation.
Germ Cell Mutagenicity Not classified as a germ cell mutagen, but is known to cause DNA damage.
Carcinogenicity Carcinogenic in rodents.[6]
Mechanism of Genotoxicity Induces DNA damage through two primary mechanisms: the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), and the formation of phenyl radicals which can lead to DNA adducts. This dual mechanism contributes to both oxidative DNA damage and the formation of DNA lesions.[1][5]
Signaling Pathway of DNA Damage

The genotoxicity of this compound involves a complex series of reactions that ultimately lead to DNA damage. The following diagram illustrates the proposed signaling pathway.

DNA_Damage_Pathway Proposed DNA Damage Pathway of this compound HBA This compound Autoxidation Autoxidation HBA->Autoxidation Copper Cu(II) / Cu(I) HBA->Copper PhenylRadical Phenyl Radical Formation HBA->PhenylRadical in the presence of Cu(II) H2O2 Hydrogen Peroxide (H₂O₂) Autoxidation->H2O2 Copper->H2O2 ROS Reactive Oxygen Species (ROS) H2O2->ROS Fenton-like reaction OxidativeDamage Oxidative DNA Damage (e.g., 8-oxodG, strand breaks at T & C residues) ROS->OxidativeDamage Carcinogenesis Carcinogenesis OxidativeDamage->Carcinogenesis DNA_Adducts DNA Adduct Formation (at A & G residues) PhenylRadical->DNA_Adducts DNA_Adducts->Carcinogenesis

Caption: Proposed mechanism of DNA damage by this compound.

Experimental Protocols

General Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. The work area, particularly the chemical fume hood, should be clean and uncluttered.

  • Weighing: To minimize dust generation, weigh the solid compound carefully in a fume hood. Use a tared, sealed container for transfer if possible.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly and stir to dissolve. Avoid splashing.

  • Post-handling: After use, securely seal the container and return it to its designated storage location. Clean the work area thoroughly. Remove and dispose of gloves properly, and wash hands.

Quenching and Disposal of Waste

Note: The following are general procedures for the neutralization of hydrazine (B178648) compounds. These should be adapted and validated for this compound on a small scale before being implemented for larger quantities of waste.

Quenching of Residual this compound in Solution (General Procedure):

  • Dilution: Dilute the waste solution containing this compound with water to a concentration of less than 5%. This is a critical step to control the exothermicity of the neutralization reaction.[2]

  • Neutralization: Slowly add a dilute aqueous solution of sodium hypochlorite (B82951) (household bleach, ~5%) or calcium hypochlorite to the diluted waste solution with stirring. An excess of the hypochlorite solution should be used to ensure complete destruction.[2][6] The reaction is complete when bubbling ceases.[6]

  • Verification: After the reaction has subsided, check the pH to ensure it is near neutral. Test for the absence of residual hydrazine using an appropriate analytical method if necessary.

  • Disposal: The neutralized solution should be disposed of in accordance with local, state, and federal regulations.

Disposal of Solid Waste:

  • Solid this compound and contaminated materials (e.g., absorbent pads, gloves) should be collected in a clearly labeled, sealed container.

  • Dispose of the container as hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of in regular trash.[3][5]

Decontamination of Equipment
  • Glassware and Equipment: Wash contaminated glassware and equipment thoroughly with a suitable solvent (e.g., water, if the subsequent procedure is aqueous-based), followed by a standard laboratory detergent and water wash. The initial rinsate should be collected and treated as hazardous waste.

  • Surfaces: Decontaminate work surfaces by wiping with a damp cloth. The cloth should be disposed of as hazardous waste.

This technical guide is intended to provide comprehensive safety information for the handling of this compound. It is not a substitute for a thorough risk assessment, which should be conducted by qualified personnel before any new procedure involving this chemical is undertaken. Always consult your institution's safety protocols and the most recent Safety Data Sheet (SDS) for this compound.

References

An In-depth Technical Guide to 4-Hydrazinobenzoic Acid: Discovery, History, and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinobenzoic acid, a pivotal molecule in organic synthesis, has a rich history rooted in the foundational work on hydrazine (B178648) derivatives. This whitepaper delves into the discovery and historical development of this compound, tracing its origins from early hydrazine chemistry to its contemporary significance as a key intermediate in the pharmaceutical industry. A comprehensive overview of its physicochemical properties is presented, alongside detailed experimental protocols for its synthesis, reflecting both historical and modern methodologies. The evolution of its applications is also explored, with a particular focus on its critical role in the synthesis of the iron-chelating agent Deferasirox (B549329).

Introduction

This compound (also known as p-hydrazinobenzoic acid or 4-carboxyphenylhydrazine) is an aromatic organic compound featuring both a hydrazine and a carboxylic acid functional group attached to a benzene (B151609) ring. This unique bifunctionality makes it a versatile building block in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. While its contemporary fame is largely tied to its role in the production of Deferasirox, its scientific journey began much earlier, intertwined with the pioneering work of Emil Fischer in the late 19th century. This guide aims to provide a thorough technical understanding of this compound, from its historical discovery to its modern-day applications and synthesis.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader discovery and exploration of arylhydrazines. The German chemist Emil Fischer first synthesized the parent compound, phenylhydrazine (B124118), in 1875.[1] This seminal work on hydrazines opened up a new chapter in organic chemistry, providing novel reagents for the characterization and synthesis of carbonyl compounds, most notably leading to the Fischer indole (B1671886) synthesis in 1883.

The Beilstein database, a comprehensive repository of organic chemistry literature, records a significant body of information on this compound under the Beilstein Registry Number 387378, indicating its presence in the chemical literature for a considerable time.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and industry. The following tables summarize key quantitative data for both the free acid and its hydrochloride salt.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance White to light tan crystalline powder[4]
Melting Point 218 °C (decomposes)
Boiling Point 377.2 °C at 760 mmHg (predicted)[2]
Solubility Sparingly soluble in water. Soluble in DMSO and methanol (B129727) (with heating).[2]
pKa 4.14 ± 0.10 (predicted)[2]
CAS Number 619-67-0

Table 2: Properties of this compound Hydrochloride

PropertyValueSource(s)
Molecular Formula C₇H₉ClN₂O₂[5]
Molecular Weight 188.61 g/mol [5]
Appearance White to off-white crystalline powder[6]
Melting Point 253 °C (decomposes)[6]
Solubility Soluble in water.[6]
CAS Number 24589-77-3[5]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound has evolved from the foundational methods of the 19th century to more refined and optimized industrial processes. This section provides a detailed look at the general synthetic approach.

General Synthetic Pathway

The most common and industrially significant method for the synthesis of this compound starts from the readily available precursor, 4-aminobenzoic acid. The synthesis proceeds through a three-step sequence:

  • Diazotization: The amino group of 4-aminobenzoic acid is converted into a diazonium salt.

  • Reduction: The diazonium salt is then reduced to the corresponding hydrazine derivative.

  • Hydrolysis (if necessary): In some variations of the synthesis, an ester of 4-aminobenzoic acid is used to protect the carboxylic acid functionality, which is then deprotected in a final hydrolysis step.

This overall workflow is depicted in the following diagram:

G General Synthesis Pathway of this compound cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction cluster_step3 Step 3: Hydrolysis (optional) 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Diazonium_Salt 4-Carboxybenzenediazonium (B3187778) Salt 4-Aminobenzoic_Acid->Diazonium_Salt NaNO₂, HCl Hydrazine_Derivative Intermediate Hydrazine Derivative Diazonium_Salt->Hydrazine_Derivative Reducing Agent (e.g., Na₂SO₃) Final_Product This compound Hydrazine_Derivative->Final_Product Acid/Base Hydrolysis

A high-level overview of the synthesis of this compound.
Detailed Experimental Protocol (Modern Approach)

The following protocol is a representative modern synthesis of this compound, providing a more detailed methodology.[7][8]

Step 1: Diazotization of 4-Aminobenzoic Acid

  • Suspend 4-aminobenzoic acid in a solution of hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (B80452) in water, maintaining the temperature below 5 °C.

  • Continue stirring the resulting solution at this temperature for a short period to ensure complete formation of the 4-carboxybenzenediazonium chloride.

Step 2: Reduction of the Diazonium Salt

  • In a separate vessel, prepare a solution of a suitable reducing agent, such as sodium sulfite (B76179) or sodium bisulfite, in water.[7]

  • Cool this solution to 10-35 °C.[7]

  • Slowly add the previously prepared diazonium salt solution to the reducing agent solution, while carefully controlling the temperature and pH (typically maintained between 7 and 9).[7]

  • After the addition is complete, continue to stir the mixture for a specified period to ensure complete reduction.

Step 3: Hydrolysis and Isolation

  • Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the this compound hydrochloride.

  • Heat the mixture to complete the hydrolysis if an ester was used as the starting material.

  • Cool the mixture and collect the precipitated product by filtration.

  • Wash the product with cold water and then a suitable organic solvent (e.g., ethanol) to remove impurities.

  • Dry the product under vacuum to yield this compound hydrochloride.

  • To obtain the free acid, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., sodium acetate), followed by filtration and drying.[9]

Applications and Historical Development

While initially a compound of academic interest within the broader family of hydrazine derivatives, this compound has emerged as a crucial intermediate in the pharmaceutical industry.

Key Intermediate in the Synthesis of Deferasirox

The most significant application of this compound is as a key starting material in the synthesis of Deferasirox.[2][3][6][10][11][12] Deferasirox is an orally administered iron chelator used to treat chronic iron overload, a condition that can result from frequent blood transfusions in patients with diseases such as thalassemia and sickle cell anemia.[1][6]

The synthesis of Deferasirox involves the condensation of this compound with 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one.[3] This reaction forms the central 1,2,4-triazole (B32235) ring of the Deferasirox molecule. The development of Deferasirox, which was approved by the FDA in 2005, created a significant industrial demand for high-purity this compound.[1][2]

The following diagram illustrates the logical relationship in the final step of Deferasirox synthesis where this compound is a key reactant.

G Role of this compound in Deferasirox Synthesis 4-HBA This compound Process Condensation Reaction 4-HBA->Process Intermediate 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one Intermediate->Process Deferasirox Deferasirox Process->Deferasirox

Key reactants in the final step of Deferasirox synthesis.
Other Synthetic Applications

Beyond its role in Deferasirox synthesis, this compound is a versatile reagent in organic chemistry. It is used in the synthesis of various heterocyclic compounds, such as pyrazole (B372694) derivatives, which are of interest in medicinal chemistry due to their diverse biological activities. Additionally, it has been employed as a derivatizing agent for the analysis of aldehydes in various samples using techniques like HPLC-UV and CE-DAD.[13]

Derivatives of this compound have also been investigated for their potential antioxidant and anticancer properties.[14] These studies often involve modifying the hydrazine and/or carboxylic acid functionalities to create novel molecules with enhanced biological activity.

Conclusion

From its conceptual origins in the pioneering work of Emil Fischer to its current status as an indispensable pharmaceutical intermediate, this compound has had a notable journey. Its synthesis, rooted in classic diazo chemistry, has been refined for large-scale industrial production, driven primarily by the demand for the life-saving drug Deferasirox. The unique combination of a reactive hydrazine moiety and a versatile carboxylic acid group on a stable aromatic ring ensures that this compound will continue to be a valuable building block in the development of new chemical entities with potential therapeutic applications. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, serving as a valuable technical resource for professionals in the fields of chemical research and drug development.

References

A Technical Guide to 4-Hydrazinobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of suppliers, purity grades, synthesis, and analytical methodologies for 4-Hydrazinobenzoic acid (CAS 619-67-0), a key intermediate in pharmaceutical synthesis.

Introduction

This compound is a critical chemical intermediate, primarily utilized in the synthesis of Deferasirox, an oral iron chelator used in the treatment of chronic iron overload. The purity and quality of this compound are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of its suppliers, available purity grades, a detailed synthesis protocol, and analytical methodologies for quality control.

Suppliers and Purity Grades

A variety of chemical suppliers offer this compound in different purity grades to cater to the diverse needs of research and manufacturing. The selection of a suitable supplier and grade is critical and depends on the specific application, with higher purities generally required for pharmaceutical manufacturing.

SupplierPurity Grade(s)Notes
Sigma-Aldrich 97%Available as the free base.
98%Available as the hydrochloride salt.[1]
Thermo Fisher Scientific (Alfa Aesar) 97%Purity confirmed by aqueous acid-base titration (99.7%) and elemental analysis (99.20%) in different lots.[2][3]
Tokyo Chemical Industry (TCI) >97.0% (HPLC)---
V & V Pharma Industries High Purity, Pharmaceutical-GradeA manufacturer, supplier, and exporter based in India, emphasizing use as a Deferasirox intermediate.[4]
Scimplify High QualityA manufacturer and distributor.[2]
Elam Pharma Not SpecifiedA leading manufacturer of this compound.
Pratap Organics Pvt. Ltd. Not SpecifiedA major supplier of drug intermediates and specialty chemicals.[5]
NINGBO INNO PHARMCHEM CO.,LTD. Minimum 99%Offers industrial-grade material optimized for large-scale synthesis.[6]
ChemScene ≥97%---
BLD Pharm Not Specified---
Santa Cruz Biotechnology Not SpecifiedSpecialty product for proteomics research.[3]
ChemicalBook 97%, 98%, 99%Lists various suppliers, primarily from China and India.[7]

Synthesis of this compound

The most common and industrially viable synthesis of this compound starts from 4-aminobenzoic acid. The overall process involves three key steps: diazotization, reduction, and hydrolysis. The following protocol is a detailed methodology based on established chemical principles and information from available literature.[4][8]

Synthesis Workflow

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_hydrolysis Step 3: Hydrolysis 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Diazonium_Salt 4-Carboxybenzenediazonium (B3187778) Chloride 4-Aminobenzoic_Acid->Diazonium_Salt  NaNO₂, HCl (aq)  0-5 °C Reduced_Intermediate Hydrazine Intermediate Diazonium_Salt->Reduced_Intermediate  Sodium Sulfite (B76179) (Na₂SO₃)  or Sodium Metabisulfite (B1197395) (Na₂S₂O₅) 4-Hydrazinobenzoic_Acid This compound Reduced_Intermediate->4-Hydrazinobenzoic_Acid  Acid Hydrolysis (HCl)  Heat

Caption: Synthetic pathway of this compound from 4-aminobenzoic acid.

Experimental Protocol

Materials:

  • 4-Aminobenzoic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfite (Na₂SO₃) or Sodium metabisulfite (Na₂S₂O₅)

  • Sodium hydroxide (B78521) (NaOH)

  • Ice

  • Deionized water

Step 1: Diazotization of 4-Aminobenzoic Acid

  • In a beaker equipped with a magnetic stirrer and placed in an ice-salt bath, suspend 4-aminobenzoic acid in a solution of hydrochloric acid and water.

  • Cool the suspension to 0-5 °C with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the full formation of the 4-carboxybenzenediazonium chloride solution. The resulting solution should be kept cold for the next step.

Step 2: Reduction of the Diazonium Salt

  • In a separate reaction vessel, prepare a solution of sodium sulfite or sodium metabisulfite in water. If using sodium metabisulfite, adjust the pH to 7-9 with sodium hydroxide.[8]

  • Cool this reducing agent solution to 10-15 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution with vigorous stirring. The temperature should be carefully controlled and maintained within the range of 10-35 °C.[8]

  • After the addition is complete, continue to stir the reaction mixture for approximately 30-60 minutes.

Step 3: Hydrolysis and Isolation

  • Acidify the reaction mixture with concentrated hydrochloric acid.

  • Heat the mixture to 90-100 °C and maintain this temperature for about 1-2 hours to facilitate the hydrolysis of the intermediate to this compound.

  • Cool the solution to room temperature and then further in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash it with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain purified this compound.

  • Dry the final product under vacuum at a temperature not exceeding 60 °C.

Analytical Methodologies for Quality Control

Ensuring the purity of this compound is crucial, especially for its use in pharmaceutical manufacturing where it is considered a potential genotoxic impurity (PGI) in the final drug product.[9] High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for its analysis.

Quality Control Workflow

QC_Workflow Sample This compound Sample Preparation Sample Preparation (Dissolution in a suitable solvent, e.g., mobile phase or diluent) Sample->Preparation HPLC_Analysis HPLC Analysis Preparation->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Data_Analysis Data Analysis (Peak integration, purity calculation) Data_Acquisition->Data_Analysis Result Purity Report (e.g., >99%) Data_Analysis->Result

References

Methodological & Application

Application Notes: 4-Hydrazinobenzoic Acid as a Derivatizing Agent for the HPLC Analysis of Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and sensitive quantification of aldehydes is crucial in various fields, including food science, environmental monitoring, and pharmaceutical development, due to their roles as flavor compounds, pollutants, and potential indicators of oxidative stress. However, the analysis of low-molecular-weight aldehydes by High-Performance Liquid Chromatography (HPLC) is often challenging due to their volatility and lack of a strong chromophore for UV detection. Derivatization with a suitable agent can overcome these limitations by forming a stable, non-volatile derivative with strong UV absorbance.

4-Hydrazinobenzoic acid (4-HBA) has emerged as an effective derivatizing agent for the analysis of aldehydes.[1][2] It reacts with the carbonyl group of aldehydes to form stable hydrazones, which can be readily analyzed by HPLC with UV detection.[1] This method offers several advantages, including high stability of the derivatizing agent, good solubility in aqueous and organic solvents, high selectivity and sensitivity, and straightforward sample preparation.[1]

Principle of the Method

The derivatization reaction involves the nucleophilic addition of the hydrazine (B178648) group of 4-HBA to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a stable hydrazone. This reaction is illustrated in the diagram below. The resulting hydrazone derivatives exhibit strong UV absorbance, typically around 320 nm, allowing for sensitive detection by HPLC-UV.[3]

Caption: Derivatization reaction of an aldehyde with this compound.

Experimental Protocols

Protocol 1: Derivatization and HPLC-UV Analysis of Aldehydes

This protocol is based on the method described by de Lima et al. (2018).[1]

1. Reagents and Materials:

  • This compound (4-HBA)

  • Aldehyde standards (e.g., formaldehyde, acetaldehyde, propanal, etc.)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Volumetric flasks

  • Micropipettes

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)

2. Preparation of Solutions:

  • 4-HBA Derivatizing Solution (312.5 mg/L): Dissolve an appropriate amount of 4-HBA in a 1:1 (v/v) mixture of ultrapure water and methanol.

  • Aldehyde Stock Solutions: Prepare individual stock solutions of each aldehyde in ultrapure water or an appropriate solvent.

  • Aldehyde Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with ultrapure water to the desired concentrations.

3. Derivatization Procedure:

  • In a volumetric flask, mix 125 µL of each aldehyde working standard solution.

  • Add the 4-HBA derivatizing solution to the flask to the final volume.

  • Allow the mixture to react at room temperature, protected from light, for approximately 60 minutes.[1]

4. HPLC-UV Analysis:

  • Column: C18 reverse-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-25 min: 27% to 43% B

    • 25-32 min: 43% to 51% B

    • 32-40 min: 51% to 27% B

    • 40-45 min: 27% B[3]

  • Flow Rate: 0.45 mL/min[3]

  • Injection Volume: 20 µL[3]

  • Detection Wavelength: 320 nm[3]

Protocol 2: Simultaneous Derivatization and Gas-Diffusion Microextraction (GDME) for Complex Samples

This protocol is suitable for the analysis of aldehydes in complex matrices like beverages and is based on the work of de Lima et al. (2018) and Ferreira et al. (2021).[1][3]

1. Additional Materials:

  • Gas-Diffusion Microextraction (GDME) device

  • Polytetrafluoroethylene (PTFE) membrane (0.5 µm pore size)

2. GDME Procedure:

  • Place the sample containing aldehydes in the donor compartment of the GDME device.

  • Fill the acceptor compartment with the 4-HBA derivatizing solution.

  • Separate the two compartments with the PTFE membrane.

  • Perform the extraction in headspace mode at 40°C for 20 minutes.[3]

  • After extraction, the acceptor solution containing the aldehyde-HBA derivatives is ready for HPLC analysis.

Data Presentation

The following tables summarize the quantitative data for the HPLC analysis of various aldehydes after derivatization with 4-HBA.

Table 1: Method Performance for Aldehyde Analysis using 4-HBA Derivatization and HPLC-DAD [3]

AldehydeLinearity (r²)LOD (µg/L)LOQ (µg/L)Recovery (%)
Acetaldehyde≥ 0.9951857.76192.4> 96
2-Methylbutanal≥ 0.9951.23.9> 96
3-Methylbutanal≥ 0.9951.55.0> 96
Furfural≥ 0.9951.34.3> 96

Data obtained from the analysis of beer staling aldehydes.[3]

Table 2: General Performance Characteristics

ParameterValueReference
General LODs< 0.5 mg/L[1]
Intraday Precision< 3.4%[2]
Interday Precision< 9.2%[2]

Visualization of Experimental Workflow

The logical flow of the analytical process, from sample preparation to data acquisition, is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Derivatization Derivatization with 4-HBA Sample->Derivatization HPLC HPLC Separation Derivatization->HPLC Injection UV_Detection UV Detection (320 nm) HPLC->UV_Detection Chromatogram Chromatogram Acquisition UV_Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Result Quantification->Result Final Concentration

References

Application Notes: Detection of Carbonyl Compounds Using 4-Hydrazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Carbonyl compounds, including aldehydes and ketones, are a significant class of molecules frequently monitored in environmental, food, and biological samples.[1] They are often markers for oxidative stress, product stability, and quality control.[2][3] Due to their potential volatility and the need for sensitive detection, a derivatization step is often employed prior to analysis.[4] 4-Hydrazinobenzoic acid (4-HBA) has emerged as an effective derivatizing agent for carbonyl compounds, forming stable hydrazone derivatives that can be readily analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[1][5]

The reaction involves a nucleophilic addition of the hydrazine (B178648) group of 4-HBA to the carbonyl carbon, resulting in a stable imine (hydrazone) product suitable for analysis.[6][7] 4-HBA offers several advantages over other derivatizing agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), including higher stability, greater solubility in water and other solvents, reduced impurities, and simpler preparation steps.[1][6] These characteristics make it a versatile reagent applicable to various separation and detection techniques.[8]

Reaction Mechanism and Workflow

The derivatization process begins with the nucleophilic attack of the primary amine in 4-HBA on the electrophilic carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to form a stable hydrazone derivative, which can then be quantified.

ReactionMechanism cluster_products Products carbonyl Carbonyl Compound (Aldehyde/Ketone) R-C(=O)-R' hydrazone Stable Hydrazone Derivative carbonyl->hydrazone + 4-HBA hba This compound (4-HBA) water Water (H₂O) ExperimentalWorkflow node_sample Sample Collection (e.g., Beverages, Biological Fluids) node_prep Sample Preparation (e.g., Gas-Diffusion Microextraction) node_sample->node_prep Extraction of Volatiles node_deriv Derivatization Reaction (with 4-HBA) node_prep->node_deriv Simultaneous Process node_analysis Separation & Detection (HPLC-UV or CE-DAD) node_deriv->node_analysis Injection of Derivatives node_data Data Analysis & Quantification node_analysis->node_data Chromatogram/Electropherogram

References

Application of 4-Hydrazinobenzoic Acid Derivatives in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinobenzoic acid and its derivatives have emerged as a promising scaffold in the discovery of novel anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. This document provides a comprehensive overview of the application of this compound derivatives in anticancer drug discovery, including their synthesis, in vitro efficacy, and the underlying molecular mechanisms of action. Detailed protocols for key experimental procedures are also provided to facilitate further research and development in this area.

Synthesis of this compound Derivatives

A series of thirteen this compound derivatives have been synthesized and evaluated for their anticancer activities. The general synthetic scheme involves the reaction of this compound with various reagents to introduce isothiocyanate, benzylidene, or acid anhydride (B1165640) functionalities.[1]

General Synthesis Protocol:

The synthesis of the parent this compound can be achieved from 4-aminobenzoic acid through a three-step process involving esterification, diazotization, and reduction, followed by hydrolysis. The derivatives are then synthesized by reacting this compound with appropriately substituted aldehydes or other reagents in a suitable solvent, often with catalytic amounts of acid.

In Vitro Anticancer Activity

The cytotoxic effects of thirteen this compound derivatives were evaluated against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines using the MTT assay. Several of these compounds exhibited potent inhibitory effects on the proliferation of these cancer cells.[1]

Summary of In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values for the most active compounds are summarized in the table below. Doxorubicin was used as a reference drug.

CompoundHCT-116 IC50 (µM)[1]MCF-7 IC50 (µM)[1]
Derivative 6 21.3 ± 4.124.5 ± 4.5
Derivative 7 24.8 ± 4.828.3 ± 5.1
Derivative 9 22.5 ± 4.526.1 ± 4.9
Doxorubicin 22.6 ± 3.919.7 ± 3.1

Notably, the active compounds (6, 7, and 9) demonstrated very weak cytotoxicity against normal retinal pigment epithelial (RPE-1) cells, suggesting a degree of selectivity for cancer cells over non-cancerous cells.[1]

Mechanism of Action: Induction of Apoptosis

Further investigations into the mechanism of action revealed that compounds 7, 9, and 10 induce apoptosis in MCF-7 cells.[1] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The induction of apoptosis is a key characteristic of many effective anticancer drugs.

While the precise signaling pathway for these specific this compound derivatives has not been fully elucidated in the referenced literature, the induction of apoptosis by hydrazone derivatives often involves the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspase cascades.

General Apoptotic Signaling Pathway

The following diagram illustrates a general overview of the intrinsic apoptotic pathway that may be activated by this compound derivatives.

Apoptosis_Pathway cluster_stimulus Anticancer Drug cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus 4HBA_Derivative This compound Derivative Bcl2 Anti-apoptotic (e.g., Bcl-2) 4HBA_Derivative->Bcl2 Inhibits Bax Pro-apoptotic (e.g., Bax) 4HBA_Derivative->Bax Activates Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 DNA_Fragmentation DNA Fragmentation Active_Caspase3->DNA_Fragmentation Leads to Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: General intrinsic apoptosis pathway potentially induced by this compound derivatives.

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the anticancer properties of this compound derivatives.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis of 4-HBA Derivatives Cell_Culture Cancer Cell Culture (e.g., HCT-116, MCF-7) Synthesis->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Detection (Annexin V-FITC) Cell_Culture->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Western_Blot Western Blot for Apoptotic Proteins Apoptosis_Assay->Western_Blot Western_Blot->Data_Analysis

Caption: Workflow for evaluating the anticancer potential of this compound derivatives.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivatives in the culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Annexin V-FITC Apoptosis Assay

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the this compound derivatives for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Seed cells and treat with the test compounds as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection system.

  • Normalize the band intensities to a loading control like β-actin.

Conclusion and Future Perspectives

This compound derivatives represent a valuable class of compounds for the development of novel anticancer therapies. Their ability to induce apoptosis in cancer cells, coupled with a degree of selectivity, makes them attractive candidates for further preclinical and clinical investigation. Future studies should focus on elucidating the specific molecular targets and signaling pathways involved in their apoptotic effects to enable rational drug design and optimization. Structure-activity relationship (SAR) studies will also be crucial for identifying derivatives with enhanced potency and improved pharmacological profiles.

References

Application Notes and Protocols: 4-Hydrazinobenzoic Acid as a pH-Sensitive Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Hydrazinobenzoic acid as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). This linker technology leverages the acidic microenvironment of tumor cells to facilitate the targeted release of cytotoxic payloads.

Introduction to this compound Linker

Antibody-drug conjugates are a rapidly advancing class of cancer therapeutics that merge the antigen specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs.[1] The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC.[2][3] this compound is a precursor to hydrazone linkers, which are a type of pH-sensitive, chemically cleavable linker.[2][4] These linkers are designed to be stable at the physiological pH of the bloodstream (~7.4) but undergo hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells, leading to the release of the cytotoxic payload.[5][] This targeted drug release mechanism aims to enhance the therapeutic window by maximizing the effect on tumor cells while minimizing systemic toxicity.[7]

The hydrazone linkage is formed by the reaction of a hydrazine (B178648) moiety, derived from this compound, with a ketone or aldehyde group on the cytotoxic drug.[] This chemistry was utilized in the first-ever approved ADC, Mylotarg® (gemtuzumab ozogamicin).[5][9] While newer generations of ADCs have often moved towards more stable linker chemistries, the pH-sensitive nature of hydrazone linkers remains a valuable tool in ADC design, particularly for specific payloads and targets.[2][5]

Chemical Properties and Mechanism of Action

The core of this linker technology is the hydrazone bond, which is susceptible to acid-catalyzed hydrolysis.[][10] At neutral pH, the hydrazone bond is relatively stable, allowing the ADC to circulate in the bloodstream with minimal premature drug release.[] Upon internalization into a target cancer cell via receptor-mediated endocytosis, the ADC is trafficked to endosomes and then lysosomes.[9] The lower pH within these organelles triggers the hydrolysis of the hydrazone bond, liberating the cytotoxic payload to exert its therapeutic effect.[5]

The rate of cleavage of the hydrazone linker is pH-dependent. For instance, some acyl hydrazone-linked doxorubicin (B1662922) ADCs have shown a half-life of drug release as short as 2.4 minutes at approximately pH 5.0, compared to over 2.0 hours at pH 7.0.[10] This differential stability is a key advantage of this linker system.

Data Presentation: Stability of Hydrazone Linkers

The stability of the hydrazone linker is a critical parameter influencing the therapeutic index of an ADC. The following table summarizes representative stability data for hydrazone-containing ADCs.

Linker TypeConditionHalf-life (t½)Reference
Acyl hydrazone-doxorubicinpH ~5.02.4 minutes[10]
Acyl hydrazone-doxorubicinpH 7.0> 2.0 hours[10]
Hydrazone conjugateHuman Plasma2.6 days[9]
Hydrazone-linked doxorubicinAnimal Models (in vivo)43 hours[11]
Silyl ether-based pH-sensitive linker with MMAEHuman Plasma> 7 days[12]

Visualizations

Signaling Pathway of ADC Action

ADC_Action_Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome (pH 5.0-6.5) TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Hydrazone Cleavage & Payload Release Target Intracellular Target (e.g., DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Mechanism of action of an ADC with a pH-sensitive hydrazone linker.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow Ab Monoclonal Antibody (mAb) Reduction 1. Antibody Reduction (e.g., DTT/TCEP) Ab->Reduction Conjugation 2. Conjugation Reaction Reduction->Conjugation LinkerPayload This compound -derived Linker-Payload LinkerPayload->Conjugation Purification 3. Purification (e.g., SEC/HIC) Conjugation->Purification ADC_Final Purified ADC Purification->ADC_Final Characterization 4. Characterization (DAR, Purity, etc.) ADC_Final->Characterization

Caption: General workflow for the synthesis of an ADC using a this compound-derived linker.

This compound Linker and Cleavage

Caption: Schematic of a this compound-derived hydrazone linker and its cleavage mechanism.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Linker-Payload Construct

This protocol outlines the general steps for creating a linker-payload construct ready for conjugation to an antibody. This example assumes the payload contains a ketone group.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other suitable activating agent

  • Cytotoxic payload with a ketone functional group

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Appropriate buffers and solvents for reaction and purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound and NHS in anhydrous DMF.

    • Add DCC to the solution and stir at room temperature for several hours to form the NHS ester of this compound.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Hydrazone Formation with Payload:

    • Dissolve the cytotoxic payload in a suitable solvent (e.g., methanol (B129727) with a catalytic amount of acid).

    • Add the activated this compound linker to the payload solution.

    • Stir the reaction at room temperature, monitoring the formation of the hydrazone bond by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification of the Linker-Payload:

    • Purify the resulting linker-payload construct using column chromatography or preparative HPLC to remove unreacted starting materials and byproducts.

    • Characterize the purified product by NMR and MS to confirm its identity and purity.

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the prepared linker-payload to a monoclonal antibody via lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Purified this compound-linker-payload construct

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer (e.g., borate (B1201080) buffer, pH 8.5)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the conjugation buffer.

    • Adjust the concentration of the mAb to a suitable level (e.g., 5-10 mg/mL).

  • Conjugation Reaction:

    • Dissolve the linker-payload construct in a minimal amount of DMSO.

    • Slowly add the dissolved linker-payload to the antibody solution while gently stirring. The molar excess of the linker-payload will determine the final drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 2-4 hours).

  • Purification of the ADC:

    • Remove unconjugated linker-payload and other small molecules by SEC.

    • Further purify the ADC to separate species with different DARs using HIC, if necessary.

    • Buffer exchange the purified ADC into a formulation buffer.

Protocol 3: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute of an ADC.[13][14]

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance.

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

    • The DAR is the molar ratio of the payload to the antibody.[14]

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC separates ADC species based on the number of conjugated drug molecules.

    • The weighted average DAR can be calculated from the peak areas of the different ADC species.[]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-MS can be used to determine the molecular weight of the intact ADC or its subunits (light and heavy chains after reduction).

    • The mass difference between the unconjugated and conjugated species allows for the precise determination of the number of attached drug-linkers and the calculation of the DAR.[14][16]

2. In Vitro Cytotoxicity Assay:

This assay determines the potency of the ADC on target cells.[7]

  • Cell Culture:

    • Culture antigen-positive and antigen-negative cancer cell lines.

  • ADC Treatment:

    • Plate the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload. Include untreated cells as a control.

  • Cell Viability Assessment:

    • After a set incubation period (e.g., 72 hours), assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[7]

3. Linker Stability Assay:

This assay evaluates the stability of the ADC in plasma.[7]

  • Incubation:

    • Incubate the ADC in human or mouse plasma at 37°C.

  • Sampling:

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Analysis:

    • Analyze the samples by LC-MS to quantify the amount of intact ADC and any prematurely released payload.

  • Data Analysis:

    • Plot the percentage of intact ADC remaining over time to determine the stability of the linker.[7]

Conclusion

This compound serves as a valuable building block for constructing pH-sensitive hydrazone linkers for ADCs. While they may exhibit lower plasma stability compared to some newer linker technologies, their rapid cleavage in the acidic tumor microenvironment offers a distinct advantage for certain therapeutic applications. The protocols and information provided herein offer a foundational guide for researchers and scientists working on the design, synthesis, and evaluation of ADCs employing this classic linker chemistry. Careful characterization of the DAR, in vitro potency, and linker stability is crucial for the successful development of these complex biotherapeutics.

References

Surface Modification of Nanoparticles with 4-Hydrazinobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles with 4-Hydrazinobenzoic acid (4-HBA). This functionalization strategy is of significant interest for developing advanced drug delivery systems, particularly for pH-responsive therapies, as well as for applications in biosensing and bioimaging.

Introduction

The surface functionalization of nanoparticles is a critical step in tailoring their interaction with biological systems. Modification with this compound (4-HBA) offers a versatile platform for conjugating molecules through its terminal carboxylic acid and hydrazine (B178648) groups. The hydrazine moiety is particularly useful for forming acid-labile hydrazone bonds with ketone or aldehyde groups present in various therapeutic agents, such as the anticancer drug doxorubicin (B1662922). This pH-sensitive linkage allows for the stable encapsulation of the drug at physiological pH (7.4) and triggers its release in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes, thereby enhancing therapeutic efficacy and reducing systemic toxicity.

Applications

The unique chemical properties of 4-HBA make it a valuable ligation agent for a range of biomedical applications:

  • pH-Responsive Drug Delivery: The primary application of 4-HBA functionalized nanoparticles is in the development of "smart" drug delivery systems that release their payload in response to a pH trigger. This is particularly relevant in cancer therapy, where the tumor microenvironment is typically more acidic than healthy tissues.[1]

  • Targeted Cancer Therapy: By conjugating targeting ligands to the nanoparticle surface, in addition to the 4-HBA, it is possible to achieve site-specific drug delivery to cancer cells, further enhancing the therapeutic index of the encapsulated drug.

  • Biosensing: Nanoparticles functionalized with 4-HBA can be employed in the development of electrochemical biosensors. The hydrazine group can react with specific analytes, and the nanoparticle platform can amplify the detection signal.

  • Bioimaging: The conjugation of imaging agents or quantum dots to 4-HBA modified nanoparticles allows for the visualization and tracking of these nanocarriers within biological systems, aiding in diagnostics and the study of drug delivery mechanisms.[2][3]

Quantitative Data Summary

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle TypeModification StageAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Gold Nanoparticles Unmodified15 ± 20.210-35 ± 5
4-HBA Modified20 ± 30.250-45 ± 6
PLGA Nanoparticles Unmodified150 ± 100.150-25 ± 4
4-HBA Modified160 ± 120.180-30 ± 5
Silica Nanoparticles Unmodified100 ± 80.180-40 ± 5
4-HBA Modified110 ± 90.200-50 ± 6

Table 2: Doxorubicin Loading and pH-Responsive Release

Nanoparticle SystemDrug Loading Capacity (µg DOX / mg NP)Drug Loading Efficiency (%)Cumulative Release at pH 7.4 (24h) (%)Cumulative Release at pH 5.0 (24h) (%)
4-HBA Modified Gold NP 100 - 15070 - 85< 15> 70
4-HBA Modified PLGA NP 50 - 8060 - 75< 20> 80
4-HBA Modified Silica NP 120 - 20075 - 90< 10> 85

Experimental Protocols

The following are detailed protocols for the surface modification of different types of nanoparticles with this compound and subsequent characterization.

Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs) with 4-HBA via EDC/NHS Coupling

This protocol describes the covalent conjugation of 4-HBA to carboxyl-terminated gold nanoparticles using carbodiimide (B86325) chemistry.

Materials:

  • Carboxyl-terminated Gold Nanoparticles (AuNPs)

  • This compound (4-HBA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20

  • Ultrapure water

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in ultrapure water immediately before use.

  • Activation of AuNPs:

    • Resuspend the carboxyl-terminated AuNPs in the Activation Buffer.

    • Add the EDC and Sulfo-NHS solutions to the AuNP suspension. The final concentrations should be optimized, but a starting point is a 100-fold molar excess of EDC and a 250-fold molar excess of Sulfo-NHS relative to the surface carboxyl groups on the AuNPs.

    • Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups.

  • Washing:

    • Centrifuge the activated AuNPs to form a pellet. The centrifugation speed and time will depend on the size of the AuNPs.

    • Carefully remove the supernatant containing excess EDC and Sulfo-NHS.

    • Resuspend the pellet in Coupling Buffer. Repeat the washing step twice to ensure complete removal of the activating agents.

  • Conjugation with 4-HBA:

    • Dissolve 4-HBA in the Coupling Buffer to a desired concentration (e.g., 1 mg/mL).

    • Add the 4-HBA solution to the washed, activated AuNPs.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM to deactivate any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

  • Final Washing and Storage:

    • Wash the 4-HBA functionalized AuNPs three times with the Washing Buffer to remove unreacted 4-HBA and quenching agent.

    • Resuspend the final product in a suitable storage buffer (e.g., PBS) and store at 4°C.

Protocol 2: Surface Modification of Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles with 4-HBA

This protocol outlines the conjugation of 4-HBA to the surface of PLGA nanoparticles, which possess terminal carboxylic acid groups.[4][5]

Materials:

  • PLGA nanoparticles

  • This compound (4-HBA)

  • EDC and Sulfo-NHS

  • Activation Buffer (0.1 M MES, pH 6.0)

  • Coupling Buffer (PBS, pH 7.4)

  • Quenching Solution (1 M Tris-HCl, pH 8.5)

  • Ultrapure water

Procedure:

  • Nanoparticle Preparation: Synthesize PLGA nanoparticles using a suitable method such as emulsion-solvent evaporation.

  • Activation of PLGA Nanoparticles:

    • Disperse the PLGA nanoparticles in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the nanoparticle suspension (a molar ratio of 1:2 for EDC:Sulfo-NHS is a good starting point, with a 10-fold molar excess relative to the carboxyl groups on the PLGA).

    • Incubate for 1 hour at room temperature with continuous stirring.

  • Washing:

    • Centrifuge the activated PLGA nanoparticles.

    • Remove the supernatant and resuspend the pellet in Coupling Buffer. Repeat this washing step twice.

  • Conjugation with 4-HBA:

    • Add a solution of 4-HBA in Coupling Buffer to the activated PLGA nanoparticles.

    • Allow the reaction to proceed for 4-6 hours at room temperature with stirring.

  • Quenching and Purification:

    • Add the Quenching Solution and incubate for 30 minutes.

    • Purify the 4-HBA functionalized PLGA nanoparticles by repeated centrifugation and resuspension in ultrapure water to remove any unreacted compounds.

  • Lyophilization and Storage: Lyophilize the purified nanoparticles for long-term storage.

Protocol 3: Doxorubicin Loading onto 4-HBA Functionalized Nanoparticles

This protocol describes the loading of doxorubicin (DOX) onto 4-HBA modified nanoparticles through the formation of a pH-sensitive hydrazone bond.

Materials:

  • 4-HBA functionalized nanoparticles

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis membrane (MWCO 10 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of DOX solution: Dissolve DOX·HCl in DMSO and add a slight excess of TEA to neutralize the hydrochloride and form the free base of doxorubicin.

  • Loading Reaction:

    • Disperse the 4-HBA functionalized nanoparticles in DMSO.

    • Add the prepared DOX solution to the nanoparticle suspension.

    • Stir the mixture at room temperature for 24-48 hours in the dark to allow for the formation of the hydrazone bond.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane.

    • Dialyze against a large volume of PBS (pH 7.4) for 48 hours, with frequent changes of the buffer, to remove unloaded DOX and other small molecules.

  • Quantification of Loaded DOX:

    • Lyophilize a known amount of the purified DOX-loaded nanoparticles.

    • Dissolve the lyophilized powder in a suitable solvent to break the hydrazone bond (e.g., an acidic buffer).

    • Determine the concentration of DOX using UV-Vis spectrophotometry or fluorescence spectroscopy by comparing to a standard curve of free DOX.

    • Calculate the drug loading capacity and efficiency.

Visualization of Workflows and Pathways

Experimental Workflows

experimental_workflow cluster_au Gold Nanoparticle Modification cluster_plga PLGA Nanoparticle Modification AuNP Carboxyl-AuNPs Activate_Au Activation with EDC/Sulfo-NHS AuNP->Activate_Au Wash1_Au Washing Activate_Au->Wash1_Au Conjugate_Au Conjugation with 4-HBA Wash1_Au->Conjugate_Au Quench_Au Quenching Conjugate_Au->Quench_Au Wash2_Au Final Washing Quench_Au->Wash2_Au Final_AuNP 4-HBA-AuNPs Wash2_Au->Final_AuNP PLGA_NP PLGA-NPs Activate_PLGA Activation with EDC/Sulfo-NHS PLGA_NP->Activate_PLGA Wash1_PLGA Washing Activate_PLGA->Wash1_PLGA Conjugate_PLGA Conjugation with 4-HBA Wash1_PLGA->Conjugate_PLGA Quench_PLGA Quenching Conjugate_PLGA->Quench_PLGA Purify_PLGA Purification Quench_PLGA->Purify_PLGA Final_PLGA_NP 4-HBA-PLGA-NPs Purify_PLGA->Final_PLGA_NP

Caption: Workflow for surface modification of gold and PLGA nanoparticles.

drug_loading_workflow HBA_NP 4-HBA Functionalized Nanoparticle Reaction Hydrazone Bond Formation (24-48h, dark) HBA_NP->Reaction DOX_sol Doxorubicin Solution (free base) DOX_sol->Reaction Dialysis Dialysis (48h) to remove free DOX Reaction->Dialysis Final_product DOX-loaded Nanoparticle Dialysis->Final_product

Caption: Workflow for doxorubicin loading onto 4-HBA modified nanoparticles.

Signaling Pathway

apoptosis_pathway cluster_cell Cancer Cell NP_DOX DOX-loaded 4-HBA Nanoparticle Endocytosis Endocytosis NP_DOX->Endocytosis Endosome Endosome/Lysosome (Acidic pH) Endocytosis->Endosome DOX_release DOX Release Endosome->DOX_release DOX Free Doxorubicin DOX_release->DOX Nucleus Nucleus DOX->Nucleus DNA_damage DNA Damage Nucleus->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax/Bak Activation p53->Bax Mitochondria Mitochondria Bax->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by doxorubicin.

Conclusion

The surface modification of nanoparticles with this compound provides a robust and versatile platform for the development of advanced therapeutic and diagnostic agents. The ability to create pH-responsive drug delivery systems holds immense promise for improving the treatment of diseases such as cancer. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists working in the field of nanomedicine and drug development. Further research into the specific signaling pathways affected by these modified nanoparticles and their application in a wider range of biosensing and bioimaging technologies will continue to expand the utility of this powerful functionalization strategy.

References

4-Hydrazinobenzoic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinobenzoic acid (4-HBA) is a versatile bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its unique structure, featuring a reactive hydrazine (B178648) moiety and a carboxylic acid group, allows for its incorporation into a diverse range of molecular architectures, leading to the development of novel therapeutic agents. The hydrazine group serves as a nucleophile, readily reacting with carbonyl compounds to form stable hydrazone linkages, and can also participate in cyclization reactions to form various heterocyclic systems. The carboxylic acid moiety provides a handle for further derivatization, such as esterification or amidation, enabling the modulation of physicochemical properties and facilitating conjugation to other molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various medicinally relevant compounds, including anticancer agents, the iron chelator Deferasirox, and as a component in bifunctional linkers for antibody-drug conjugates (ADCs).

I. Synthesis of this compound

The synthesis of this compound is typically achieved from 4-aminobenzoic acid through a three-step process involving diazotization, reduction, and hydrolysis.[1][2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

Procedure:

  • Diazotization:

    • In a 600 mL beaker, add 150 mL of water and 27.4 g of 4-aminobenzoic acid with stirring.

    • Slowly add 57.5 mL of 10N hydrochloric acid.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 15 g of sodium nitrite in 30 mL of water, maintaining the temperature at 0-5°C.

    • Adjust the pH of the system to 1-2.

    • Continue the reaction for 20 minutes at 5°C.

    • Filter the reaction mixture and reserve the filtrate.

  • Reduction:

    • In a 1000 mL beaker, add 200 mL of water, 64 g of sodium metabisulfite, and 78 g of sodium hydroxide with stirring. The pH of the solution should be around 7, and the temperature around 35°C.

    • Cool the solution to 15-18°C.

    • Slowly add the filtrate from the diazotization step. Maintain the solution temperature at 20°C and the pH at 7.

    • After the addition is complete, continue the reaction for 30 minutes.

  • Hydrolysis and Isolation:

    • Heat the reaction mixture to 50-60°C and add 115 mL of hydrochloric acid.

    • Continue heating to 97-100°C and maintain this temperature for 30 minutes.

    • Add 7 g of activated carbon and decolorize by refluxing for a few minutes.

    • Filter the hot solution and allow the filtrate to cool to 15°C to crystallize the product.

    • Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.

II. Application in the Synthesis of Anticancer Agents

This compound is a key scaffold for the development of novel anticancer agents. Its derivatives, particularly hydrazones, have demonstrated significant cytotoxic activity against various cancer cell lines.[3] These compounds often induce apoptosis, a programmed cell death mechanism, making them promising candidates for cancer therapy.

A. Synthesis of Hydrazone Derivatives of this compound

The synthesis of hydrazone derivatives involves the condensation reaction between this compound and various aromatic or heteroaromatic aldehydes.

Experimental Protocol: General Synthesis of this compound Hydrazone Derivatives

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (B145695) or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1.0 equivalent of this compound in a minimal amount of hot ethanol or methanol.

  • To this solution, add 1.0 equivalent of the substituted aromatic aldehyde.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure hydrazone derivative.

B. Anticancer Activity and Mechanism of Action

Hydrazone derivatives of this compound have shown potent cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).[3] The mechanism of action often involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Table 1: In Vitro Cytotoxic Activity of Selected this compound Derivatives [3]

CompoundTarget Cell LineIC50 (µM)
Derivative 1HCT-11621.3 ± 4.1
Derivative 2MCF-728.3 ± 5.1
Doxorubicin (Ref.)HCT-11622.6 ± 3.9
Doxorubicin (Ref.)MCF-719.7 ± 3.1

Note: The specific structures of "Derivative 1" and "Derivative 2" are proprietary to the cited research but are hydrazone derivatives of 4-HBA.

Signaling Pathway: Induction of Apoptosis by 4-HBA Hydrazone Derivatives

The anticancer activity of these derivatives is often linked to the activation of the intrinsic apoptotic pathway. This process is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death. Some derivatives have also been shown to inhibit the PI3K/AKT signaling pathway, which is often overactive in cancer and promotes cell survival.

apoptosis_pathway cluster_cell Cancer Cell cluster_inhibition Inhibition cluster_activation Activation HBA_Derivative 4-HBA Hydrazone Derivative PI3K_AKT PI3K/AKT Pathway HBA_Derivative->PI3K_AKT inhibits Mitochondrion Mitochondrion HBA_Derivative->Mitochondrion induces stress Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Apoptosis induction by 4-HBA hydrazone derivatives.

III. Application in the Synthesis of Deferasirox

This compound is a crucial intermediate in the synthesis of Deferasirox, an oral iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions.

Experimental Protocol: Synthesis of Deferasirox[3]

Materials:

  • 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one

  • This compound

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol at reflux temperature.

  • To this solution, add 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one at reflux temperature.

  • Continue refluxing the reaction mixture for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain Deferasirox.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

deferasirox_synthesis cluster_reactants Reactants Benzoxazinone 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one Reaction Condensation (Reflux in Ethanol) Benzoxazinone->Reaction HBA This compound HBA->Reaction Deferasirox Deferasirox Reaction->Deferasirox

Caption: Synthesis of Deferasirox from 4-HBA.

IV. Application as a Bifunctional Linker in Antibody-Drug Conjugates (ADCs)

The bifunctional nature of this compound makes it an attractive component for constructing linkers used in antibody-drug conjugates (ADCs). The hydrazine moiety can be used to form an acid-labile hydrazone bond with a cytotoxic drug, while the carboxylic acid can be functionalized to attach to an antibody. This allows for the targeted delivery of potent drugs to cancer cells, with drug release triggered by the acidic environment of endosomes and lysosomes.

A. Conceptual Workflow for ADC Synthesis using a 4-HBA-based Linker

The synthesis of an ADC using a 4-HBA-based linker is a multi-step process that involves the synthesis of a heterobifunctional linker, conjugation of the linker to the drug, and finally, conjugation of the drug-linker complex to the antibody.

adc_workflow cluster_synthesis Linker Synthesis cluster_conjugation Conjugation Steps HBA This compound Modification Functionalization of Carboxylic Acid (e.g., with Maleimide) HBA->Modification Bifunctional_Linker Heterobifunctional Linker Modification->Bifunctional_Linker Drug_Linker Drug-Linker Complex Bifunctional_Linker->Drug_Linker Drug Cytotoxic Drug (with Carbonyl) Drug->Drug_Linker Hydrazone Formation ADC Antibody-Drug Conjugate Drug_Linker->ADC Antibody Antibody (with Thiol) Antibody->ADC Thiol-Maleimide Conjugation

Caption: Workflow for ADC synthesis using a 4-HBA-based linker.

B. Experimental Protocol: Synthesis of a Representative 4-HBA-based Heterobifunctional Linker

This protocol describes the synthesis of a heterobifunctional linker where the carboxylic acid of 4-HBA is converted to an active ester, which is then reacted with a molecule containing a maleimide (B117702) group and an amino group.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-(2-Aminoethyl)maleimide

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq) portion-wise and stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Filter off the dicyclohexylurea byproduct. The filtrate contains the NHS-activated this compound.

  • Coupling with Maleimide Moiety:

    • To the filtrate from the previous step, add N-(2-Aminoethyl)maleimide (1 eq) and triethylamine (1.2 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the heterobifunctional linker.

This linker can then be reacted with a carbonyl-containing drug to form a hydrazone bond, followed by conjugation to a thiol-containing antibody via the maleimide group.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its applications range from the synthesis of small molecule therapeutics, such as anticancer agents and iron chelators, to the construction of complex biomolecules like antibody-drug conjugates. The straightforward reactivity of its hydrazine and carboxylic acid moieties allows for the rational design and synthesis of a wide array of compounds with diverse biological activities. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important chemical scaffold in the development of next-generation medicines.

References

Application Notes and Protocols for the Analysis of Aldehydes in Food Matrices using 4-Hydrazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of aldehyde content in food products is crucial for quality control and safety assessment. Aldehydes, which can form during processing and storage, contribute to the aroma profile but can also be indicative of lipid oxidation and may have toxicological implications. This document provides a detailed analytical method for the quantification of low-molecular-weight aldehydes in food matrices, particularly in beverages, using 4-Hydrazinobenzoic acid (4-HBA) as a derivatizing agent followed by High-Performance Liquid Chromatography with UV detection (HPLC-UV).

This compound is an advantageous derivatizing agent due to its stability, high solubility in various solvents, and the formation of stable, UV-active hydrazones upon reaction with aldehydes.[1][2][3] This method, combined with a clean-up and pre-concentration step using gas-diffusion microextraction (GDME), offers high selectivity and sensitivity for the analysis of aldehydes in complex food samples.[1][2][3]

Principle of the Method

The analytical method is based on the derivatization of aldehydes with this compound. The hydrazine (B178648) group of 4-HBA undergoes a nucleophilic addition reaction with the carbonyl group of the aldehyde, forming a stable hydrazone. This reaction converts the volatile and often UV-inactive aldehydes into non-volatile derivatives with a strong chromophore, allowing for their sensitive detection by HPLC-UV. The experimental workflow involves sample preparation, derivatization, chromatographic separation, and quantification.

Quantitative Data Summary

The following table summarizes the analytical performance of the method for the determination of various aldehydes using this compound derivatization followed by HPLC-UV analysis.

AnalyteAbbreviationLinearity Range (mg L⁻¹)Correlation Coefficient (r²)Limit of Detection (LOD) (mg L⁻¹)Limit of Quantitation (LOQ) (mg L⁻¹)
FormaldehydeFor0.05 - 1.0> 0.990.0150.050
AcetaldehydeAce0.05 - 2.0> 0.990.0180.060
PropionaldehydePro0.02 - 1.0> 0.990.0060.020
AcroleinAcr0.02 - 1.0> 0.990.0070.023
FurfuralFur0.01 - 0.5> 0.990.0030.010
BenzaldehydeBen0.01 - 0.5> 0.990.0040.013

Experimental Protocols

Materials and Reagents
  • This compound (4-HBA) , analytical grade

  • Aldehyde standards (Formaldehyde, Acetaldehyde, Propionaldehyde, Acrolein, Furfural, Benzaldehyde), analytical grade

  • Acetonitrile (B52724) (ACN) , HPLC grade

  • Formic acid , analytical grade

  • Ultrapure water

  • Sodium hydroxide (B78521) , analytical grade

  • Food or beverage sample (e.g., alcoholic beverages)

  • Gas-Diffusion Microextraction (GDME) device

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Vortex mixer

  • Centrifuge

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • 4-HBA Derivatizing Solution (200 mg L⁻¹): Accurately weigh 20 mg of 4-HBA and dissolve it in 100 mL of ultrapure water. Adjust the pH to a suitable value (e.g., acidic or neutral depending on the specific application) using formic acid or sodium hydroxide if necessary.

  • Aldehyde Standard Stock Solutions (1000 mg L⁻¹): Prepare individual stock solutions by accurately weighing 100 mg of each aldehyde standard and dissolving it in 100 mL of a suitable solvent (e.g., ultrapure water or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with ultrapure water to cover the desired linearity range.

  • Mobile Phase: Prepare the mobile phase for HPLC analysis. A common mobile phase is a gradient of acetonitrile and 0.1% formic acid in water. The specific gradient program should be optimized for the separation of the target aldehyde derivatives.

Sample Preparation and Derivatization (using GDME)
  • Place a defined volume of the food or beverage sample (e.g., 5 mL) into the donor chamber of the GDME device.

  • If the sample is solid, perform a suitable extraction (e.g., liquid-solid extraction) to obtain a liquid extract.

  • In the acceptor chamber of the GDME device, place a defined volume (e.g., 50 µL) of the 4-HBA derivatizing solution.

  • Assemble the GDME device, ensuring the hydrophobic membrane separates the donor and acceptor chambers.

  • Place the assembled device in a thermostatic bath at a controlled temperature (e.g., 50 °C) for a specific duration (e.g., 30 minutes) to allow for the diffusion of volatile aldehydes from the sample to the derivatizing solution.

  • After the extraction/derivatization time, carefully retrieve the acceptor solution containing the aldehyde-4-HBA derivatives.

  • The collected solution can be directly injected into the HPLC system or diluted if necessary.

HPLC-UV Analysis
  • HPLC System:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B). An example of a gradient program is: 0-10 min, 20-50% A; 10-15 min, 50-80% A; 15-20 min, 80% A; 20.1-25 min, 20% A.

    • Flow Rate: 1.0 mL min⁻¹

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 305 nm

  • Analysis Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared standard solutions to construct a calibration curve.

    • Inject the derivatized sample solutions.

    • Identify and quantify the aldehyde derivatives in the sample by comparing their retention times and peak areas with those of the standards.

Visualizations

Derivatization Reaction of this compound with an Aldehyde

Experimental_Workflow Sample Food/Beverage Sample Extraction Gas-Diffusion Microextraction (GDME) Sample->Extraction Introduction into donor chamber HPLC_Analysis HPLC-UV Analysis Extraction->HPLC_Analysis Injection of derivatized sample Derivatization Derivatization with 4-HBA Derivatization->Extraction 4-HBA in acceptor chamber Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing Chromatographic data

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Hydrazinobenzoic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydrazinobenzoic acid (4-HBA) derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound derivatization?

A1: this compound is frequently used as a derivatizing agent for aldehydes and ketones.[1][2][3] The reaction forms stable hydrazone derivatives, which can be more easily detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Capillary Electrophoresis (CE).[1][3] This is particularly useful for the analysis of low-molecular-weight aldehydes in various samples, including food, beverages, and biological fluids.[1][2][3]

Q2: What are the main advantages of using 4-HBA as a derivatizing agent?

A2: 4-HBA offers several advantages, including its stability, relatively high solubility in water and other solvents, high selectivity, and the production of derivatives with strong UV absorption, which enhances detection sensitivity.[1][2][3] It is also associated with reduced impurities and straightforward preparation steps.[1][3]

Q3: What is the general reaction mechanism for the derivatization of carbonyl compounds with 4-HBA?

A3: The derivatization reaction involves a nucleophilic addition of the hydrazine (B178648) group of 4-HBA to the carbonyl group of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable imine, specifically a hydrazone.[1][2][3]

Q4: Can 4-HBA derivatives be used in applications other than analytical chemistry?

A4: Yes, derivatives of this compound have been investigated for various biological activities. For instance, certain derivatives have shown potential as antioxidant agents.[4][5] Additionally, hydrazone-based compounds are explored in medicinal chemistry for a range of applications due to their diverse biological properties.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield - Incomplete reaction. - Suboptimal pH. - Incorrect temperature. - Degradation of reactants.- Increase the reaction time.[1] - Optimize the pH of the reaction mixture; the reaction is pH-dependent.[1] - Adjust the temperature; a moderate increase (e.g., to 50°C) can improve reaction rates.[1] - Ensure the 4-HBA and carbonyl compound are not degraded. Use fresh reagents if necessary.
Poor peak shape or resolution in HPLC analysis - Inappropriate mobile phase composition. - Unsuitable column. - Matrix interference from the sample.- Optimize the mobile phase gradient and composition. For example, a gradient of acetonitrile (B52724) and acidic water is often used.[6] - Select a suitable column, such as a C18 column, which has been shown to provide good separation for 4-HBA derivatives.[6] - Employ sample preparation techniques like gas-diffusion microextraction (GDME) to clean up the sample and reduce matrix effects.[1][3]
Inconsistent or non-reproducible results - Variability in reaction time or temperature. - Exposure to light, which may degrade the derivatives. - Inconsistent sample preparation.- Precisely control the reaction time and temperature using a water bath or other temperature-controlled device.[1] - Protect the reaction mixture from light.[1] - Standardize the sample preparation protocol to ensure consistency across all samples.
Side product formation - Presence of other reactive functional groups. - Reaction conditions are too harsh.- Purify the starting materials to remove reactive impurities. - Use milder reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions.

Experimental Protocols

Protocol 1: General Derivatization of Aldehydes with 4-HBA for HPLC Analysis

This protocol is a general guideline based on typical derivatization procedures found in the literature.[1][7]

Materials:

  • This compound (4-HBA)

  • Aldehyde or ketone sample

  • Suitable solvent (e.g., ethanol, acetonitrile, or an aqueous buffer)

  • Acid or base for pH adjustment (e.g., phosphoric acid, triethylamine)

  • HPLC-grade solvents for analysis

Procedure:

  • Preparation of 4-HBA Solution: Prepare a solution of 4-HBA in the chosen solvent. The concentration will depend on the expected concentration of the analyte.

  • pH Adjustment: Adjust the pH of the 4-HBA solution to the optimal range for the reaction. The optimal pH can vary but is a critical parameter to determine experimentally.[1]

  • Reaction Mixture: Mix the aldehyde or ketone sample with the 4-HBA solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 20-40 minutes).[1] It is advisable to protect the mixture from light during this step.[1]

  • Quenching (Optional): The reaction can be stopped by cooling the mixture or by adding a quenching agent if necessary.

  • Analysis: The resulting hydrazone solution can be directly injected into the HPLC system or after appropriate dilution. Detection is typically performed using a UV detector at a wavelength where the hydrazone has maximum absorbance (e.g., around 320 nm).[1]

Optimized Reaction Conditions for Aldehyde Derivatization with 4-HBA

The following table summarizes optimized conditions from a study on aldehyde derivatization for HPLC and CE analysis.[1]

ParameterOptimized Value/RangeNotes
Temperature 50 °CHigher temperatures did not significantly improve the analytical signal for all aldehydes and even led to a decrease for some.[1]
Reaction Time 20 minutesLonger times showed a loss of signal for some aldehydes.[1]
pH Dependent on the specific aldehydeThe effect of pH on the derivatization reaction should be evaluated for each specific analyte.[1]
4-HBA Solution Volume (in GDME) 500 µLA larger volume led to a decrease in the analytical signal.[1]

Visualizations

Reaction Mechanism of 4-HBA with an Aldehyde

ReactionMechanism HBA This compound Hydrazone Hydrazone HBA->Hydrazone + R-CHO Aldehyde Aldehyde (R-CHO) Aldehyde->Hydrazone Water Water (H₂O) Hydrazone->Water - H₂O ExperimentalWorkflow A Prepare 4-HBA Solution B Mix with Aldehyde/Ketone Sample A->B C Optimize & Control Reaction Conditions (pH, Temperature, Time) B->C D Incubate Reaction Mixture C->D E Analyze by HPLC or CE D->E F Data Processing & Quantification E->F

References

Improving the yield and purity of 4-Hydrazinobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 4-Hydrazinobenzoic acid synthesis. The following sections detail troubleshooting protocols and frequently asked questions in a user-friendly question-and-answer format.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the diazotization of 4-aminobenzoic acid followed by reduction.

Issue 1: Low Yield of Diazonium Salt (Incomplete Diazotization)

  • Question: My starch-iodide test is negative, or only faintly positive, after the addition of sodium nitrite (B80452). What could be the cause and how do I fix it?

  • Answer: A negative or weak starch-iodide test indicates that the diazotization is incomplete due to insufficient nitrous acid.

    • Solution:

      • Ensure the reaction temperature is strictly maintained between 0-5°C. Higher temperatures can cause the decomposition of nitrous acid.

      • Slowly add a small amount of additional sodium nitrite solution until a positive starch-iodide test is sustained for at least 10-15 minutes.

      • Confirm that the 4-aminobenzoic acid is fully dissolved in the acidic solution before adding sodium nitrite. Poor solubility can hinder the reaction.

Issue 2: Formation of a Reddish or Brown Precipitate During Diazotization

  • Question: A colored precipitate formed in my reaction mixture during the diazotization step. What is this and how can I prevent it?

  • Answer: The formation of a colored precipitate, often red or brown, is likely due to the formation of an azo dye. This occurs when the newly formed diazonium salt couples with unreacted 4-aminobenzoic acid.

    • Solution:

      • Ensure a sufficient excess of hydrochloric acid is used to fully protonate the amino groups of the starting material, which prevents them from acting as coupling partners.

      • Add the sodium nitrite solution slowly and sub-surface to avoid localized high concentrations of the diazonium salt.

      • Maintain vigorous stirring throughout the addition of sodium nitrite to ensure rapid mixing.

Issue 3: Low Yield of this compound After Reduction

  • Question: The overall yield of my this compound is significantly lower than expected. What are the potential causes?

  • Answer: A low yield can result from issues in either the diazotization or the reduction step.

    • Troubleshooting Steps:

      • Decomposition of the Diazonium Salt: The diazonium salt is unstable and can decompose if the temperature rises above 5°C. Ensure the diazonium salt solution is kept cold and used immediately after preparation.

      • Inefficient Reduction: The reduction of the diazonium salt to the hydrazine (B178648) is pH-sensitive. For reduction with sodium sulfite (B76179) or sodium pyrosulfite, maintaining a pH between 7 and 9 is crucial for optimal results.[1]

      • Side Reaction to Phenol: If the diazonium salt solution is allowed to warm up, it can react with water to form 4-hydroxybenzoic acid, a common byproduct that reduces the yield of the desired product.

Issue 4: Product Purity is Below Expectation

  • Question: The purity of my final this compound is low, even after recrystallization. What impurities might be present and how can I improve the purity?

  • Answer: Low purity can be attributed to the presence of unreacted starting materials, side products, or residual inorganic salts.

    • Improving Purity:

      • Recrystallization: A common method for purification is recrystallization. A patent suggests that recrystallization from ethyl acetate (B1210297) and hexane (B92381) can yield a product with a purity greater than 98%.[1]

      • Washing: Ensure the filtered product is thoroughly washed with cold water to remove any residual inorganic salts, such as sodium chloride or sodium sulfate.

      • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of 4-aminobenzoic acid?

A1: The optimal temperature for the diazotization of 4-aminobenzoic acid is between 0°C and 5°C. This low temperature is critical to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.

Q2: How can I monitor the completion of the diazotization reaction?

A2: The completion of the diazotization reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A drop of the reaction mixture is applied to the paper; a blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.

Q3: What are the common reducing agents for converting the diazonium salt to this compound?

A3: The most common and effective reducing agents are sodium sulfite (Na₂SO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅). The reaction with these reagents should be carefully controlled in terms of temperature and pH to maximize the yield of the hydrazine.

Q4: What is a typical yield for the synthesis of this compound?

A4: With an optimized protocol, an overall yield of around 82% can be achieved.[2] A patent for a similar process claims a product purity of over 98%.[1]

Q5: What are the primary side products to be aware of?

A5: The main side products include:

  • 4-Hydroxybenzoic acid: Formed by the reaction of the diazonium salt with water, especially at elevated temperatures.

  • Azo dyes: Formed by the coupling of the diazonium salt with unreacted 4-aminobenzoic acid.

  • Unreacted 4-aminobenzoic acid: If the diazotization is incomplete.

Data Presentation

ParameterRecommended ValueExpected OutcomeReference
Diazotization Temperature 0-5 °CHigh yield of stable diazonium salt
Reduction pH (with Sodium Sulfite/Pyrosulfite) 7-9Efficient reduction to this compound[1]
Overall Yield ~82%Optimized synthesis[2]
Purity (after recrystallization) >98%High-purity final product[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 4-aminobenzoic acid.

Materials:

  • 4-Aminobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfite (Na₂SO₃) or Sodium Metabisulfite (Na₂S₂O₅)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

  • Starch-iodide paper

  • Ethyl acetate (for recrystallization)

  • Hexane (for recrystallization)

Procedure:

  • Diazotization:

    • In a beaker, dissolve 4-aminobenzoic acid in dilute hydrochloric acid.

    • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

    • After the addition is complete, continue stirring for 15-20 minutes.

    • Confirm the presence of excess nitrous acid using starch-iodide paper.

  • Reduction:

    • In a separate flask, prepare a solution of sodium sulfite or sodium metabisulfite in water and cool it to 10-15°C.

    • Slowly add the cold diazonium salt solution to the sulfite solution with vigorous stirring, maintaining the temperature between 10-20°C.

    • Adjust the pH of the solution to 7-9 by adding a solution of sodium hydroxide.

    • Continue to stir the reaction mixture for 30-60 minutes.

  • Hydrolysis and Isolation:

    • Acidify the reaction mixture with concentrated hydrochloric acid.

    • Heat the solution to 90-100°C for 30-60 minutes to complete the hydrolysis.

    • Cool the solution in an ice bath to precipitate the this compound hydrochloride.

    • Filter the precipitate and wash it with a small amount of cold water.

    • To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a base like sodium acetate.

  • Purification (Recrystallization):

    • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

    • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

    • Hot filter the solution to remove the activated carbon.

    • Slowly add hexane to the hot filtrate until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Filter the purified crystals and dry them under vacuum.

Visualizations

experimental_workflow cluster_diazotization Diazotization (0-5°C) cluster_reduction Reduction (10-20°C, pH 7-9) cluster_workup Workup & Purification start 4-Aminobenzoic Acid in HCl na_no2 Add NaNO₂ solution start->na_no2 Stirring diazonium 4-Carboxybenzenediazonium Chloride na_no2->diazonium Reaction reduction Reduction Reaction diazonium->reduction Add diazonium salt solution na2so3 Prepare Na₂SO₃ solution na2so3->reduction hydrolysis Acid Hydrolysis (Heat) reduction->hydrolysis precipitation Cool & Precipitate hydrolysis->precipitation filtration Filter Crude Product precipitation->filtration recrystallization Recrystallize (EtOAc/Hexane) filtration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity start Low Yield or Purity Issue incomplete_diazo Incomplete Diazotization? start->incomplete_diazo decomposed_diazo Diazonium Salt Decomposed? start->decomposed_diazo inefficient_reduction Inefficient Reduction? start->inefficient_reduction side_products Side Products Present? start->side_products purification_issue Ineffective Purification? start->purification_issue check_starch_iodide Check Starch-Iodide Test incomplete_diazo->check_starch_iodide add_nitrite Add more NaNO₂ check_starch_iodide->add_nitrite Negative check_temp Check Temperature Control (0-5°C) decomposed_diazo->check_temp use_immediately Use Diazonium Salt Immediately check_temp->use_immediately High Temp. check_ph Check pH (7-9) inefficient_reduction->check_ph adjust_ph Adjust pH with NaOH check_ph->adjust_ph Incorrect pH check_diazo_temp Check Diazotization Temp. side_products->check_diazo_temp check_acid_excess Sufficient Acid Excess? side_products->check_acid_excess control_temp Strict Temp. Control check_diazo_temp->control_temp High Temp. add_acid Use More HCl check_acid_excess->add_acid No recrystallize Recrystallize Carefully purification_issue->recrystallize wash_thoroughly Wash with Cold Water purification_issue->wash_thoroughly

Caption: Troubleshooting logic for this compound synthesis.

References

Troubleshooting peak tailing and retention time shifts in HPLC with 4-Hydrazinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with peak tailing and retention time shifts during the HPLC analysis of 4-Hydrazinobenzoic acid.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

Peak Tailing Issues

Q1: My peak for this compound is showing significant tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing for this compound is a common issue and typically stems from secondary interactions with the stationary phase or inappropriate mobile phase conditions. Due to its polar nature and multiple functional groups (a carboxylic acid and a hydrazine (B178648) group), this compound can interact with the HPLC column in unintended ways.

Here are the primary causes and their solutions:

  • Secondary Interactions with Residual Silanols: Standard silica-based C18 columns have residual silanol (B1196071) groups (-Si-OH) on their surface. The basic hydrazine group of your analyte can interact strongly with these acidic silanols, leading to peak tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to 2-3 protonates the silanol groups, minimizing these secondary interactions.[2]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are designed to reduce tailing for basic compounds.

  • Analyte Ionization State: The pKa of this compound is approximately 4.14. If the mobile phase pH is close to this value, both the ionized and non-ionized forms of the carboxylic acid group will be present, which can result in peak broadening and tailing.

    • Solution: Control Mobile Phase pH: To ensure the analyte is in a single, non-ionized, and more retained form, the mobile phase pH should be at least 1.5 to 2 units below the pKa.[3] A pH of around 2.5 is a good starting point.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4]

    • Solution: Reduce Sample Concentration or Injection Volume: Dilute your sample or inject a smaller volume to see if the peak shape improves.

Retention Time Shift Issues

Q2: I am observing a drift or sudden shift in the retention time of my this compound peak. What should I investigate?

A2: Unstable retention times can compromise the reliability of your analytical method. The issue can usually be traced back to the mobile phase, the column, or the HPLC system itself.

Here are the common causes and troubleshooting steps:

  • Changes in Mobile Phase Composition or pH: Even small variations in the mobile phase can cause significant shifts in retention time, especially for an ionizable compound like this compound. A change of just 0.1 pH units can lead to a 10% shift in retention time.[2]

    • Solution 1: Freshly Prepare Mobile Phase: Ensure your mobile phase is accurately prepared and well-mixed. If using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to resist pH changes.[2]

    • Solution 2: Degas Mobile Phase: Inadequate degassing can lead to bubble formation in the pump, causing flow rate instability and retention time fluctuations.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections is a common cause of retention time drift.[5]

    • Solution: Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. If your mobile phase contains additives like ion-pairing reagents, a longer equilibration time may be necessary.[5]

  • Column Temperature Fluctuations: Variations in the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, leading to changes in retention time.[6] A 1°C change can alter retention times by 1-2%.[7]

    • Solution: Use a Column Thermostat: Employ a column oven to maintain a constant and consistent temperature throughout your analytical run.

  • Column Contamination and Degradation: Over time, contaminants from samples can accumulate on the column, or the stationary phase can degrade, both of which can alter retention times.[5]

    • Solution: Flush or Replace the Column: Implement a regular column flushing procedure. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing this compound on a C18 column?

A1: Given that the pKa of this compound is approximately 4.14, the ideal mobile phase pH should be at least 1.5 to 2 pH units below this value to ensure the carboxylic acid group is fully protonated and in a non-ionized state.[3] A pH in the range of 2.1 to 2.6 is recommended for good retention and peak shape.

Q2: Can I use a mobile phase without a buffer?

A2: While it is possible, it is not recommended for robust and reproducible results with an ionizable compound like this compound. A buffer is crucial for maintaining a stable pH, which in turn ensures consistent retention times.

Q3: Why is my peak shape poor even with an end-capped column and low pH mobile phase?

A3: If you have addressed the common causes of peak tailing, consider the following:

  • Sample Solvent: If your sample is dissolved in a solvent that is much stronger (e.g., high percentage of organic solvent) than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

  • Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to band broadening and peak tailing.

  • Metal Contamination: The hydrazine group can chelate with metal ions. If your column or system has exposed metal surfaces, this can lead to peak tailing. Adding a chelating agent like EDTA to the mobile phase can sometimes help.[8]

Q4: My retention time is gradually decreasing over a series of injections. What is the most likely cause?

A4: A gradual decrease in retention time often points to column degradation or the slow removal of a strongly retained compound from the column.[5] It could also be due to a slow change in the mobile phase composition if it is being prepared online. Ensure your column is properly flushed after each analytical sequence and that your mobile phase reservoirs are well-sealed to prevent evaporation of the more volatile organic component.

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention and Peak Shape of this compound (Illustrative)

Mobile Phase pHExpected Retention Time (min)Expected Peak ShapeRationale
2.58.2SymmetricalThe analyte is fully protonated, leading to good retention and minimal secondary interactions.
4.1 (at pKa)4.5Broad/TailingBoth ionized and non-ionized forms of the analyte exist, causing poor peak shape.[3]
6.02.1Symmetrical but poorly retainedThe analyte is ionized and highly polar, resulting in very early elution.

Table 2: Troubleshooting Summary for Retention Time Shifts

ObservationPotential CauseRecommended Action
Random shifts in retention timeInconsistent mobile phase composition, air bubbles in the pump.[9]Prepare fresh mobile phase, ensure proper degassing.
Gradual drift in one directionInsufficient column equilibration, column temperature changes, column contamination.[5]Increase equilibration time, use a column oven, flush the column.
Sudden, large shift in retention timeIncorrect mobile phase prepared, leak in the system, pump malfunction.[10]Verify mobile phase preparation, check for leaks, inspect the pump.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound with Improved Peak Shape

This protocol provides a starting point for achieving a symmetrical peak shape and stable retention time for this compound.

ParameterRecommended Condition
Column High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm particles
Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.1) B: Acetonitrile Isocratic elution with 80:20 (A:B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 240 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_pH Is Mobile Phase pH ~2 units below pKa (4.14)? start->check_pH check_column Using an end-capped column? check_pH->check_column Yes adjust_pH Adjust pH to 2.1-2.6 with 0.1% TFA or H3PO4 check_pH->adjust_pH No check_load Is sample concentration and volume low? check_column->check_load Yes change_column Switch to a high-purity, end-capped C18 check_column->change_column No check_solvent Is sample solvent weaker than mobile phase? check_load->check_solvent Yes reduce_load Dilute sample or reduce injection volume check_load->reduce_load No change_solvent Dissolve sample in mobile phase check_solvent->change_solvent No solution Symmetrical Peak check_solvent->solution Yes adjust_pH->check_column change_column->check_load reduce_load->check_solvent change_solvent->solution

Caption: Troubleshooting workflow for peak tailing of this compound.

Troubleshooting_Retention_Time_Shift start Retention Time Shift Observed check_mp Is mobile phase freshly prepared & degassed? start->check_mp check_equilib Is column sufficiently equilibrated (10-20 CV)? check_mp->check_equilib Yes prep_mp Prepare fresh mobile phase and degas thoroughly check_mp->prep_mp No check_temp Is column temperature stable and controlled? check_equilib->check_temp Yes increase_equilib Increase equilibration time before injections check_equilib->increase_equilib No check_system Any leaks or pressure fluctuations? check_temp->check_system Yes use_oven Use a column oven to maintain temperature check_temp->use_oven No system_maint Perform system maintenance: check for leaks, flush system check_system->system_maint Yes solution Stable Retention Time check_system->solution No prep_mp->check_equilib increase_equilib->check_temp use_oven->check_system system_maint->solution

Caption: Troubleshooting workflow for retention time shifts in HPLC analysis.

References

Stability issues and proper storage of 4-Hydrazinobenzoic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 4-Hydrazinobenzoic acid (4-HBA) solutions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

Solid this compound is a light yellow to brown crystalline powder and should be stored under specific conditions to maintain its purity and stability. For long-term storage, it is recommended to keep it at -20°C under a nitrogen atmosphere.[1] Alternatively, storage at 2-8°C under an inert gas like argon is also acceptable. The container should always be tightly sealed and kept in a dry, cool, and well-ventilated area to prevent degradation.[1] It is crucial to avoid contact with strong oxidizing agents and strong acids, as these are incompatible with 4-HBA.[2]

Q2: What are the recommended conditions for storing this compound solutions?

The stability of 4-HBA solutions is highly dependent on the storage temperature and solvent. For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1][3]

Storage TemperatureDurationAtmosphere
-80°CUp to 6 monthsUnder Nitrogen
-20°CUp to 1 monthUnder Nitrogen

Table 1: Recommended Storage Conditions for 4-HBA Stock Solutions [1][3]

Q3: What is the best solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for preparing 4-HBA stock solutions, with a solubility of up to 100 mg/mL.[1][3] Due to the hygroscopic nature of DMSO, it is critical to use a fresh, unopened bottle to prevent the introduction of moisture, which can significantly impact the solubility and stability of 4-HBA.[1][3] For some applications, methanol (B129727) can also be used, although the solubility is lower.

Q4: How stable are this compound solutions at room temperature?

While solid 4-HBA is relatively stable at room temperature in a sealed container, its solutions are more prone to degradation. One study indicated that an analytical solution of 4-HBA was stable for at least 24 hours at 25°C. However, for long-term experimental use, it is highly recommended to prepare fresh solutions or use properly stored frozen aliquots.

Q5: Is this compound involved in any known signaling pathways?

Currently, there is no direct evidence to suggest that this compound itself is a signaling molecule or plays a direct role in cellular signaling pathways. Its primary application in research and drug development is as a biochemical reagent and a versatile building block in organic synthesis.[4][5] However, various derivatives of 4-HBA have been synthesized and investigated for their biological activities, including potential anticancer and antioxidant properties.[4][5][6][7] The broader class of hydrazine (B178648) derivatives has been studied in the context of their biological effects, which can include interactions with cellular processes, but specific signaling pathways involving 4-HBA have not been elucidated.[8][9][10]

Troubleshooting Guide

Issue 1: Precipitation of 4-HBA in Solution

Symptoms:

  • Visible solid particles or cloudiness in the 4-HBA solution, especially after thawing or upon dilution in aqueous buffers.

Potential Causes:

  • Exceeding Solubility Limit: The concentration of 4-HBA may be too high for the chosen solvent or the final experimental buffer.

  • Temperature Effects: Solubility of 4-HBA can decrease at lower temperatures, leading to precipitation upon cooling or thawing of a concentrated stock.

  • Solvent Polarity Change: Diluting a concentrated DMSO stock of 4-HBA into an aqueous buffer drastically changes the solvent polarity, which can cause the less soluble compound to precipitate out of solution.[11]

  • pH Effects: The pH of the final solution can affect the ionization state and thus the solubility of 4-HBA, which is an acidic compound.

Solutions:

  • Prepare a Less Concentrated Stock: If precipitation is a recurring issue, try preparing a more dilute stock solution in DMSO.

  • Gentle Warming and Sonication: To redissolve any precipitate, gently warm the solution to 37°C and use a sonicator.[11]

  • Step-wise Dilution: When diluting the DMSO stock into an aqueous buffer, add the stock solution slowly to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[11]

  • Optimize Buffer Composition: If possible, adjust the pH of the aqueous buffer to enhance the solubility of 4-HBA.

  • Use a Co-solvent: In some cases, including a small percentage of an organic co-solvent in the final aqueous solution can help maintain solubility.

Issue 2: Color Change of 4-HBA Solution

Symptoms:

  • The solution turns yellow or brown over time, even when stored at low temperatures.

Potential Causes:

  • Oxidation: The hydrazine moiety in 4-HBA is susceptible to oxidation, especially when exposed to air (oxygen). This oxidation can lead to the formation of colored degradation products.

  • Light Exposure: Exposure to light can accelerate the degradation of 4-HBA, leading to color changes.

  • Impurities in Solvent: The presence of impurities in the solvent, particularly in older or improperly stored DMSO, can react with 4-HBA and cause discoloration.

Solutions:

  • Work Under Inert Gas: When preparing and handling 4-HBA solutions, working under an inert atmosphere of nitrogen or argon can minimize exposure to oxygen.

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Use High-Purity Solvents: Always use fresh, high-purity, anhydrous grade solvents for preparing solutions.[1]

  • Prepare Fresh Solutions: For sensitive experiments, it is always best to prepare 4-HBA solutions fresh on the day of use.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened bottle

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator

Procedure:

  • In a well-ventilated chemical fume hood, weigh out 15.22 mg of this compound.

  • Transfer the solid to a sterile amber vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously until the solid is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][3]

Protocol 2: General Framework for a Forced Degradation Study of this compound Solutions

A forced degradation study is essential to understand the intrinsic stability of 4-HBA and to develop a stability-indicating analytical method.[12][13][14]

Objective: To identify potential degradation products and degradation pathways of 4-HBA under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Treat a solution of 4-HBA with 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60°C).[15][16]

  • Base Hydrolysis: Treat a solution of 4-HBA with 0.1 M to 1 M NaOH at room temperature and elevated temperatures (e.g., 60°C).[15][16]

  • Oxidation: Treat a solution of 4-HBA with 3% hydrogen peroxide (H₂O₂) at room temperature.[12][16]

  • Thermal Degradation: Expose a solution of 4-HBA to elevated temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Expose a solution of 4-HBA to a combination of UV and visible light, as per ICH Q1B guidelines.[16]

General Procedure:

  • Prepare a stock solution of 4-HBA in a suitable solvent (e.g., DMSO or a mixture of methanol and water).

  • For each stress condition, prepare a sample of the 4-HBA solution and a blank (solvent only).

  • Expose the samples to the respective stress conditions for a defined period (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.[15]

  • At each time point, withdraw an aliquot of the sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.

  • Analyze the samples using a suitable analytical method, such as a stability-indicating HPLC method.

Protocol 3: Development of a Stability-Indicating HPLC Method for this compound

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1][17][18][19][20]

Key Steps:

  • Column Selection: Start with a common reverse-phase column, such as a C18 column.[19]

  • Mobile Phase Selection: A typical starting point is a gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or a phosphate (B84403) buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol).[19]

  • Method Optimization: Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve good separation between the parent 4-HBA peak and any degradation product peaks.

  • Forced Degradation Sample Analysis: Analyze the samples generated from the forced degradation study to demonstrate the method's specificity. The method should be able to resolve all degradation products from the main 4-HBA peak.

  • Method Validation: Validate the final method according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness.[18]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_exp Experimental Use prep Prepare 4-HBA Stock (e.g., 100 mM in DMSO) check_precip Check for Precipitation prep->check_precip precip_yes Precipitate Observed check_precip->precip_yes Yes precip_no Clear Solution check_precip->precip_no No resolve Gentle Warming (37°C) & Sonication precip_yes->resolve experiment Use in Experiment precip_no->experiment dilute Step-wise Dilution into Buffer resolve->dilute dilute->experiment stability_study_workflow cluster_stress Forced Degradation Conditions start Prepare 4-HBA Solution acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Evaluate Degradation Profile & Identify Degradants analysis->results

References

Preventing side reactions during the synthesis of 4-Hydrazinobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 4-hydrazinobenzoic acid and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily from 4-aminobenzoic acid, which involves a two-step process of diazotization followed by reduction.

Issue 1: Low Yield of Diazonium Salt & Presence of Colored Impurities

Q: My reaction mixture turns intensely colored (yellow, orange, or red) during the diazotization of 4-aminobenzoic acid, and the final yield of the hydrazine (B178648) is low. What is happening and how can I prevent it?

A: This is likely due to the formation of azo dyes, a common side reaction where the formed diazonium salt couples with unreacted 4-aminobenzoic acid. This side reaction is favored when there is a high concentration of the free (unprotonated) amine.

Root Cause Analysis and Solutions:

Parameter Problem Solution Mechanism of Side Reaction
Acid Concentration Insufficient acid leads to the presence of free 4-aminobenzoic acid, which is nucleophilic and reacts with the electrophilic diazonium salt.Use an excess of mineral acid (e.g., hydrochloric acid or sulfuric acid) to ensure the complete protonation of the starting amine to its ammonium (B1175870) salt. This deactivates the amino group, preventing it from participating in coupling reactions.[1]The diazonium ion acts as an electrophile and attacks the electron-rich aromatic ring of a neutral 4-aminobenzoic acid molecule.
Nitrite (B80452) Addition A rapid or localized addition of sodium nitrite can lead to localized areas of high nitrous acid concentration and potential hot spots, which can accelerate side reactions.Add the sodium nitrite solution slowly and dropwise to the acidic solution of 4-aminobenzoic acid.[1] Ensure efficient stirring to maintain a homogeneous reaction mixture.Rapid addition can lead to an excess of the nitrosating agent, which can promote side reactions.
Reaction pH If the pH is not sufficiently acidic, the concentration of the free amine will be higher, promoting azo coupling.Maintain a low pH (typically pH 1-2) throughout the diazotization reaction.The equilibrium between the protonated amine and the free amine is pH-dependent. Lower pH shifts the equilibrium towards the protonated, unreactive form.

Issue 2: Significant Formation of 4-Hydroxybenzoic Acid

Q: My final product is contaminated with a significant amount of 4-hydroxybenzoic acid. How can I minimize the formation of this byproduct?

A: The formation of 4-hydroxybenzoic acid is a result of the decomposition of the diazonium salt, where the diazonium group is replaced by a hydroxyl group from the water. This is a common side reaction if the temperature of the reaction is not strictly controlled.[2][3]

Root Cause Analysis and Solutions:

Parameter Problem Solution Mechanism of Side Reaction
Temperature Temperatures above the recommended 0-5 °C range significantly increase the rate of decomposition of the diazonium salt.[4][5]Maintain a strict temperature control of 0-5 °C throughout the diazotization reaction using an ice-salt bath.[1]The diazonium salt reacts with water in a nucleophilic aromatic substitution reaction, releasing nitrogen gas and forming the corresponding phenol.[2][3]
Reaction Time Prolonged reaction times, even at low temperatures, can lead to a gradual decomposition of the diazonium salt.Use the diazonium salt solution immediately in the subsequent reduction step without prolonged storage.Diazonium salts are inherently unstable and will decompose over time.

Issue 3: Incomplete Reduction of the Diazonium Salt

Q: After the reduction step with sodium sulfite (B76179), I still have unreacted diazonium salt or other impurities. How can I ensure a complete reduction to this compound?

A: Incomplete reduction can be due to several factors, including the pH of the reaction medium, the amount of reducing agent, and the reaction temperature.

Root Cause Analysis and Solutions:

Parameter Problem Solution Mechanism of Reduction
pH of Reduction The pH of the reduction medium is crucial for the efficiency of the sodium sulfite reduction.A patented method suggests carrying out the reduction at a pH of 7-9.[6] This can be achieved by the controlled addition of a base, such as sodium hydroxide (B78521), to the reaction mixture.The reduction of diazonium salts with sodium sulfite proceeds through the formation of an azo-sulfite intermediate, which is then further reduced to the hydrazine. The pH affects the stability and reactivity of these intermediates.
Amount of Reducing Agent An insufficient amount of sodium sulfite will lead to an incomplete reduction of the diazonium salt.Use a stoichiometric excess of the reducing agent (e.g., sodium sulfite or sodium metabisulfite) to ensure all the diazonium salt is converted.The reduction is a redox reaction, and a sufficient amount of the reducing agent is necessary to drive the reaction to completion.
Temperature of Reduction The temperature for the reduction step needs to be controlled to ensure a clean reaction.A specific protocol suggests adding the diazonium salt solution to the sulfite solution while maintaining the temperature at 15-20 °C.[6]Temperature affects the rate of the desired reduction reaction as well as potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound from 4-aminobenzoic acid?

A1: A reported overall yield for a three-step synthesis involving esterification, diazotization, reduction with sodium sulfite, and hydrolysis is 82%.[7] A direct synthesis from 4-aminobenzoic acid via diazotization and reduction with sodium metabisulfite (B1197395) has been reported to yield a product with a purity of 98.92%.[6]

Q2: Can I synthesize this compound from 4-nitrobenzoic acid? What are the potential side reactions in this route?

A2: Yes, this compound can be synthesized from 4-nitrobenzoic acid. This typically involves the reduction of the nitro group to an amino group to form 4-aminobenzoic acid, which is then converted to this compound as described above. The initial reduction of 4-nitrobenzoic acid can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with a Pd/C catalyst) or metals in acidic media (e.g., Fe/HCl). Potential side reactions during the nitro group reduction can include rearrangements and cyclizations, especially under harsh reaction conditions.

Q3: What are the best practices for handling diazonium salts?

A3: Aryl diazonium salts are generally unstable and should be used in situ (in the solution in which they are prepared) immediately after their synthesis.[1] They should not be isolated as dry solids, as they can be explosive in this state.[4] Always maintain the reaction temperature at 0-5 °C to minimize decomposition.

Q4: How can I monitor the progress of the diazotization reaction?

A4: The completion of the diazotization reaction can be monitored by checking for the presence of excess nitrous acid. This is typically done using starch-iodide paper. A positive test (the paper turns blue-black) indicates that there is excess nitrous acid present and the reaction is complete.

Q5: What are some common purification methods for this compound?

A5: Purification can be achieved by recrystallization from a suitable solvent. The hydrochloride salt of this compound can also be prepared and recrystallized. The choice of solvent will depend on the impurities present.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Aminobenzoic Acid

This protocol is based on a patented method with reported high purity.[6]

  • Diazotization:

    • In a beaker, suspend 27.4 g of 4-aminobenzoic acid in 150 mL of water.

    • Slowly add 57.5 mL of 10N hydrochloric acid while stirring.

    • Cool the mixture to 0 °C in an ice bath.

    • Prepare a solution of 15 g of sodium nitrite in 30 mL of water and add it dropwise to the 4-aminobenzoic acid suspension, maintaining the temperature at 0-5 °C and the pH at 1-2.

    • Stir for an additional 20 minutes after the addition is complete.

    • Filter the solution to remove any solids and keep the filtrate (the diazonium salt solution).

  • Reduction:

    • In a separate beaker, dissolve 64 g of sodium metabisulfite and 78 g of sodium hydroxide in 200 mL of water. The pH of this solution should be around 7.

    • Cool this solution to 15-18 °C.

    • Slowly add the previously prepared diazonium salt filtrate to the sulfite solution, maintaining the temperature at around 20 °C and the pH at 7.

    • Stir the reaction mixture for 30 minutes.

  • Hydrolysis and Isolation:

    • Heat the reaction mixture to 50-60 °C and add 115 mL of hydrochloric acid.

    • Continue heating to 97-100 °C and maintain this temperature for 30 minutes.

    • Add 7 g of activated carbon and decolorize at 90 °C.

    • Filter the hot solution and cool the filtrate to 15 °C to crystallize the product.

    • Collect the solid by filtration and dry to obtain this compound.

Data Presentation

Table 1: Influence of Reaction Conditions on Side Product Formation in Diazotization

Parameter Condition Primary Side Product Approximate Yield of Side Product Yield of Desired Product Reference
Temperature 0-5 °CAzo DyeLowHigh[1]
Temperature > 10 °C4-Hydroxybenzoic acidCan be significantDecreased[2][3][4]
Acid Concentration StoichiometricAzo DyeSignificantDecreased[1]
Acid Concentration ExcessAzo DyeMinimizedHigh[1]
pH (Reduction) < 7 or > 9Incomplete reaction/other byproductsVariableDecreased[6]
pH (Reduction) 7-9-MinimizedHigh (Purity >98%)[6]

Visualizations

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction pABA 4-Aminobenzoic Acid NaNO2_HCl NaNO2 / HCl 0-5 °C pABA->NaNO2_HCl Reacts with Diazonium 4-Carboxybenzenediazonium Chloride (in situ) NaNO2_HCl->Diazonium Forms Reducer Sodium Sulfite / Bisulfite pH 7-9, 15-20 °C Diazonium->Reducer Reduced by Hydrazine This compound Reducer->Hydrazine Forms

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Diazotization Start Low Yield / Colored Impurities in Diazotization? Temp_Check Is Temperature > 5°C? Start->Temp_Check Acid_Check Is Acid in Excess? Temp_Check->Acid_Check No Phenol_Formation High Phenol Formation (Hydroxylation) Temp_Check->Phenol_Formation Yes Acid_Check->Start Yes, check other params Azo_Formation Azo Dye Formation Acid_Check->Azo_Formation No Control_Temp Action: Maintain Temp at 0-5°C Phenol_Formation->Control_Temp Use_Excess_Acid Action: Use Excess Acid (e.g., >2.5 eq) Azo_Formation->Use_Excess_Acid

Caption: Troubleshooting logic for diazotization side reactions.

References

Purification methods for 4-Hydrazinobenzoic acid and its reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Hydrazinobenzoic acid and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: Common impurities can include unreacted starting materials from its synthesis, such as 4-aminobenzoic acid, and by-products from the diazotization and reduction steps.[1][2] Additionally, oxidation and degradation products can be present, especially if the material has been stored improperly.

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is a highly effective method for purifying this compound. Water or ethanol (B145695) can be used as the recrystallization solvent. For colored impurities, treatment with activated carbon during the recrystallization process is recommended.[1][3] A purity of over 98% can be achieved with this method.[1]

Q3: How should this compound be stored to maintain its purity?

A3: this compound is sensitive to oxidation and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is recommended to keep it in a cool, dark, and dry place.

Q4: What are the key considerations when reacting this compound with aldehydes to form hydrazones?

A4: The reaction is typically acid-catalyzed.[4] The purity of both the this compound and the aldehyde is crucial for obtaining a high yield of the desired hydrazone. Side reactions can occur if impurities are present. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.

Q5: How can I purify the hydrazone product from a reaction with this compound?

A5: Recrystallization is the most common method for purifying hydrazones. Suitable solvents for recrystallization include methanol (B129727) and acetonitrile.[5] The choice of solvent will depend on the specific solubility characteristics of the hydrazone product.

Troubleshooting Guides

Purification of this compound
Problem Possible Cause Solution
Low recovery after recrystallization Using too much solvent during recrystallization.Use the minimum amount of hot solvent required to fully dissolve the solid.
The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The product is partially soluble in the cold solvent.Ensure the solvent is ice-cold when washing the crystals. Use a minimal amount of cold solvent for washing.
Colored impurities remain after recrystallization The impurities are not effectively removed by recrystallization alone.Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities.[1]
The purified product degrades over time The product is being oxidized by air or light.Store the purified this compound in a tightly sealed, amber-colored vial under an inert atmosphere.
Reactions of this compound (e.g., Deferasirox (B549329) Synthesis)
Problem Possible Cause Solution
Low yield of the desired product (e.g., Deferasirox) Incomplete reaction of this compound.[6]Ensure the reaction goes to completion by monitoring with TLC or HPLC. Adjust reaction time and temperature as needed.
Formation of side products.Optimize reaction conditions (e.g., temperature, catalyst, solvent) to minimize side reactions.
Presence of unreacted this compound in the final product Insufficient purification of the crude product.Purify the crude product using acid-base extraction followed by recrystallization. For Deferasirox, this can involve dissolving in a basic solution, washing with an organic solvent, and then re-precipitating with acid.[7]
Product is difficult to purify The presence of closely related impurities.Employ multiple purification techniques, such as a combination of column chromatography and recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water
  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of deionized water in an Erlenmeyer flask. Heat the suspension on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot gravity filtration to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Protocol 2: Purification of Crude Deferasirox

This protocol is a general guideline based on common procedures found in the literature.[7][8][9]

  • Dissolution: Suspend the crude Deferasirox in a suitable solvent mixture, such as methanol and ethyl acetate.[9]

  • Base Treatment: Add an aqueous solution of a base (e.g., sodium hydroxide) to dissolve the Deferasirox, forming its salt.

  • Washing: Wash the aqueous solution with a water-immiscible organic solvent to remove non-acidic impurities.

  • Acidification: Slowly add an acid (e.g., hydrochloric acid) to the aqueous solution to precipitate the purified Deferasirox.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with deionized water until the filtrate is neutral.

  • Recrystallization: Recrystallize the purified Deferasirox from a suitable solvent, such as ethanol or a mixture of methanol and water, to obtain a high-purity product.[9][10]

Quantitative Data

Purification Method Compound Purity Achieved Key Impurities Removed Typical Recovery
Recrystallization from water with activated carbonThis compound>98%[1]Colored impurities, starting materials80-90%
Recrystallization from ethanolo-Hydrazinobenzoic acid (similar to 4-HBA)High purity (based on melting point)General impurities~86%[3]
Acid-base extraction and recrystallizationDeferasirox>99.9%[8]This compound, other process-related impurities[6][8]Not specified

Visualizations

PurificationWorkflow cluster_Purification Purification of this compound Crude Crude this compound Dissolve Dissolve in minimal hot water Crude->Dissolve HotFilter Hot Gravity Filtration (optional, removes insolubles) Dissolve->HotFilter Cool Slow Cooling & Ice Bath Dissolve->Cool if no insolubles or color ActivatedCarbon Add Activated Carbon (optional, for color removal) HotFilter->ActivatedCarbon FilterCarbon Hot Gravity Filtration (to remove carbon) ActivatedCarbon->FilterCarbon FilterCarbon->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with ice-cold water VacuumFilter->Wash Dry Dry under vacuum Wash->Dry Pure Pure this compound Dry->Pure DeferasiroxPurification cluster_Deferasirox Purification of Crude Deferasirox Crude Crude Deferasirox DissolveBase Dissolve in Aqueous Base Crude->DissolveBase Wash Wash with Organic Solvent DissolveBase->Wash Acidify Acidify to Precipitate Wash->Acidify Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallize from Ethanol/Methanol Filter->Recrystallize Pure Pure Deferasirox Recrystallize->Pure

References

Overcoming solubility challenges of 4-Hydrazinobenzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Hydrazinobenzoic acid in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water a concern?

A1: this compound is a chemical intermediate used in the synthesis of various pharmaceuticals, including some anticancer agents and the iron-chelating drug Deferasirox.[1][2] Its molecular structure contains both a carboxylic acid group and a hydrazine (B178648) group, making it a versatile building block in organic synthesis.[2] While some sources describe it as "very soluble" in water, others report specific limits, suggesting that achieving high concentrations in aqueous solutions can be challenging under certain conditions.[3][4][5] This variability can impact reaction kinetics, purification, and formulation in drug development processes.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: The solubility of this compound is primarily governed by its pKa, crystalline structure, and polarity. The presence of both a polar carboxylic acid group and a hydrazine group allows for hydrogen bonding with water. However, the benzene (B151609) ring introduces a nonpolar character. The pKa of the carboxylic acid group is approximately 4.14.[3][6] This means that at pH values below 4.14, the compound will be predominantly in its less soluble, neutral (protonated) form. Above this pH, it will deprotonate to form the more soluble carboxylate salt.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H8N2O2[3]
Molecular Weight152.15 g/mol [3]
pKa~4.14[3][6]
Melting Point218-245 °C (decomposes)[3]
AppearanceLight tan/yellow to orange crystalline powder[3][7]
Aqueous Solubility19.7 g/L at 25 °C[4]
< 10 g/L at 20 °C[5]
Solubility in other solventsSlightly soluble in DMSO and heated Methanol

Q3: What are the primary safety precautions I should take when handling this compound?

A3: this compound is classified as an irritant. It can cause skin, eye, and respiratory tract irritation.[4][5][8] It is harmful if swallowed, in contact with skin, or if inhaled.[7] Always handle this compound in a well-ventilated area, preferably a fume hood.[8][9] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3][4] Avoid creating dust when handling the solid material.[9] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[4][9]

Troubleshooting Guide: Enhancing Aqueous Solubility

Issue: My this compound is not dissolving or is precipitating out of my aqueous solution.

This guide will walk you through systematic steps to overcome this common issue.

Solution 1: pH Adjustment

The most effective method for increasing the aqueous solubility of this compound is by adjusting the pH of the solution.

Why it works: this compound is an acidic compound due to its carboxylic acid group (pKa ≈ 4.14).[3] By increasing the pH of the aqueous medium to a value above its pKa, the carboxylic acid group deprotonates to form the highly soluble carboxylate anion. A general rule of thumb is to adjust the pH to at least 2 units above the pKa for complete ionization and optimal solubility.

cluster_low_pH Low pH (pH < 4.14) cluster_high_pH High pH (pH > 6) Low_Solubility This compound (Neutral Form) Low Solubility High_Solubility 4-Hydrazinobenzoate (Anionic Form) High Solubility Low_Solubility->High_Solubility Add Base (e.g., NaOH, NaHCO3) Deprotonation High_Solubility->Low_Solubility Add Acid (e.g., HCl) Protonation

Caption: pH-dependent equilibrium of this compound.

Experimental Protocol: pH Adjustment Method

  • Weigh the desired amount of this compound.

  • Add it to the desired volume of deionized water or buffer with stirring. A suspension or slurry will likely form.

  • Slowly add a suitable base dropwise while monitoring the pH. Common bases include 1M Sodium Hydroxide (NaOH) or a saturated solution of Sodium Bicarbonate (NaHCO₃).

  • Continue adding the base until the solid completely dissolves and the pH of the solution is stable above 6.0.

  • If required for your experiment, you can then carefully back-titrate with a dilute acid, but be aware that the compound may precipitate if the pH drops below its effective solubility limit.

Solution 2: Use of Co-solvents

If pH modification is not suitable for your experimental conditions, using a water-miscible organic co-solvent can be an effective alternative.

Why it works: Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for less polar solutes to dissolve.[10][11] This technique is particularly useful for lipophilic or highly crystalline compounds.[11]

Recommended Co-solvents and Starting Concentrations

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol10-30%Generally well-tolerated in many biological assays.
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but can have effects on cell-based assays.[11]
Methanol10-30%Effective, but can be more toxic than ethanol.
Propylene Glycol10-40%A common excipient in pharmaceutical formulations.[11]

Experimental Protocol: Co-solvent Method

  • First, attempt to dissolve the this compound in a small amount of the pure co-solvent (e.g., DMSO, Ethanol).

  • Once dissolved, slowly add this concentrated stock solution to your aqueous buffer or media with vigorous stirring.

  • Do not exceed a final co-solvent concentration that could interfere with your downstream application (e.g., typically <1% DMSO for cell culture).

  • If precipitation occurs upon addition to the aqueous phase, try increasing the proportion of the co-solvent in the final solution or gently warming the solution.

Solution 3: Other Advanced Methods

If the above methods are insufficient or incompatible with your experimental design, consider these alternative approaches.

  • Hydrotropy: This method involves adding a high concentration of a "hydrotropic agent" (e.g., sodium benzoate, urea) which can enhance the solubility of poorly soluble compounds through weak interactions.[10][11]

  • Complexation: The use of cyclodextrins can form inclusion complexes with the nonpolar part of the this compound molecule, effectively encapsulating it and increasing its apparent aqueous solubility.[12]

  • Salt Formation: While the pH adjustment method relies on in situ salt formation, you can also use the hydrochloride salt of this compound (this compound hydrochloride), which is reported to be soluble in water.[13]

Experimental Workflow: Troubleshooting Solubility

start Start: This compound undissolved in aqueous media ph_adjust Is pH adjustment allowed in your experiment? start->ph_adjust use_ph Use pH Adjustment Protocol: Add base to raise pH > 6.0 ph_adjust->use_ph Yes cosolvent Is a co-solvent (e.g., DMSO, EtOH) compatible? ph_adjust->cosolvent No success Success: Compound Dissolved use_ph->success use_cosolvent Use Co-solvent Protocol: Dissolve in co-solvent first, then add to aqueous phase cosolvent->use_cosolvent Yes advanced Consider Advanced Methods: - Hydrotropy - Cyclodextrin Complexation - Use Hydrochloride Salt cosolvent->advanced No use_cosolvent->success advanced->success

Caption: A logical workflow for troubleshooting solubility issues.

References

Adjusting pH for optimal 4-Hydrazinobenzoic acid derivatization efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of carbonyl compounds using 4-Hydrazinobenzoic acid (4-HBA).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound derivatization?

A1: The optimal pH for the derivatization reaction with this compound is around 5.[1] This is because the reaction mechanism involves a nucleophilic attack by the hydrazine (B178648) on the carbonyl carbon, followed by an acid-catalyzed dehydration step. A moderately acidic environment ensures sufficient protonation of the carbonyl oxygen to enhance its electrophilicity without excessively protonating the hydrazine nitrogen, which would reduce its nucleophilicity.

Q2: Why is my derivatization yield low?

A2: Low derivatization yield can be attributed to several factors:

  • Suboptimal pH: Ensure the reaction medium is adjusted to the optimal pH of approximately 5.[1]

  • Reagent Concentration: The concentration of 4-HBA should be optimized. While a higher concentration can favor the reaction, an excessive amount might complicate the purification process.

  • Reaction Time and Temperature: The reaction may not have proceeded to completion. Optimization of reaction time and temperature is crucial. For instance, in gas-diffusion microextraction (GDME), an extraction time of 20 minutes at 50°C has been used.[1]

  • Analyte Volatility: For volatile aldehydes, losses may occur during sample handling and preparation. Techniques like GDME can be advantageous as they combine extraction and derivatization in a single step, minimizing such losses.[2][3]

  • Presence of Interfering Substances: Complex sample matrices may contain substances that compete with the target analyte for the derivatizing agent or inhibit the reaction.[1]

Q3: I am observing unexpected peaks in my chromatogram. What could be the cause?

A3: Extraneous peaks can arise from several sources:

  • Impurities in the Reagent: Ensure the purity of the this compound used.[2]

  • Side Reactions: Although 4-HBA is highly selective for carbonyl compounds, side reactions can occur, especially in complex matrices.[1]

  • Isomer Formation: The resulting hydrazone derivatives can exist as E- and Z-stereoisomers due to the C=N double bond. This can lead to peak splitting or broadening in the chromatogram.

  • Excess Derivatizing Agent: A large excess of unreacted 4-HBA can result in a significant peak in the chromatogram.

Q4: How can I improve the stability of the 4-HBA derivatives?

A4: 4-HBA derivatives (hydrazones) are generally stable imines.[1][2] To ensure their stability:

  • Proper Storage: Store the derivatized samples in a cool, dark place to prevent potential degradation, especially if analysis is not performed immediately.

  • pH of the Final Solution: The stability of hydrazones can be pH-dependent. Ensure the final sample solution for analysis is at a suitable pH for the analytical method (e.g., HPLC mobile phase).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Derivatization Product Incorrect pH of the reaction mixture.Adjust the pH of the reaction solution to approximately 5 using a suitable buffer or acid/base.[1]
Insufficient concentration of 4-HBA.Optimize the concentration of the 4-HBA solution. An excess of the derivatizing agent is often used to drive the reaction to completion.
Short reaction time or low temperature.Increase the reaction time and/or temperature. Monitor the reaction progress to determine the optimal conditions.
Degradation of the analyte or derivatizing agent.Ensure the stability of your analyte under the reaction conditions. Use fresh 4-HBA solution, as it can degrade over time.[2]
Poor Reproducibility Inconsistent pH adjustment.Use a reliable pH meter and buffers to ensure consistent pH across all samples and standards.
Variability in reaction time and temperature.Use a temperature-controlled water bath or heating block for consistent reaction conditions. Time the reaction accurately.
Inconsistent sample and reagent volumes.Use calibrated pipettes to ensure accurate and precise addition of all solutions.
Interfering Peaks in Chromatography Excess unreacted 4-HBA.Optimize the amount of 4-HBA used. If possible, perform a sample clean-up step to remove excess reagent before analysis.
Formation of stereoisomers (E/Z).This is an inherent property of hydrazone formation. Optimize chromatographic conditions (e.g., column, mobile phase, temperature) to either separate or co-elute the isomers into a single sharp peak.
Contaminants in the sample matrix.Employ a sample preparation technique like gas-diffusion microextraction (GDME) or solid-phase extraction (SPE) to clean up the sample and remove interfering substances.[1][3]

Experimental Protocols

General Protocol for this compound Derivatization

This protocol provides a general framework. Specific parameters such as concentrations, volumes, reaction time, and temperature should be optimized for the specific analyte and sample matrix.

Materials:

  • This compound (4-HBA)

  • Aldehyde/Ketone standard or sample

  • Solvent (e.g., ultrapure water, acetonitrile)

  • Acid or buffer to adjust pH (e.g., phosphoric acid, acetate (B1210297) buffer)

  • Vials for reaction

  • Heating and stirring equipment

Procedure:

  • Preparation of 4-HBA Solution: Prepare a stock solution of 4-HBA in a suitable solvent. The concentration should be optimized based on the expected concentration of the carbonyl compound.

  • pH Adjustment: In a reaction vial, add the sample or standard solution. Adjust the pH of the solution to approximately 5.

  • Derivatization Reaction: Add the 4-HBA solution to the pH-adjusted sample. The molar ratio of 4-HBA to the analyte should be in excess to ensure complete reaction.

  • Incubation: Seal the vial and incubate the mixture at an optimized temperature for a specific duration with stirring.

  • Reaction Quenching (Optional): The reaction can be stopped by adjusting the pH or by immediate cooling.

  • Analysis: The resulting hydrazone solution can be directly injected into an HPLC or other analytical instrument, or it can be further diluted or extracted as needed.

Data Presentation

Table 1: Effect of pH on the Derivatization Efficiency of Various Aldehydes with this compound

pHRelative Peak Area (Formaldehyde-HBA)Relative Peak Area (Acetaldehyde-HBA)Relative Peak Area (Propionaldehyde-HBA)Relative Peak Area (Benzaldehyde-HBA)
20.650.700.680.72
30.850.880.860.90
40.950.970.960.98
5 1.00 1.00 1.00 1.00
60.920.940.930.95
70.800.820.810.84

Note: Data are illustrative and normalized to the highest peak area observed at the optimal pH of 5.[1]

Visualizations

DerivatizationWorkflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Sample/Standard pH_Adjustment Adjust pH to ~5 Sample->pH_Adjustment HBA_Solution 4-HBA Solution HBA_Solution->pH_Adjustment Reaction Incubate (Time, Temp) pH_Adjustment->Reaction Analysis HPLC/CE Analysis Reaction->Analysis TroubleshootingFlow Start Low Derivatization Yield? Check_pH Is pH ~5? Start->Check_pH Check_Reagent Is 4-HBA concentration sufficient? Check_pH->Check_Reagent Yes Adjust_pH Adjust pH to 5 Check_pH->Adjust_pH No Check_Conditions Are reaction time/temp optimal? Check_Reagent->Check_Conditions Yes Increase_Reagent Increase 4-HBA concentration Check_Reagent->Increase_Reagent No Optimize_Conditions Optimize time and temperature Check_Conditions->Optimize_Conditions No Success Yield Improved Check_Conditions->Success Yes Adjust_pH->Check_pH Increase_Reagent->Check_Reagent Optimize_Conditions->Check_Conditions

References

Minimizing degradation of 4-Hydrazinobenzoic acid during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to minimize the degradation of 4-Hydrazinobenzoic acid (4-HBA) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow/brown. What does this indicate and is it still usable?

A1: A yellow to brown discoloration of your this compound solution is a common indicator of degradation, likely due to oxidation. The hydrazine (B178648) moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light exposure. While slight discoloration may not significantly affect experiments where 4-HBA is in large excess, for sensitive quantitative analyses, it is highly recommended to prepare a fresh solution from solid material.

Q2: What are the primary causes of this compound degradation in experimental settings?

A2: The primary causes of 4-HBA degradation are:

  • Oxidation: The hydrazine group is easily oxidized, a process that can be catalyzed by dissolved oxygen and metal ions. This is the most common degradation pathway.

  • Light Exposure: Phenylhydrazines can undergo photodegradation. Solutions should be protected from light to prevent this.

  • High pH: While the derivatization reaction with aldehydes can be pH-dependent, strongly basic conditions can promote oxidation.

  • Incompatible Reagents: Contact with strong oxidizing agents will rapidly degrade 4-HBA.[1]

Q3: How should I prepare and store stock solutions of this compound to ensure stability?

A3: To maximize the stability of your 4-HBA stock solutions, adhere to the following storage guidelines. It is recommended to prepare fresh solutions for optimal results, but if storage is necessary, the following conditions apply.

Storage ConditionDurationSolventAtmosphere
-80°CUp to 6 monthsDMSOUnder Nitrogen[2]
-20°CUp to 1 monthDMSOUnder Nitrogen[2]

For aqueous solutions, it is best practice to prepare them fresh daily. If short-term storage is unavoidable, keep the solution on ice and protected from light.

Q4: Can I do anything to stabilize my this compound working solution during a lengthy experiment?

A4: Yes. Since oxidation is a primary degradation pathway and can be catalyzed by metal ions, you can add a chelating agent like EDTA to your buffers to sequester these ions. Additionally, using deoxygenated solvents (e.g., by sparging with nitrogen or argon gas) for your solutions can significantly reduce oxidative degradation. Keeping the solution on ice and in an amber vial will further minimize temperature- and light-induced degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results in derivatization reactions. Degradation of 4-HBA leading to lower effective concentrations.Prepare 4-HBA solutions fresh before each experiment. Protect the solution from light and keep it on ice. Use deoxygenated solvents.
High background signal in analytical assays (e.g., HPLC, MS). Presence of 4-HBA degradation products.Prepare a fresh 4-HBA solution. Consider adding a small amount of a chelating agent like EDTA to your reaction buffer to inhibit metal-catalyzed oxidation.
Complete loss of reactivity of 4-HBA. Exposure to strong oxidizing agents or prolonged storage under improper conditions.Discard the old solution and prepare a fresh one from solid material. Review your experimental protocol to ensure no incompatible reagents are being used.
Precipitate forms in the 4-HBA solution. Poor solubility or degradation.Ensure the solvent is appropriate and of high purity. For DMSO, use a newly opened bottle as it can be hygroscopic.[2] If using aqueous solutions, check the pH as it can affect solubility.

Experimental Protocols

Protocol for Preparation and Handling of a Stabilized this compound Solution

This protocol outlines the steps for preparing a 4-HBA solution with enhanced stability for use in sensitive applications.

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO or deoxygenated ultrapure water

  • Nitrogen or Argon gas source

  • Amber glass vials with septa

  • Syringes and needles

Procedure:

  • Deoxygenate the Solvent: If using an aqueous buffer, sparge it with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: Weigh the required amount of solid this compound in a clean, dry container.

  • Dissolution: In an amber vial, add the deoxygenated solvent to the solid 4-HBA.

  • Inert Atmosphere: Immediately flush the headspace of the vial with nitrogen or argon gas and seal it with a septum cap.

  • Mixing: Gently swirl or vortex the vial until the solid is completely dissolved. If necessary, brief sonication can be used.

  • Storage: For immediate use, keep the vial on ice and protected from light. For longer-term storage, refer to the storage conditions table in the FAQs.

Protocol for Derivatization of Aldehydes with this compound

This protocol provides a general method for the derivatization of aldehydes, a common application of 4-HBA.

Materials:

  • Freshly prepared this compound solution (see protocol above)

  • Aldehyde-containing sample

  • Reaction buffer (the optimal pH may need to be determined empirically, but slightly acidic to neutral pH is a good starting point)

  • Quenching solution (if necessary)

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

  • Reaction Setup: In a clean vial, combine the aldehyde sample with an excess of the freshly prepared 4-HBA solution in the reaction buffer.

  • Incubation: The reaction time and temperature will depend on the specific aldehyde. A typical starting point is incubation at room temperature or slightly elevated temperatures (e.g., 50°C) for 20-30 minutes.[3] Protect the reaction mixture from light.

  • Quenching (Optional): If necessary, the reaction can be stopped by adding a quenching agent or by changing the pH.

  • Analysis: Analyze the resulting hydrazone product using the appropriate analytical technique.

Visualizations

Proposed Oxidative Degradation Pathway of this compound

G cluster_main Oxidative Degradation cluster_initiators Initiators cluster_byproducts Reactive Byproducts HBA This compound PD 4-Carboxyphenyldiazene HBA->PD -2e⁻, -2H⁺ Superoxide Superoxide (O₂⁻) HBA->Superoxide BD 4-Carboxybenzenediazonium PD->BD Further Oxidation BP Final Products BD->BP Decomposition O2 O₂ O2->HBA Metal Metal Ions (e.g., Cu²⁺) Metal->HBA Light Light (hν) Light->HBA Peroxide Hydrogen Peroxide (H₂O₂) Superoxide->Peroxide

Caption: Proposed pathway for the oxidative degradation of this compound.

Experimental Workflow for Minimizing Degradation

G start Start prep_solvent Deoxygenate Solvent (N₂ or Ar sparging) start->prep_solvent weigh Weigh Solid 4-HBA prep_solvent->weigh dissolve Dissolve in Amber Vial weigh->dissolve inert Flush with Inert Gas dissolve->inert use Use Immediately (Keep on ice, protected from light) inert->use store Store at -20°C or -80°C (Under N₂ atmosphere) inert->store end End use->end store->end

Caption: Recommended workflow for preparing and handling 4-HBA solutions.

Troubleshooting Logic for Inconsistent Results

G start Inconsistent Experimental Results check_solution Is the 4-HBA solution fresh and colorless? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_reagents Are there any incompatible reagents (e.g., strong oxidizers)? yes_fresh->check_reagents prepare_fresh Prepare a fresh solution using the recommended workflow no_fresh->prepare_fresh prepare_fresh->check_reagents yes_incompatible Yes check_reagents->yes_incompatible Yes no_incompatible No check_reagents->no_incompatible No remove_incompatible Remove or substitute incompatible reagents yes_incompatible->remove_incompatible check_conditions Is the experiment protected from light and excessive heat? no_incompatible->check_conditions end Problem Resolved remove_incompatible->end yes_protected Yes check_conditions->yes_protected Yes no_protected No check_conditions->no_protected No consider_stabilizer Consider adding a chelating agent (e.g., EDTA) to buffers yes_protected->consider_stabilizer protect_experiment Use amber vials and control the temperature no_protected->protect_experiment protect_experiment->end consider_stabilizer->end

Caption: Troubleshooting flowchart for experiments involving this compound.

References

Validation & Comparative

A Comparative Guide: 4-Hydrazinobenzoic Acid vs. DNPH for Carbonyl Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Derivatizing Agents for the Analysis of Carbonyl Compounds.

The accurate detection and quantification of carbonyl compounds, such as aldehydes and ketones, is a critical task in diverse fields ranging from environmental monitoring and food science to pharmaceutical development and clinical diagnostics. Due to the often low volatility and poor chromophoric properties of many carbonyls, derivatization is a frequently employed strategy to enhance their detectability by analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). For decades, 2,4-Dinitrophenylhydrazine (B122626) (DNPH) has been the benchmark derivatizing agent. However, emerging alternatives like 4-Hydrazinobenzoic acid (HBA) present compelling advantages. This guide provides an objective, data-supported comparison of these two reagents to aid researchers in selecting the optimal agent for their specific analytical needs.

Executive Summary

FeatureThis compound (HBA)2,4-Dinitrophenylhydrazine (DNPH)
Primary Advantage Forms a single, stable derivative per carbonyl, simplifying analysis.[1]Well-established, widely used with numerous standardized methods (e.g., EPA).[2][3]
Solubility Relatively high solubility in water and other common solvents.[1][4]Limited solubility in aqueous solutions, often requiring organic solvents.
Derivative Complexity Forms a single hydrazone derivative.[5]Can form E/Z stereoisomers, potentially complicating chromatographic separation and quantification.[6]
Selectivity & Sensitivity High selectivity and sensitivity reported.[1][4]High sensitivity, with established detection limits in the ppb range.[2]
Stability HBA itself and its derivatives are reported to be stable.[1][4][5]DNPH derivatives are generally stable, but the reagent can react with ozone, a potential interferent.
Applications Analysis of low-molecular-weight aldehydes in complex matrices like alcoholic beverages.[1][4]Broad applicability in environmental (air, water, soil), industrial, and food analysis.[3][7]

Performance Comparison: A Data-Driven Overview

Table 1: Performance Characteristics of this compound (HBA)

ParameterValueAnalytical MethodMatrixReference
Limit of Detection (LOD)< 0.5 mg/LHPLC-UV / CE-DADAlcoholic Beverages[1][4]
Analysis TimeNot explicitly statedHPLC-UV / CE-DADAlcoholic Beverages[1]
Derivative FormedSingle IsomerLC-MSNot Specified[5]

Table 2: Performance Characteristics of 2,4-Dinitrophenylhydrazine (DNPH)

ParameterValueAnalytical MethodMatrixReference
Limit of Detection (LOD)0.1 ng (for 6 carbonyls)UHPLCStandard Solution
Limit of Detection (MDL)0.2 - 1.9 µg/LHPLC-UVReagent Water
Analysis Time< 3 minutes (for 6 carbonyls)UHPLCStandard Solution
Analysis Time~26 minutes (for 13 carbonyls)HPLCStandard Solution[8]
Accuracy96.3% - 103.6%UHPLC/UVStandard Solution[2][9]
Linearity (r²)> 0.999UHPLC/UVStandard Solution[2][9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any analytical method. Below are representative protocols for the derivatization of carbonyls using HBA and DNPH, as described in the literature.

This compound (HBA) Derivatization Protocol

This protocol combines derivatization with gas-diffusion microextraction (GDME), which is particularly useful for complex matrices.[1]

Materials:

  • This compound (HBA) solution

  • Sample containing carbonyl compounds

  • Gas-diffusion microextraction (GDME) device

  • HPLC-UV or CE-DAD system

Procedure:

  • Preparation of HBA Solution: Prepare the HBA solution in an appropriate solvent (e.g., water, methanol, or acetonitrile). The concentration should be optimized based on the expected carbonyl concentration.

  • GDME Setup: Place the HBA solution inside the acceptor chamber of the GDME device.

  • Extraction and Derivatization: Place the sample in the donor chamber. The volatile and semi-volatile carbonyls will diffuse from the sample into the HBA solution, where they react to form HBA-hydrazones.

  • Optimized Conditions:

    • Temperature: 50°C

    • Time: 20 minutes

    • pH: The effect of pH on the derivatization reaction should be optimized for the specific analytes.

  • Analysis: After the extraction/derivatization period, the HBA solution containing the derivatives is collected and analyzed by HPLC-UV or CE-DAD.

2,4-Dinitrophenylhydrazine (DNPH) Derivatization Protocol

This is a general protocol for the derivatization of carbonyls in aqueous samples, based on established EPA methods.[7]

Materials:

  • DNPH reagent (dissolved in an acidic solution, e.g., acetonitrile (B52724) with sulfuric or hydrochloric acid)

  • Sample containing carbonyl compounds

  • Solid Phase Extraction (SPE) cartridges (C18)

  • HPLC-UV system

Procedure:

  • Sample Preparation: Take a measured volume of the aqueous sample (e.g., 100 mL).

  • pH Adjustment: For most carbonyls, adjust the sample pH to 3.0 ± 0.1. If formaldehyde (B43269) is the sole analyte of interest, adjust the pH to 5.0 ± 0.1.

  • Derivatization: Add the DNPH reagent to the sample. The reaction mixture is typically incubated at 40°C for 1 hour with gentle agitation.

  • Extraction: The formed DNPH-hydrazones are extracted from the aqueous solution using a C18 SPE cartridge.

  • Elution: The derivatives are eluted from the SPE cartridge with a suitable solvent, such as acetonitrile or ethanol.

  • Analysis: The eluate is then analyzed by HPLC-UV, typically with detection at 360 nm.

Workflow and Reaction Pathway

To visualize the general process of carbonyl derivatization for analysis, the following diagrams illustrate the experimental workflow and the chemical reaction.

G cluster_workflow Experimental Workflow Sample Carbonyl-Containing Sample Derivatization Derivatization with HBA or DNPH Sample->Derivatization Add Reagent Extraction Solid Phase Extraction (if necessary) Derivatization->Extraction Form Hydrazone Analysis HPLC-UV / LC-MS Analysis Extraction->Analysis Elute Derivative Quantification Data Processing and Quantification Analysis->Quantification

Caption: General experimental workflow for carbonyl analysis via derivatization.

G cluster_reaction Derivatization Reaction R1 C C R1->C R2 R2->C O O C->O plus1 + H2N H₂N-NH-R³ arrow (Acid Catalyst) R1_2 C_2 C R1_2->C_2 R2_2 R2_2->C_2 N N C_2->N NHR3 -NH-R³ N->NHR3 plus2 + H₂O

Caption: General reaction of a carbonyl with a hydrazine (B178648) to form a hydrazone.

Concluding Remarks

Both this compound and 2,4-Dinitrophenylhydrazine are effective derivatizing agents for the analysis of carbonyl compounds. DNPH is a well-established and widely used reagent with a vast body of supporting literature and standardized methods. Its primary drawback is the potential for the formation of stereoisomers, which can complicate analysis.

This compound, on the other hand, is a promising alternative that offers several advantages, including high solubility, stability, and the formation of a single derivative per carbonyl compound, which simplifies chromatographic analysis.[1][4] While it is a newer reagent with fewer standardized methods, its favorable characteristics make it an excellent choice for researchers developing new analytical methods, particularly for complex sample matrices.

The ultimate choice between HBA and DNPH will depend on the specific requirements of the analysis, including the nature of the carbonyl compounds, the sample matrix, the available analytical instrumentation, and the need to adhere to existing standardized methods. For new method development where simplicity and specificity are paramount, HBA presents a compelling case. For routine analysis where established protocols are required, DNPH remains a reliable choice.

References

Performance Evaluation of 4-Hydrazinobenzoic Acid-Based Linkers in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and overall therapeutic index. This guide provides a comprehensive performance evaluation of 4-Hydrazinobenzoic acid-based linkers, which form acid-labile hydrazone linkages, and compares them with other prevalent linker technologies.

Introduction to this compound-Based Linkers

This compound is utilized in ADC technology to create pH-sensitive hydrazone linkers. These linkers are designed to be stable at the physiological pH of the bloodstream (approximately 7.4) but are susceptible to hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[1][2] This targeted release mechanism was employed in early-generation ADCs, such as gemtuzumab ozogamicin (B1678132) (Mylotarg).[2][3] However, the clinical application of hydrazone linkers has been challenged by their propensity for gradual hydrolysis in circulation, which can lead to premature drug release and off-target toxicity.[2][]

Comparative Performance Data

The selection of a linker technology is a crucial decision in ADC design, directly impacting its safety and efficacy.[5] The following tables summarize key performance indicators for this compound-based (hydrazone) linkers in comparison to other major classes of cleavable and non-cleavable linkers.

Table 1: Comparative Plasma Stability of ADC Linkers

Linker TypeLinkage ChemistryRepresentative Half-life (t½) in Human PlasmaKey Findings & Citations
Hydrazone (this compound-based) Acid-labile hydrazone~24-48 hoursProne to gradual hydrolysis at physiological pH, leading to premature payload release.[6][7] Stability is influenced by the specific chemical structure of the hydrazone bond.[5]
Peptide (e.g., Val-Cit) Protease-cleavable dipeptide>120 hoursExhibits high stability in plasma due to the requirement of specific lysosomal proteases (e.g., Cathepsin B) for cleavage.[6] Considered a highly successful class of cleavable linkers.
Disulfide (e.g., SPDB) Glutathione-sensitive disulfide bondVariable (can be tuned by steric hindrance)Stability can be modulated to balance plasma stability and efficient payload release in the reducing environment of the cytosol.[8]
Non-cleavable (e.g., SMCC) ThioetherHighly StableRelies on the complete degradation of the antibody backbone in the lysosome for payload release, offering excellent plasma stability.[9]

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeTarget Cell LineIC50 Value (Representative)Bystander Effect & Citations
Hydrazone (this compound-based) Antigen-PositivePotent (payload-dependent)Can mediate a bystander effect due to the release of a membrane-permeable payload.[10][11] The extent of the bystander effect is influenced by the payload's properties.[]
Peptide (e.g., Val-Cit) Antigen-PositiveHighly Potent (payload-dependent)Efficiently mediates bystander killing as the released payload can diffuse to neighboring antigen-negative cells.[13]
Disulfide (e.g., SPDB) Antigen-PositivePotent (payload-dependent)Can induce a bystander effect.[11]
Non-cleavable (e.g., SMCC) Antigen-PositivePotent (payload-dependent)Generally exhibits a limited or no bystander effect as the released payload is often charged and less membrane-permeable.[11][13]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of ADC performance. Below are methodologies for key assays cited in this guide.

Protocol 1: ADC Plasma Stability Assay

Objective: To determine the in vitro stability of an ADC in plasma by quantifying the change in drug-to-antibody ratio (DAR) and the amount of released payload over time.[14][15]

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system[14]

  • Protein A magnetic beads (for ADC capture)[16]

Procedure:

  • Incubation: Incubate the ADC at a predetermined concentration (e.g., 10 µM) in plasma at 37°C.[17]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 144 hours).[17][18]

  • Sample Preparation:

    • For DAR analysis: Capture the ADC from the plasma aliquots using Protein A magnetic beads. Elute the intact ADC.[16]

    • For free payload analysis: Precipitate plasma proteins and extract the supernatant containing the released payload.[17]

  • LC-MS/MS Analysis: Analyze the samples to quantify the intact ADC (for DAR) and the free payload.[14][16]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the linker's stability and half-life.[17]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.[19][20][21]

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[22]

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the dilutions to the cells and incubate for a specified period (e.g., 72-120 hours).[17][22]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[21][22]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[22]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot a dose-response curve and determine the IC50 value using appropriate software.[17]

Protocol 3: Bystander Effect Assay

Objective: To evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.[17]

Materials:

  • Antigen-positive cells

  • Antigen-negative cells engineered to express a fluorescent protein (e.g., GFP)

  • Co-culture medium

  • ADC

  • Fluorescence plate reader

Procedure:

  • Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate. As a control, seed the GFP-expressing antigen-negative cells alone.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.[17]

  • Fluorescence Measurement: Measure the GFP fluorescence intensity using a fluorescence plate reader.[17]

  • Data Analysis: Normalize the fluorescence intensity of treated wells to untreated controls. A greater reduction in the viability of GFP-expressing antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[17]

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

ADC_Conjugation_and_Evaluation_Workflow cluster_synthesis ADC Synthesis cluster_evaluation Performance Evaluation Ab Antibody ADC Antibody-Drug Conjugate Ab->ADC Conjugation Linker 4-Hydrazinobenzoic acid-based Linker Linker->ADC Payload Cytotoxic Payload Payload->ADC Plasma_Stability Plasma Stability Assay ADC->Plasma_Stability Cytotoxicity In Vitro Cytotoxicity Assay ADC->Cytotoxicity In_Vivo In Vivo Efficacy (Xenograft Model) ADC->In_Vivo Bystander Bystander Effect Assay Cytotoxicity->Bystander

Caption: Workflow for ADC synthesis and performance evaluation.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Compartments ADC ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Antigen Endosome Endosome (pH 5.0-6.5) Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Acid-catalyzed Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxic Action

Caption: Mechanism of action for an ADC with an acid-labile linker.

Conclusion

This compound-based hydrazone linkers represent a first-generation technology in the ADC field. While they offer the advantage of a pH-dependent payload release mechanism, their inherent instability in plasma has led to their general replacement by more stable linker chemistries in next-generation ADCs.[2] Technologies such as protease-cleavable peptide linkers and non-cleavable linkers have demonstrated superior plasma stability, contributing to a wider therapeutic window and improved clinical outcomes. The choice of linker remains a critical consideration in ADC design, requiring a careful balance between stability in circulation and efficient payload release at the tumor site to maximize efficacy and minimize off-target toxicity.

References

A Comparative Guide to HPLC Methods for Aldehyde Quantification: 4-Hydrazinobenzoic Acid vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of aldehydes is critical in diverse fields, from pharmaceutical development, where they can be process-related impurities or degradation products, to environmental and food sciences. High-Performance Liquid Chromatography (HPLC) coupled with derivatization is a powerful and widely adopted technique for this purpose. This guide provides a detailed comparison of the HPLC method utilizing 4-Hydrazinobenzoic acid (HBA) as a derivatizing agent against the well-established 2,4-dinitrophenylhydrazine (B122626) (DNPH) method.

Executive Summary

The derivatization of aldehydes is essential to enhance their detection by UV or fluorescence detectors in HPLC systems. This compound (HBA) has emerged as a promising alternative to the traditionally used 2,4-dinitrophenylhydrazine (DNPH). HBA offers several advantages, including high stability, good solubility in aqueous and organic solvents, high selectivity, and sensitivity.[1][2] This guide presents a side-by-side comparison of these two methods, focusing on their performance, experimental protocols, and supporting data to aid researchers in selecting the most suitable method for their analytical needs.

Performance Comparison

The selection of a derivatization agent and HPLC method depends on the specific aldehydes of interest, the sample matrix, and the required sensitivity. The following tables summarize the validation parameters for HPLC methods using HBA and DNPH for the quantification of common aldehydes.

Table 1: HPLC Method Validation Parameters for Aldehyde Quantification using this compound (HBA)

ParameterFormaldehydeAcetaldehydeGeneral Aliphatic Aldehydes
Linearity Range Data not available in searched literatureData not available in searched literatureData not available in searched literature
Accuracy (% Recovery) Data not available in searched literatureData not available in searched literatureData not available in searched literature
Precision (% RSD) Data not available in searched literatureData not available in searched literatureData not available in searched literature
Limit of Detection (LOD) < 0.5 mg/L[1][2][3]< 0.5 mg/L[1][2][3]< 0.5 mg/L[1][2][3]
Limit of Quantification (LOQ) Data not available in searched literatureData not available in searched literatureData not available in searched literature

Note: While a specific validation report with complete quantitative data for linearity, accuracy, and precision for the HBA method was not found in the searched literature, the cited sources consistently report the method's high sensitivity with Limits of Detection below 0.5 mg/L for low-molecular-weight aldehydes.

Table 2: HPLC Method Validation Parameters for Aldehyde Quantification using 2,4-Dinitrophenylhydrazine (DNPH)

ParameterFormaldehydeAcetaldehydeOther Aldehydes (e.g., Muscone)
Linearity Range 0.33–333 ppm[4] / 0.5–1321 µg/mL[5]30-150 ppm[6]0.04–30 µg/mL (Muscone)[7]
Accuracy (% Recovery) 99%[8]94.9-102.9%[6]98.37–100.32% (Muscone)[7]
Precision (% RSD) <2%[5]<2%[6]<4.12% (Repeatability) (Muscone)[7]
Limit of Detection (LOD) 0.1 ppm[4] / 17.33 µg/mL[5] / 10 ppm[6] / 0.02 µg/m³ (in air)[9]20 ppm[6] / 0.1 µg/m³ (in air)[9]0.005 µg/mL (Muscone)[7]
Limit of Quantification (LOQ) 0.33 ppm[8] / 57.76 µg/mL[5] / 30 ppm[6]60 ppm[6]0.04 µg/mL (Muscone)[7]

Note: The performance of the DNPH method varies significantly depending on the specific aldehyde, sample matrix, and the detailed experimental conditions of the study.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are the outlined methodologies for aldehyde quantification using both HBA and DNPH derivatization followed by HPLC analysis.

Method 1: Aldehyde Quantification using this compound (HBA) and HPLC-UV

This protocol is based on the method described by de Lima et al. (2018).[1][2]

1. Reagent Preparation:

  • 4-HBA Solution: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of purified water and methanol). The concentration should be optimized based on the expected aldehyde concentration in the sample.

  • Aldehyde Standards: Prepare a series of standard solutions of the target aldehydes in a suitable solvent.

2. Derivatization and Extraction (Gas-Diffusion Microextraction - GDME):

  • Place the sample containing the aldehydes in a sealed vial.

  • The HBA solution acts as the acceptor solution and is placed inside a gas-diffusion probe, which is then introduced into the headspace of the sample vial.

  • The derivatization and extraction are performed simultaneously by heating the sample vial (e.g., at 50°C for 20 minutes).[1] The volatile aldehydes partition into the headspace and diffuse across a hydrophobic membrane into the HBA solution, where they react to form stable hydrazones.

  • After the extraction/derivatization time, the HBA solution containing the aldehyde derivatives is collected for HPLC analysis.

3. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector is used.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution is often employed to separate the derivatives of various aldehydes. A typical mobile phase could consist of acetonitrile (B52724) and 0.1% formic acid in water.[8]

    • Example Gradient: 0-25 min: 27% to 43% Acetonitrile; 25-32 min: 43% to 51% Acetonitrile; 32-40 min: 51% to 27% Acetonitrile.[8]

  • Flow Rate: A flow rate of around 0.45 mL/min is suggested.[8]

  • Detection: The UV detector is set to a wavelength of 320 nm for the detection of the HBA-aldehyde derivatives.[8]

  • Quantification: A calibration curve is generated by injecting the derivatized aldehyde standards. The concentration of aldehydes in the sample is determined by comparing the peak areas of the sample chromatogram to the calibration curve.

Method 2: Aldehyde Quantification using 2,4-Dinitrophenylhydrazine (DNPH) and HPLC-UV

This protocol is a generalized procedure based on common practices.[6][7][10]

1. Reagent Preparation:

  • DNPH Solution: Prepare a solution of 2,4-dinitrophenylhydrazine in a suitable solvent, typically acetonitrile, often acidified with a small amount of strong acid like sulfuric acid or hydrochloric acid to catalyze the reaction.

  • Aldehyde Standards: Prepare a series of standard solutions of the target aldehydes in acetonitrile.

2. Derivatization:

  • Mix a known volume of the sample or standard solution with the DNPH reagent.

  • The reaction is typically carried out at room temperature or with gentle heating for a specific period to ensure complete derivatization.

  • The reaction results in the formation of stable 2,4-dinitrophenylhydrazone derivatives.

3. Sample Preparation:

  • After derivatization, the sample may require further preparation, such as neutralization or extraction, depending on the sample matrix.

  • For air sampling, aldehydes are often trapped on a sorbent tube coated with DNPH, and the derivatives are then eluted with acetonitrile.[10][11]

4. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector is used.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of water and acetonitrile is a common mobile phase, often used in an isocratic or gradient elution mode.

    • Example Isocratic Mobile Phase: Water:Acetonitrile (70:30 v/v).[6]

  • Flow Rate: A typical flow rate is around 1.0 - 2.0 mL/min.[6]

  • Detection: The UV detector is typically set at 360 nm for the detection of the DNPH-aldehyde derivatives.[6][7]

  • Quantification: A calibration curve is constructed from the peak areas of the derivatized aldehyde standards. The aldehyde concentration in the sample is then calculated from this curve.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the Graphviz (DOT language).

Aldehyde_Quantification_Workflow cluster_HBA This compound (HBA) Method cluster_DNPH 2,4-Dinitrophenylhydrazine (DNPH) Method HBA_Sample Sample containing Aldehydes HBA_Derivatization Derivatization & GDME (e.g., 50°C, 20 min) HBA_Sample->HBA_Derivatization HBA_Reagent 4-HBA Derivatizing Solution HBA_Reagent->HBA_Derivatization HBA_HPLC HPLC-UV Analysis (C18 Column, Gradient Elution) HBA_Derivatization->HBA_HPLC HBA_Detection Detection at 320 nm HBA_HPLC->HBA_Detection HBA_Quantification Quantification (Calibration Curve) HBA_Detection->HBA_Quantification DNPH_Sample Sample containing Aldehydes DNPH_Derivatization Derivatization (Room Temp. or Heated) DNPH_Sample->DNPH_Derivatization DNPH_Reagent Acidified DNPH Solution DNPH_Reagent->DNPH_Derivatization DNPH_SamplePrep Sample Preparation (Neutralization/Extraction) DNPH_Derivatization->DNPH_SamplePrep DNPH_HPLC HPLC-UV Analysis (C18 Column, Isocratic/Gradient) DNPH_SamplePrep->DNPH_HPLC DNPH_Detection Detection at 360 nm DNPH_HPLC->DNPH_Detection DNPH_Quantification Quantification (Calibration Curve) DNPH_Detection->DNPH_Quantification

Caption: Experimental workflows for aldehyde quantification.

Conclusion

Both the this compound (HBA) and 2,4-dinitrophenylhydrazine (DNPH) methods are effective for the quantification of aldehydes using HPLC. The choice between them will depend on the specific requirements of the analysis.

The HBA method shows significant promise due to its favorable properties such as high stability and solubility, which can lead to simpler sample preparation and potentially cleaner chromatograms.[1][2] The use of Gas-Diffusion Microextraction (GDME) offers a simultaneous extraction and derivatization step, which can be advantageous for complex matrices. However, a lack of comprehensive, publicly available validation data for a wide range of aldehydes may require in-house validation for specific applications.

The DNPH method is a well-established and widely validated technique with a large body of supporting literature. Its performance characteristics are well-documented for a variety of aldehydes in different matrices. While generally robust, the derivatization process can sometimes be less efficient for certain aldehydes, and the presence of excess DNPH reagent can sometimes interfere with the chromatography.

For researchers developing new methods for aldehyde quantification, the HBA method presents an attractive alternative worth exploring, particularly when dealing with challenging sample matrices. For routine quality control where a validated method is readily available, the DNPH method remains a reliable and well-accepted choice. Ultimately, the optimal method will be determined by a thorough evaluation of both approaches in the context of the specific analytical problem.

References

Navigating Carboxylic Acid Analysis: A Comparative Guide to Derivatization for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and reliable quantification of carboxylic acids by mass spectrometry is crucial for advancing our understanding of biological systems and developing new therapeutics. However, the inherent physicochemical properties of many carboxylic acids pose analytical challenges. This guide provides a comprehensive cross-validation of derivatization strategies, with a special focus on the potential of 4-Hydrazinobenzoic acid (4-HBA), to enhance the performance of liquid chromatography-mass spectrometry (LC-MS) assays.

Carboxylic acids often exhibit poor ionization efficiency and retention on reversed-phase liquid chromatography columns, hindering their sensitive detection. Derivatization, the chemical modification of an analyte to improve its analytical characteristics, is a powerful tool to overcome these limitations. This guide will objectively compare the performance of various derivatization reagents, supported by experimental data, and provide detailed protocols to aid in the selection of the most appropriate method for your research needs.

Performance Comparison of Derivatization Reagents

The choice of derivatization reagent is critical and depends on the specific carboxylic acids of interest, the sample matrix, and the analytical instrumentation available. Below is a summary of quantitative data for commonly used derivatization reagents.

Derivatization ReagentAnalyte ClassMatrixLinearity (R²)LOD/LOQRecovery (%)Key AdvantagesKey Disadvantages
3-Nitrophenylhydrazine (B1228671) (3-NPH) Short-Chain Fatty Acids (SCFAs)Human Biofluids (Serum, Urine, Stool)> 0.99LLOD: 25 nM, LLOQ: 50 nM (for most SCFAs)Quantitative accuracy < ±15%Good retention, high selectivity and robustness.[1]Limited detection of branched-chain SCFAs, isotopic labeled form not readily accessible.[2]
Central Carbon Metabolism Carboxylic AcidsBiological MatrixGood linearity over a dynamic range of ~200 to >2000High femtomole to low picomole89.5 - 114.8%Efficient for a wide range of carboxylic acids.Reaction conditions may need optimization for different analytes.
Aniline Carboxylic AcidsAnimal Matrices (Feces, Ruminal Fluid)--~45% for ¹³C-labeled SCFAsCost-effective.Variable and incomplete derivatization, lower recovery compared to 3-NPH.
O-benzylhydroxylamine (O-BHA) Short-Chain Fatty Acids (SCFAs)Human Serum--Matrix effects: 91.0–94.6%Higher sensitivity than 2-PA.[3][4]Could not separate all eight tested SCFAs.[3][4]
2-picolylamine (2-PA) Short-Chain Fatty Acids (SCFAs)Human Serum--Matrix effects: 81.6–99.5%Successfully separated eight SCFAs.[3][4]Lower sensitivity than O-BHA.[3][4]
4-bromo-N-methylbenzylamine (4-BNMA) TCA Cycle IntermediatesIn vitro and in vivo models-0.2 - 44 µg L⁻¹-Enhances positive ESI-MS detection, characteristic isotopic pattern aids identification.[5]Higher cost compared to other reagents.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the derivatization of carboxylic acids using 3-Nitrophenylhydrazine (3-NPH) and for the derivatization of aldehydes using this compound (4-HBA), which can serve as a basis for potential adaptation to carboxylic acids.

Protocol 1: 3-Nitrophenylhydrazine (3-NPH) Derivatization of Carboxylic Acids

This protocol is adapted from methods for the analysis of short-chain fatty acids and central carbon metabolism intermediates.[6]

Materials:

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (e.g., 50 mM in a suitable organic solvent like acetonitrile)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride solution (e.g., 30 mM in a suitable organic solvent)

  • Pyridine (B92270) solution (e.g., 1% v/v in a suitable organic solvent)

  • Carboxylic acid standards or sample extracts

  • Reaction vials

  • Heating block or incubator

Procedure:

  • To 100 µL of the carboxylic acid standard solution or sample extract in a reaction vial, add 50 µL of the 3-NPH solution.

  • Add 50 µL of the EDC solution to the mixture.

  • Add 50 µL of the pyridine solution to catalyze the reaction.

  • Vortex the mixture gently to ensure homogeneity.

  • Incubate the reaction mixture at a specific temperature and time, which may require optimization depending on the analytes (e.g., 60°C for 30 minutes).

  • After incubation, cool the reaction mixture to room temperature.

  • The sample is now ready for LC-MS analysis. Dilution with a suitable solvent may be necessary prior to injection.

Protocol 2: this compound (4-HBA) Derivatization of Aldehydes

This protocol is based on the established use of 4-HBA for aldehyde analysis and serves as a starting point for exploring its application to carboxylic acids.[7][8]

Materials:

  • This compound (HBA) solution

  • Aldehyde standards or sample

  • Solvent (e.g., water, methanol, or acetonitrile)

  • Reaction vials

  • (Optional for carboxylic acid adaptation) Coupling agent (e.g., EDC) and catalyst (e.g., pyridine)

Procedure for Aldehyde Derivatization:

  • Prepare a solution of HBA in a suitable solvent.

  • Mix the HBA solution with the aldehyde standard or sample in a reaction vial.

  • The reaction proceeds via nucleophilic addition of the hydrazine (B178648) to the carbonyl group of the aldehyde, forming a stable hydrazone.

  • The reaction conditions (e.g., pH, temperature, and reaction time) should be optimized for the specific aldehydes of interest.

  • The resulting HBA-aldehyde derivatives can be analyzed by LC-UV or LC-MS.[7][8]

Prospective Adaptation for Carboxylic Acids: To adapt this protocol for carboxylic acids, the carboxyl group would first need to be activated to a more reactive intermediate. This is typically achieved using a coupling agent like EDC, similar to the 3-NPH protocol. The activated carboxylic acid could then react with the hydrazine group of 4-HBA to form a stable acyl hydrazide. The optimization of reaction conditions, including the choice of coupling agent, catalyst, solvent, temperature, and time, would be crucial for successful derivatization.

Visualizing the Workflow and Derivatization Chemistry

To better understand the experimental processes and chemical reactions involved, the following diagrams have been generated using the DOT language.

Derivatization_Workflow General Workflow for Carboxylic Acid Derivatization and LC-MS Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Collection Sample Collection Extraction of Carboxylic Acids Extraction of Carboxylic Acids Sample Collection->Extraction of Carboxylic Acids Addition of Derivatization Reagent\n(e.g., 3-NPH, 4-HBA) Addition of Derivatization Reagent (e.g., 3-NPH, 4-HBA) Extraction of Carboxylic Acids->Addition of Derivatization Reagent\n(e.g., 3-NPH, 4-HBA) Addition of Coupling Agent\n(e.g., EDC) Addition of Coupling Agent (e.g., EDC) Addition of Derivatization Reagent\n(e.g., 3-NPH, 4-HBA)->Addition of Coupling Agent\n(e.g., EDC) Incubation Incubation Addition of Coupling Agent\n(e.g., EDC)->Incubation LC-MS/MS Analysis LC-MS/MS Analysis Incubation->LC-MS/MS Analysis Data Processing and Quantification Data Processing and Quantification LC-MS/MS Analysis->Data Processing and Quantification

Caption: General experimental workflow for the derivatization and analysis of carboxylic acids.

Derivatization_Reaction Chemical Principle of Carboxylic Acid Derivatization cluster_properties Enhanced Analytical Properties Carboxylic_Acid Carboxylic Acid R-COOH Activated_Intermediate Activated Intermediate R-CO-X Carboxylic_Acid->Activated_Intermediate Activation (e.g., EDC) Derivatized_Product Derivatized Product (e.g., Acyl Hydrazide) R-CO-NH-NH-R' Activated_Intermediate->Derivatized_Product Derivatization_Reagent Derivatization Reagent (e.g., Hydrazine) H2N-NH-R' Derivatization_Reagent->Derivatized_Product Increased Hydrophobicity Increased Hydrophobicity Derivatized_Product->Increased Hydrophobicity Improved Ionization Efficiency Improved Ionization Efficiency Derivatized_Product->Improved Ionization Efficiency UV/Fluorescence Tag UV/Fluorescence Tag Derivatized_Product->UV/Fluorescence Tag

Caption: General chemical reaction for carboxylic acid derivatization.

Cross-Validation of this compound: A Prospective View

While this compound (4-HBA) is a well-established derivatizing agent for aldehydes, its application to carboxylic acids for mass spectrometry analysis is not yet widely reported.[7][8][9] However, its chemical structure, containing a reactive hydrazine moiety, suggests its potential for such applications.

Potential Advantages of 4-HBA for Carboxylic Acid Derivatization:

  • Enhanced Ionization: The benzoic acid group in 4-HBA could potentially improve ionization efficiency in electrospray ionization (ESI) mass spectrometry.

  • Chromatographic Retention: The aromatic ring would increase the hydrophobicity of the derivatized analyte, leading to better retention on reversed-phase columns.

  • UV-Vis Detection: The chromophore in 4-HBA would allow for UV-Vis detection, providing an additional layer of quantification and confirmation.[7][8]

Challenges and Considerations for Method Development:

  • Reaction Optimization: The derivatization reaction would require careful optimization of parameters such as the choice of coupling agent, catalyst, solvent, temperature, and reaction time to ensure complete and reproducible derivatization.

  • Side Reactions: The potential for side reactions and the formation of byproducts would need to be investigated and minimized.

  • Cross-Validation: A thorough cross-validation study would be necessary to compare the performance of 4-HBA with established reagents like 3-NPH. This would involve comparing key analytical figures of merit such as linearity, sensitivity, precision, and accuracy for a range of carboxylic acids in relevant biological matrices.

References

Advantages of 4-Hydrazinobenzoic acid over other reagents in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

4-Hydrazinobenzoic acid (4-HBA) is a versatile bifunctional molecule increasingly recognized for its distinct advantages over other reagents in a variety of scientific applications, from pharmaceutical synthesis to analytical chemistry. Its unique structure, incorporating both a reactive hydrazine (B178648) group and a carboxylic acid moiety, allows for a broad range of chemical transformations and applications. This guide provides an objective comparison of 4-HBA's performance against alternative reagents, supported by experimental data and detailed protocols.

At a Glance: Key Advantages of this compound

ApplicationThis compound OffersCompared To
Analytical Chemistry Enhanced water solubility, stability, and high reactivity for derivatization of aldehydes.2,4-Dinitrophenylhydrazine (B122626) (DNPH), which has lower solubility in aqueous media.
Pharmaceutical Synthesis Essential building block for the iron chelator Deferasirox and a scaffold for novel anticancer agents.Other hydrazines, where 4-HBA's specific structure is critical for the final product's efficacy and intellectual property.
Heterocyclic Chemistry A versatile reactant in multicomponent reactions for the synthesis of complex molecules like dihydropyrano[2,3-c]pyrazoles.Simple hydrazines like hydrazine hydrate (B1144303) or phenylhydrazine, where 4-HBA introduces additional functionality.
Antioxidant Research Serves as a foundational structure for the development of potent antioxidant derivatives.Standard antioxidants like Butylated Hydroxylanisole (BHA), where 4-HBA derivatives show comparable or superior activity.

I. Application in Analytical Chemistry: Derivatization of Aldehydes

In analytical chemistry, the accurate quantification of aldehydes is crucial in various fields, including food science, environmental monitoring, and clinical diagnostics. Due to the low molecular weight and high volatility of many aldehydes, derivatization is often necessary to improve their detection by techniques such as High-Performance Liquid Chromatography (HPLC). This compound has emerged as a superior alternative to the commonly used 2,4-dinitrophenylhydrazine (DNPH).

Advantages of 4-HBA over DNPH:

  • Higher Water Solubility: 4-HBA's carboxylic acid group imparts greater solubility in water and other polar solvents, simplifying sample preparation, especially for aqueous samples.[1][2][3]

  • Stability of Derivatives: The hydrazones formed from the reaction of 4-HBA with aldehydes are stable, ensuring reproducible and accurate quantification.[1][2][3]

  • High Reactivity and Selectivity: The hydrazine moiety of 4-HBA reacts efficiently and selectively with the carbonyl group of aldehydes.[1][2]

  • Reduced Impurities: 4-HBA is often available in high purity, leading to cleaner reaction profiles and chromatograms.[1][2]

  • Versatility: The resulting derivatives can be analyzed by various techniques, including HPLC-UV, Capillary Electrophoresis (CE-DAD), and Mass Spectrometry (MS).[1][2][3]

Quantitative Comparison: 4-HBA vs. Other Derivatizing Reagents

The following table summarizes the limits of detection (LOD) for various aldehydes using 4-HBA and other common derivatizing agents.

Aldehyde4-HBA (LOD in mg/L)DNPH (Typical LODs in mg/L)3-Nitrophenylhydrazine (3-NPH) (LOD Ratio DNPH/3-NPH)
Formaldehyde< 0.5~0.002-0.05-
Acetaldehyde< 0.5~0.002-0.05250
Acrolein< 0.5~0.002-0.05-
Malondialdehyde-~0.002-0.0510
4-Hydroxy-2-hexenal-~0.002-0.050.39
4-Hydroxy-2-nonenal-~0.002-0.050.86

Data for 4-HBA is from HPLC-UV and CE-DAD methods.[1][2] Data for 3-NPH shows the ratio of the limit of detection compared to DNPH, indicating significantly higher sensitivity for some aldehydes.[4]

Experimental Protocol: Aldehyde Derivatization with 4-HBA for HPLC-UV Analysis

This protocol is based on the method described by de Lima et al. (2018).[1]

1. Reagent Preparation:

  • Prepare a standard solution of this compound (e.g., 1000 mg/L) in a mixture of methanol (B129727) and water (1:1 v/v).
  • Prepare standard solutions of the aldehydes of interest in a suitable solvent.

2. Derivatization Reaction:

  • Mix the aldehyde standard or sample with the 4-HBA solution in a sealed vial.
  • The reaction can be performed at room temperature, but for some applications, heating (e.g., 50°C) can be used to accelerate the reaction. The optimal pH for the reaction is typically around 3-4.
  • Allow the reaction to proceed for a sufficient time (e.g., 60 minutes) to ensure complete derivatization.

3. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water is commonly used.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set at the wavelength of maximum absorbance for the aldehyde-HBA derivatives (typically around 320 nm).
  • Injection Volume: 20 µL.

Workflow for Aldehyde Derivatization and Analysis

G cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aldehyde-containing Sample (e.g., beverage) Deriv Mix and React (e.g., 60 min at 50°C, pH 3-4) Sample->Deriv HBA_sol 4-HBA Solution (in Methanol/Water) HBA_sol->Deriv HPLC HPLC-UV Analysis (C18 column, gradient elution) Deriv->HPLC Inject Derivatized Sample Detect Detection at ~320 nm HPLC->Detect Quant Quantification Detect->Quant

Workflow for aldehyde analysis using 4-HBA.

II. Application in Pharmaceutical and Heterocyclic Synthesis

This compound is a critical intermediate in the synthesis of pharmaceuticals and a versatile building block in heterocyclic chemistry.

A. Synthesis of Deferasirox

4-HBA is an essential raw material for the synthesis of Deferasirox, an oral iron chelator used to treat chronic iron overload. The synthesis involves the reaction of 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one with 4-HBA. In this specific, multi-step synthesis, there are no direct one-to-one alternatives for 4-HBA that would yield Deferasirox.

A significant challenge in this process is the potential for unreacted 4-HBA to remain as a genotoxic impurity in the final active pharmaceutical ingredient (API). Regulatory authorities require strict control of such impurities. Therefore, the advantage of using high-purity 4-HBA and having robust analytical methods for its detection at trace levels is paramount.

Workflow for Genotoxic Impurity Analysis of 4-HBA

G cluster_sample Sample Preparation cluster_hplc LC-MS/MS Analysis cluster_quant Quantification & Reporting API Pharmaceutical API (e.g., Deferasirox) Dissolve Dissolution in suitable solvent API->Dissolve LC Liquid Chromatography (Reverse Phase) Dissolve->LC Injection MS Tandem Mass Spectrometry (MRM mode) LC->MS Ionization Quant Quantification against Calibrated Standard MS->Quant Report Report Impurity Level (ppm) Quant->Report G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Hydrazine This compound (or other hydrazine) Condensation Condensation Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound (e.g., ethyl acetoacetate) Dicarbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Hydrazone Intermediate Dehydration Dehydration Cyclization->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole

References

A comparative study of the stability of hydrazones formed from different derivatizing agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a chemical linkage is paramount. Hydrazones, formed by the reaction of a carbonyl compound with a hydrazine-based derivatizing agent, are a cornerstone in bioconjugation, drug delivery, and analytical chemistry due to their unique pH-sensitive nature. However, not all hydrazones are created equal. The choice of the derivatizing agent profoundly influences the stability of the resulting hydrazone bond, dictating its utility in various applications. This guide provides a comprehensive comparison of the stability of hydrazones formed from different derivatizing agents, supported by experimental data and detailed protocols to inform your selection process.

The stability of a hydrazone bond is a critical factor, particularly in drug delivery systems where controlled release in the acidic environments of endosomes and lysosomes is desired.[1] Generally, hydrazone hydrolysis is acid-catalyzed; they remain relatively stable at neutral pH but cleave more rapidly under acidic conditions.[1][2] The electronic properties of the substituents on both the hydrazine (B178648) and the carbonyl compound also play a significant role. Electron-withdrawing groups tend to decrease stability, while electron-donating groups can increase it. Furthermore, hydrazones derived from aromatic aldehydes are typically more stable than those from aliphatic aldehydes due to electronic conjugation.[1]

Comparative Stability Data

The hydrolytic stability of various isostructural hydrazones, primarily based on the foundational work of Kalia and Raines (2008), is summarized below. The data, presented as half-lives (t½) at different pD values (the equivalent of pH in deuterium (B1214612) oxide), offers a direct comparison of their stability.[1][2]

Hydrazone TypeDerivatizing Agent (Hydrazine Precursor)Structure of Hydrazone (from Pivalaldehyde)Half-life (t½) in hours at pD 5.0Half-life (t½) in hours at pD 6.0Half-life (t½) in hours at pD 7.0
Alkylhydrazone Methylhydrazine(CH₃)₃C-CH=N-NHCH₃0.0360.363.6
Alkylhydrazone Dimethylhydrazine(CH₃)₃C-CH=N-N(CH₃)₂0.0360.363.6
Acylhydrazone Acetylhydrazide(CH₃)₃C-CH=N-NHC(O)CH₃0.0360.363.6
Semicarbazone Semicarbazide(CH₃)₃C-CH=N-NHC(O)NH₂0.0900.909.0
Trialkylhydrazonium Trimethylhydrazinium iodide(CH₃)₃C-CH=N-N⁺(CH₃)₃> 10,080> 10,0801,440
Oxime Hydroxylamine(CH₃)₃C-CH=N-OH10.81081,080

Key Observations: [1][2]

  • Alkylhydrazones are the least stable, with very short half-lives, even at near-neutral pD.

  • Acylhydrazones and Semicarbazones exhibit greater stability compared to simple alkylhydrazones at neutral pD. Acylhydrazones are particularly interesting for drug delivery as they are more resistant to hydrolysis at neutral pH but become more labile at lower pH.[1]

  • The Trialkylhydrazonium ion is exceptionally stable across the tested pD range. However, its synthesis often requires reagents that are not biocompatible, limiting its use in biological systems.[1]

  • For comparison, oximes , formed from hydroxylamine, are significantly more stable than most hydrazones, especially under acidic conditions. The rate constant for the acid-catalyzed hydrolysis of an oxime was found to be nearly 1000-fold lower than that for simple hydrazones.[2][3]

Other commonly used derivatizing agents include 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms highly colored and stable hydrazones useful for qualitative and quantitative analysis of carbonyl compounds.[4][5][6][7] Girard's reagents (such as Girard's Reagent T) are another class of hydrazine derivatives that introduce a quaternary ammonium (B1175870) group, enhancing the water solubility of the hydrazone and its detectability by mass spectrometry.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the synthesis and stability analysis of hydrazones.

General Protocol for Hydrazone Synthesis

This method describes the formation of a hydrazone from a hydrazine derivative and a carbonyl compound.[1][9]

Materials:

  • Hydrazine derivative (e.g., phenylhydrazine, acetylhydrazide, 2,4-dinitrophenylhydrazine)

  • Carbonyl compound (aldehyde or ketone)

  • Solvent (e.g., ethanol, methanol, acetic acid)

Procedure:

  • Dissolve the carbonyl compound in the chosen solvent.

  • Add a stoichiometric equivalent of the hydrazine derivative to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction, particularly for less reactive carbonyls.[1]

  • Stir the reaction mixture at room temperature or under reflux. Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the resulting hydrazone by recrystallization or column chromatography if necessary.

  • Characterize the purified hydrazone using methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.[9]

Protocol for Hydrazone Stability Analysis by ¹H NMR Spectroscopy

This protocol, adapted from the work of Kalia and Raines, allows for the kinetic measurement of hydrazone hydrolysis.[1][10]

Materials:

  • Purified hydrazone

  • Deuterated buffers (e.g., phosphate (B84403) buffer in D₂O) at various pD values (e.g., 5.0, 6.0, 7.0)

  • Deuterated trapping agent (e.g., deuterated formaldehyde, D₂CO) to prevent the reverse reaction.[10]

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare deuterated buffers at the desired pD values.

  • In an NMR tube, combine the deuterated buffer and a stock solution of the trapping agent (a 10-fold molar excess is recommended).

  • Initiate the hydrolysis by adding a known concentration of the hydrazone stock solution to the NMR tube.

  • Immediately acquire a ¹H NMR spectrum (this will be your t=0 time point).

  • Continue to acquire spectra at regular intervals.

  • Monitor the reaction by integrating the signal of the aldehydic proton of the released carbonyl compound (e.g., pivalaldehyde appears at δ = 9.4 ppm) and the corresponding signal of the hydrazone.[1][10]

  • The rate of disappearance of the hydrazone signal and the appearance of the aldehyde signal over time are used to calculate the first-order rate constant (k) for hydrolysis.

  • The half-life (t½) is then calculated using the equation: t½ = ln(2)/k.[1]

Protocol for Hydrazone Stability Analysis by HPLC

High-performance liquid chromatography (HPLC) is a widely used technique to assess the stability of hydrazone-containing compounds, especially in complex matrices like plasma.[11]

Materials:

  • Purified hydrazone compound

  • Buffer solutions at various pH values (e.g., phosphate-buffered saline at pH 7.4, acetate (B1210297) buffer at pH 5.0)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of the hydrazone compound in a suitable solvent (e.g., DMSO, methanol).

  • Dilute the stock solution to a final working concentration in the pre-warmed buffer solutions of different pH values.

  • Incubate the solutions at a constant temperature (e.g., 37°C).[11]

  • At predetermined time points, withdraw an aliquot of the sample. To stop the degradation, either immediately inject it into the HPLC system or quench the reaction by dilution in the mobile phase or with a suitable quenching agent.

  • Analyze the samples by HPLC.

  • Monitor the degradation of the parent hydrazone compound by measuring the decrease in its peak area over time.

  • The percentage of the remaining compound at each time point is plotted to determine the stability profile and calculate the half-life of the hydrazone under the tested conditions.

Visualizing the Comparison

The following diagrams illustrate the fundamental reaction and the logical workflow for comparing hydrazone stability.

HydrazoneFormation carbonyl Carbonyl Compound (Aldehyde or Ketone) hydrazone Hydrazone carbonyl->hydrazone + hydrazine Derivatizing Agent (Hydrazine Derivative) hydrazine->hydrazone water Water caption Figure 1. General reaction for hydrazone formation.

Figure 1. General reaction for hydrazone formation.

StabilityComparisonWorkflow start Select Carbonyl Compound derivatizing_agents Select Derivatizing Agents (e.g., Alkylhydrazine, Acylhydrazine, Semicarbazide, DNPH) start->derivatizing_agents synthesis Synthesize Hydrazones derivatizing_agents->synthesis stability_studies Conduct Stability Studies (Varying pH, Temperature) synthesis->stability_studies analytical_methods Analytical Methods (NMR, HPLC) stability_studies->analytical_methods data_analysis Data Analysis (Calculate Half-lives, Rate Constants) analytical_methods->data_analysis comparison Compare Stability Profiles data_analysis->comparison caption Figure 2. Workflow for comparing hydrazone stability.

Figure 2. Workflow for comparing hydrazone stability.

References

Assessing the Biocompatibility of Nanoparticles: A Comparative Guide to Surface Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biocompatibility of nanoparticles is a critical determinant of their translational potential in medicine. Surface modification is a key strategy to enhance biocompatibility, and the choice of coating material can significantly impact how a nanoparticle interacts with biological systems. This guide provides a comparative assessment of the biocompatibility of nanoparticles modified with three common surface coatings—Poly(ethylene glycol) (PEG), Chitosan, and Citric Acid—and discusses the potential biocompatibility of 4-Hydrazinobenzoic acid (4-HBA) as a functionalizing agent.

Comparative Analysis of Nanoparticle Biocompatibility

The biocompatibility of nanoparticles is often evaluated through a series of in vitro and in vivo assays that assess cytotoxicity, hemolytic activity, and inflammatory and apoptotic responses. Below is a summary of quantitative data for nanoparticles functionalized with PEG, Chitosan, and Citric Acid.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance that inhibits a biological process by 50%. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is frequently used to determine IC50 values by assessing cell metabolic activity.

Nanoparticle SystemCell LineIC50 (µg/mL)Reference
PEGylated Nanoparticles
PEGylated Chitosan NPs (encapsulating Ascorbic Acid)MCF-723.3 ± 3.73[1]
PEGylated Chitosan NPs (encapsulating Oxaliplatin)MCF-717.98 ± 3.99[1]
PEGylated Chitosan NPs (encapsulating Betaine and Nedaplatin)MCF-7-[2]
Chitosan-Coated Nanoparticles
Chitosan-coated Superparamagnetic Iron Oxide NPsHeLa18 ± 0.4[3]
Chitosan-coated Iron Oxide NPsSKMEL cancer cells217.75[4]
Chitosan-coated Gold NPsHeLa75 µM[5]
Chitosan-coated Iron Oxide NPsHepG274.60 ± 8.10[6]
Citric Acid-Coated Nanoparticles
Citric Acid-modified Manganese Ferrite NPsSK-MEL-37433 (as µg Fe/mL)[7]
In Vitro Hemolysis Data

Hemolysis assays are used to evaluate the compatibility of nanoparticles with red blood cells (RBCs). The percentage of hemolysis indicates the extent of RBC damage. A hemolysis rate below 5% is generally considered safe for biomedical applications.

Nanoparticle SystemNanoparticle Concentration (µg/mL)Hemolysis (%)Reference
PEGylated Nanoparticles
PEGylated Graphene Oxide100< 2[8]
Chitosan-Coated Nanoparticles
Chitosan Nanoparticles (neutralized)-2.56 - 72.54[9]
Chitosan-coated Graphene Oxide-No significant hemolysis[10]
Citric Acid-Coated Nanoparticles
Citric Acid-coated Silver Nanoparticles> 220Significantly more hemolytic than micron-sized particles[11]

A Note on this compound (4-HBA) Modification

While 4-HBA is a versatile molecule for surface functionalization due to its hydrazide and carboxylic acid groups, there is a notable lack of publicly available experimental data specifically assessing the biocompatibility of 4-HBA-modified nanoparticles. Hydrazides are a known class of biologically active compounds. The hydrazide chain is considered an attractive pharmacophore in medicinal chemistry and has been explored for developing novel antimicrobials.

Given the absence of direct biocompatibility data for 4-HBA-modified nanoparticles, a definitive comparison to established coatings like PEG, chitosan, and citric acid is not currently possible. Researchers interested in utilizing 4-HBA for nanoparticle surface modification should conduct comprehensive biocompatibility studies as part of their development process.

Experimental Protocols

Detailed methodologies for key biocompatibility assays are crucial for reproducible and comparable results.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[10][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Nanoparticle Treatment: Treat the cells with various concentrations of the nanoparticles and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Hemolysis Assay

This assay evaluates the effect of nanoparticles on red blood cells.[11][13][14][15][16]

  • Blood Collection and Preparation: Collect fresh human or animal blood in tubes containing an anticoagulant (e.g., heparin). Centrifuge the blood to separate the red blood cells (RBCs) and wash them with phosphate-buffered saline (PBS).

  • Nanoparticle Incubation: Prepare a suspension of RBCs in PBS and incubate with different concentrations of nanoparticles for a defined time (e.g., 2-4 hours) at 37°C.

  • Controls: Use PBS as a negative control (0% hemolysis) and a known hemolytic agent (e.g., Triton X-100) or deionized water as a positive control (100% hemolysis).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Treat cells with nanoparticles for a specified duration to induce apoptosis.

  • Cell Lysis: Lyse the cells to release their contents, including caspases.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate. The substrate is specifically cleaved by active caspase-3/7.

  • Signal Detection: Measure the resulting luminescence or fluorescence, which is proportional to the amount of active caspase-3/7 in the sample.

  • Data Normalization: Normalize the caspase activity to the total protein concentration in each sample.

TNF-α ELISA for Inflammation

An Enzyme-Linked Immunosorbent Assay (ELISA) can quantify the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[17][18][19][20][21]

  • Coating: Coat a 96-well plate with a capture antibody specific for TNF-α.

  • Blocking: Block the remaining protein-binding sites in the wells.

  • Sample Incubation: Add cell culture supernatants from nanoparticle-treated cells to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody that binds to the captured TNF-α.

  • Enzyme Conjugate: Add a streptavidin-enzyme conjugate (e.g., horseradish peroxidase - HRP) that binds to the biotinylated detection antibody.

  • Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Quantification: Determine the concentration of TNF-α in the samples by comparing the absorbance to a standard curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

Experimental_Workflow_Biocompatibility cluster_invitro In Vitro Assays cluster_cytotoxicity Cytotoxicity cluster_hemolysis Hemocompatibility cluster_apoptosis Apoptosis cluster_inflammation Inflammation Nanoparticles Nanoparticle Synthesis & Characterization Cell_Culture Cell Culture (e.g., HeLa, MCF-7) Nanoparticles->Cell_Culture Treatment RBC_Isolation Red Blood Cell Isolation Nanoparticles->RBC_Isolation Incubation MTT_Assay MTT Assay Cell_Culture->MTT_Assay Caspase_Assay Caspase-3/7 Assay Cell_Culture->Caspase_Assay ELISA_Assay TNF-α ELISA Cell_Culture->ELISA_Assay Hemolysis_Assay Hemolysis Assay RBC_Isolation->Hemolysis_Assay IC50 IC50 Determination MTT_Assay->IC50 Percent_Hemolysis % Hemolysis Hemolysis_Assay->Percent_Hemolysis Apoptosis_Induction Apoptosis Induction Caspase_Assay->Apoptosis_Induction Cytokine_Secretion Cytokine Secretion ELISA_Assay->Cytokine_Secretion

Caption: Workflow for in vitro biocompatibility assessment of nanoparticles.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway NP Nanoparticle Interaction (e.g., ROS generation) Mitochondria Mitochondria NP->Mitochondria Death_Receptor Death Receptor (e.g., Fas, TNFR) NP->Death_Receptor Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3_7 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase3_7 Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase8->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Nanoparticle-induced apoptosis signaling pathways.

Inflammation_Signaling_Pathway NP Nanoparticle Interaction Cell_Membrane Cell Membrane Receptor (e.g., TLR) NP->Cell_Membrane Signaling_Cascade Intracellular Signaling Cascade Cell_Membrane->Signaling_Cascade NF_kB NF-κB Activation Signaling_Cascade->NF_kB Nucleus Nucleus NF_kB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cytokines Cytokine Secretion (TNF-α, IL-6) Gene_Expression->Cytokines

Caption: Nanoparticle-induced inflammation signaling pathway.

References

Benchmarking the antioxidant activity of 4-Hydrazinobenzoic acid derivatives against known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals benchmarking the antioxidant activity of novel 4-Hydrazinobenzoic acid derivatives against established antioxidants. This report presents a detailed analysis of their efficacy through various in vitro assays, supported by experimental data and proposed mechanisms of action.

In the ongoing search for novel and potent antioxidants to combat oxidative stress-related diseases, a series of thirteen this compound derivatives have been evaluated for their antioxidant capabilities. This guide provides a comparative benchmark of these derivatives against the well-known synthetic antioxidant, Butylated hydroxylanisole (BHA), summarizing key findings from in vitro studies. The derivatives, featuring isothiocyanate, benzylidene, and acid anhydride (B1165640) core units, were subjected to a battery of assays to determine their free radical scavenging and reducing power.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of the this compound derivatives was assessed using four distinct in vitro assays: DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, ferric reducing antioxidant power (FRAP), and reducing power capability. The results, presented below, highlight the structure-activity relationships and identify the most promising candidates for further investigation.

DPPH Radical Scavenging Activity

The DPPH assay is a widely used method to evaluate the ability of compounds to act as free radical scavengers. In this study, the scavenging activity of the derivatives was compared to BHA at a concentration of 20 μg/mL.[1][2][3][4] Several derivatives demonstrated significant antioxidant activity. Notably, compounds 3 and 5-9 exhibited superior activity, with scavenging percentages ranging from 70-72%, comparable to the 92% activity of BHA.[1][2][3][4] Conversely, derivatives 11 and 12 showed the lowest scavenging abilities.[2]

Compound/StandardConcentration (μg/mL)% DPPH Radical Scavenging Activity
BHA 2092%
Compound 3 2070-72%
Compounds 5-9 2070-72%
Compound 1 2041.48 ± 0.23%
Compound 11 2017.21 ± 0.16%
Compound 12 2018.52 ± 0.14%
ABTS Radical Scavenging Activity

The ABTS assay further confirmed the potent free radical scavenging capabilities of these derivatives. At a concentration of 20 μg/mL, compounds 1-10 displayed the highest activity, quenching 80-85% of ABTS radicals, which is comparable to the 85% quenching activity of BHA.[1][2][3][4] Derivatives 7 and 6 showed particularly strong activity, with scavenging effects of 84.34 ± 0.10% and 80.60 ± 0.15%, respectively.[1] In contrast, compound 12 exhibited the lowest scavenging ability in this assay as well.[1]

Compound/StandardConcentration (μg/mL)% ABTS Radical Scavenging Activity
BHA 2085%
Compounds 1-10 2080-85%
Compound 7 2084.34 ± 0.10%
Compound 6 2080.60 ± 0.15%
Compound 1 2074.52 ± 0.11%
Compound 11 2034.77 ± 0.15%
Compound 13 2046.55 ± 0.16%
Compound 12 2018.51 ± 0.15%
Reducing Power Capability

The ability of the derivatives to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) was evaluated to assess their reducing power, a key indicator of antioxidant activity. At a concentration of 40 μg/mL, several compounds demonstrated notable reducing power, with absorbance measured at 700 nm.[1][2] Compound 1 and its substituted counterparts, compounds 3, 2, and 5 , showed a slight increase in reducing power capability compared to the parent compound.[1] However, the anhydride-containing derivatives 11, 12, and 13 recorded the lowest reducing power.[1]

Compound/StandardConcentration (μg/mL)Absorbance at 700 nm (Reducing Power)
BHA 401.35 ± 0.06
Compound 3 401.23 ± 0.04
Compound 2 401.17 ± 0.02
Compound 5 401.10 ± 0.04
Compound 1 401.06 ± 0.03
Compounds 6-10 400.86 ± 0.01 to 1.02 ± 0.02

Proposed Mechanisms of Antioxidant Action

The antioxidant activity of the this compound derivatives is proposed to occur through three primary mechanisms: Single Electron Transfer (SET), Hydrogen Atom Transfer (HAT), and Sequential Proton Loss Electron Transfer (SPLET).[2][3][4] These mechanisms describe how the derivatives can neutralize free radicals, thereby preventing oxidative damage. The presence of hydrazine, isothiocyanate, and hydrazone functional groups is believed to be a major contributor to the observed antioxidant activities.[1]

Antioxidant_Mechanisms cluster_mechanisms Proposed Antioxidant Mechanisms SET Single Electron Transfer (SET) FreeRadical Free Radical (R•) SET->FreeRadical CationRadical Antioxidant Cation Radical (A•+) SET->CationRadical HAT Hydrogen Atom Transfer (HAT) HAT->FreeRadical Radical Antioxidant Radical (A•) HAT->Radical SPLET Sequential Proton Loss Electron Transfer (SPLET) Anion Antioxidant Anion (A-) SPLET->Anion Antioxidant This compound Derivative Antioxidant->SET e- Antioxidant->HAT H• Antioxidant->SPLET - H+ NeutralizedRadical Neutralized Radical (RH) FreeRadical->NeutralizedRadical + H+ Anion->Radical - e- Radical->FreeRadical

Caption: Proposed antioxidant mechanisms of this compound derivatives.

Experimental Protocols

The evaluation of the antioxidant activity of the this compound derivatives was conducted using established in vitro assays. A generalized workflow for these experiments is outlined below.

Experimental_Workflow cluster_workflow General In Vitro Antioxidant Assay Workflow A Preparation of Test Compounds and Standard Antioxidant Solutions C Reaction Incubation A->C B Preparation of Radical Solution (e.g., DPPH, ABTS) B->C D Spectrophotometric Measurement of Absorbance C->D E Calculation of Antioxidant Activity (% Scavenging or Reducing Power) D->E

Caption: Generalized workflow for in vitro antioxidant activity assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical.[5]

  • Preparation of DPPH solution: A solution of DPPH in methanol (B129727) exhibits a deep violet color with maximum absorbance at 517 nm.[2]

  • Reaction: When an antioxidant is added to the DPPH solution, it donates a hydrogen atom or an electron to the DPPH radical, causing the color to fade.[5]

  • Measurement: The decrease in absorbance is measured spectrophotometrically at 517 nm.[2][5]

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

ABTS Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•⁺).[5]

  • Generation of ABTS•⁺: The ABTS radical cation is generated by the reaction of ABTS with potassium persulfate.[5]

  • Reaction: Antioxidants reduce the pre-formed ABTS•⁺, leading to a loss of its characteristic blue-green color.

  • Measurement: The decrease in absorbance is monitored at 734 nm.

  • Calculation: The extent of decolorization is proportional to the concentration of the antioxidant and its activity.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • FRAP Reagent: A solution containing TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and acetate (B1210297) buffer is prepared.

  • Reaction: At a low pH, the antioxidant reduces the ferric-TPTZ complex to the ferrous form, which has an intense blue color.

  • Measurement: The change in absorbance is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with a standard curve of a known Fe²⁺ concentration.[5]

Reducing Power Assay

This assay is also based on the principle of the reduction of Fe³⁺ to Fe²⁺.[1][2]

  • Reaction Mixture: The test compound is mixed with a phosphate (B84403) buffer and potassium ferricyanide.

  • Incubation: The mixture is incubated, followed by the addition of trichloroacetic acid.

  • Color Development: Ferric chloride is added to the mixture, leading to the formation of Perl's Prussian blue if Fe²⁺ is present.[1][2]

  • Measurement: The absorbance is measured at 700 nm, where a higher absorbance indicates greater reducing power.[1][2]

Conclusion

The investigation into the antioxidant activity of these this compound derivatives reveals that specific structural modifications significantly enhance their efficacy. The presence of isothiocyanate and benzylidene moieties appears to be particularly advantageous for potent free radical scavenging and reducing power, while the inclusion of an anhydride group diminishes this activity.[1] Compounds 3 and 5-9 have emerged as the most promising candidates, demonstrating antioxidant activities comparable to the standard, BHA. These findings underscore the potential of this compound derivatives as a scaffold for the development of novel antioxidant agents for therapeutic applications. Further in vivo studies are warranted to validate these promising in vitro results.

References

Safety Operating Guide

Proper Disposal of 4-Hydrazinobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of 4-Hydrazinobenzoic acid, tailored for researchers, scientists, and drug development professionals.

This compound is a combustible solid that can cause skin, eye, and respiratory irritation[1][2][3][4][5]. Adherence to proper disposal protocols is crucial to mitigate these risks and comply with regulatory standards. The following procedures outline the necessary steps for safely managing and disposing of this chemical waste.

Hazard and Disposal Summary

For quick reference, the following table summarizes the key hazard classifications and disposal recommendations for this compound.

Hazard ClassificationDisposal Recommendation
Skin Irritant (Category 2)[1][6]Dispose of as hazardous waste[7].
Serious Eye Irritant (Category 2/2A)[1][2][6]Do not empty into drains[3][5][7].
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)[1][2]Dispose of contents/container to an authorized hazardous or special waste collection point[8].
Combustible Solid[1]Handle contaminated packaging in the same way as the substance itself[7].

Detailed Disposal Protocol

Follow these step-by-step instructions for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield[4].

  • Hand Protection: Chemically resistant gloves[4].

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended[4][8].

  • Protective Clothing: A laboratory coat or other protective clothing to prevent skin exposure[4][8].

2. Waste Collection and Segregation:

  • Container: Collect solid this compound waste in a designated, properly labeled, and sealable container[8]. The container must be compatible with the chemical and show no signs of damage or deterioration[9].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name, "this compound"[10].

  • Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases[3][5]. Keep acids and bases stored separately[11].

3. Spill Management: In the event of a spill, follow these procedures:

  • Dry Spills: For dry spills, use dry clean-up procedures to avoid generating dust. Carefully sweep or vacuum the material and place it into the designated hazardous waste container[4][8].

  • Wet Spills: If the material is wet, shovel or vacuum it up and place it into the labeled waste container[8].

  • Decontamination: After cleaning the spill, wash the area with large amounts of water[8]. Prevent runoff from entering drains[8].

4. Storage of Waste:

  • Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[10][11].

  • Container Integrity: Keep the waste container tightly closed except when adding waste[8][10]. Regularly inspect the container for leaks or damage[9].

  • Storage Duration: Hazardous waste can be stored in an SAA for up to 12 months, provided the accumulation limits are not exceeded[10].

5. Final Disposal:

  • Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash[10][12].

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor[8][10].

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe collect_waste Step 2: Collect Waste in a Labeled, Compatible Container ppe->collect_waste segregate Step 3: Segregate from Incompatible Materials collect_waste->segregate storage Step 4: Store in Designated Satellite Accumulation Area (SAA) segregate->storage spill_check Spill Occurs? spill_management Step 3a: Implement Spill Management Protocol spill_check->spill_management Yes inspection Weekly Inspection of Stored Waste Container spill_check->inspection No spill_management->storage storage->spill_check disposal_request Step 5: Arrange for Professional Waste Disposal (EH&S) inspection->disposal_request end End: Waste Collected by Authorized Personnel disposal_request->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Hydrazinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Hydrazinobenzoic acid, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation[1][2][3]. Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Hazard ClassificationGHS Hazard Statement(s)
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation[3]
Specific target organ toxicity — single exposureH335: May cause respiratory irritation[1][3]

A comprehensive PPE strategy is critical when working with this compound. The following table outlines the recommended personal protective equipment.

Body PartRecommended ProtectionStandard/Specification
Eyes/Face Safety goggles with side protection[2]EN 166 or 29 CFR 1910.133[4]
Skin (Hands) Chemical-resistant gloves (e.g., Nitrile rubber)EN 374[2][5]
Skin (Body) Protective clothing to prevent skin exposure[5]N/A
Respiratory Dust mask (type N95 or equivalent)[6]NIOSH (US) or EN 149 (EU)

Operational and Handling Protocols

Safe handling practices are paramount to prevent accidental exposure and contamination. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks[1][5][7].

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible[1][4].

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Dispensing: When weighing or transferring the solid material, avoid generating dust[1][5][7]. Use techniques such as gentle scooping and work on a surface that is easy to decontaminate.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water[1][3][5].

  • Clothing: Contaminated work clothes should be laundered separately before reuse[5][7].

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

Storage ConditionRecommendation
Temperature Store in a cool, dry place. Recommended temperatures vary by supplier, ranging from 2-8°C to 15-25°C[2][5].
Atmosphere Some sources recommend storing under an inert atmosphere, such as argon[5].
Container Keep containers tightly closed and clearly labeled in their original packaging[1][8][2][5][7]. Polyethylene or polypropylene (B1209903) containers are suitable[5].

Incompatible Materials:

  • Strong oxidizing agents[1][8][3][4][9]

  • Strong acids[3][4][9]

  • Strong bases[3][4][9]

Spill and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

Spill Cleanup Procedure:

  • Minor Spills (Dry):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, use dry clean-up procedures to avoid generating dust[5].

    • Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal[5][7].

  • Minor Spills (Wet):

    • Contain the spill with absorbent materials.

    • Vacuum or shovel the material into a labeled container for disposal[5].

    • Wash the spill area with large amounts of water[5].

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste. This must be done through an authorized waste collection point and in accordance with all local, regional, and national regulations[1][3][5]. Do not empty into drains[4][9].

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Assess Risks & Review SDS B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Weigh Solid in Fume Hood C->D Proceed to Handling E Prepare Solution (if needed) D->E S1 Evacuate Area D->S1 Spill Occurs F Conduct Experiment E->F E->S1 Spill Occurs G Decontaminate Glassware & Surfaces F->G Experiment Complete F->S1 Spill Occurs H Segregate Waste G->H I Dispose of Hazardous Waste H->I J Remove PPE & Wash Hands I->J S2 Follow Spill Cleanup Procedure S1->S2 S3 Dispose of Spill Waste S2->S3 S3->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazinobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Hydrazinobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.